molecular formula C8H6F2N2O4 B1363608 Methyl 4-amino-2,3-difluoro-5-nitrobenzoate CAS No. 284030-58-6

Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

Cat. No.: B1363608
CAS No.: 284030-58-6
M. Wt: 232.14 g/mol
InChI Key: HOJFIOHGPQOQBF-UHFFFAOYSA-N
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Description

Methyl 4-amino-2,3-difluoro-5-nitrobenzoate is a useful research compound. Its molecular formula is C8H6F2N2O4 and its molecular weight is 232.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-amino-2,3-difluoro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6F2N2O4/c1-16-8(13)3-2-4(12(14)15)7(11)6(10)5(3)9/h2H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJFIOHGPQOQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1F)F)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374897
Record name Methyl 4-amino-2,3-difluoro-5-nitrobenzoate
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Molecular Weight

232.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284030-58-6
Record name Benzoic acid, 4-amino-2,3-difluoro-5-nitro-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-2,3-difluoro-5-nitrobenzoate
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Record name 284030-58-6
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Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This whitepaper provides an in-depth technical guide for the synthesis of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate, a key building block in contemporary medicinal chemistry. This compound is particularly noted for its role as a precursor in the synthesis of advanced pharmaceutical agents, including kinase inhibitors like Binimetinib.[1][2] This guide details a robust and reproducible protocol for the regioselective nitration of Methyl 4-amino-2,3-difluorobenzoate. It offers field-proven insights into reaction mechanisms, experimental setup, safety protocols, and product characterization, designed for researchers, chemists, and professionals in drug development.

Introduction: Strategic Importance in Drug Discovery

This compound (CAS No. 284030-58-6) is a highly functionalized aromatic compound.[3][4][5] Its structural features—a nucleophilic amino group, an electrophilic nitro group, and ortho/meta-difluoro substitutions—make it an exceptionally versatile intermediate for creating complex molecular architectures.[6] The fluorine atoms enhance metabolic stability and binding affinity, while the amino and nitro groups provide orthogonal handles for subsequent chemical modifications. These properties are highly desirable in the rational design of targeted therapeutics, particularly in oncology research where such building blocks are essential for developing potent and selective inhibitors of signaling pathways.[1][2][7]

Synthetic Strategy: Regioselective Electrophilic Aromatic Substitution

The most direct and industrially scalable approach to this compound is the electrophilic nitration of the readily available precursor, Methyl 4-amino-2,3-difluorobenzoate.

Reaction Scheme:

Reaction Scheme for the Nitration of Methyl 4-amino-2,3-difluorobenzoate

Figure 1. Synthesis of this compound via electrophilic nitration.

Mechanistic Rationale:

The key to this synthesis is controlling the regioselectivity of the nitration. The outcome is governed by the directing effects of the substituents on the benzene ring:

  • Amino Group (-NH₂): A powerful activating, ortho-, para-directing group. It donates electron density to the ring, making it more susceptible to electrophilic attack.

  • Methyl Ester (-COOCH₃) & Fluoro (-F) Groups: These are deactivating, meta-directing groups that withdraw electron density from the ring.

The strong activating effect of the amino group at position 4 dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The para position (relative to the -NH₂) is already occupied by a fluorine atom. Of the two ortho positions, position 5 is sterically less hindered and electronically favored, leading to the desired product with high selectivity.

The nitronium ion is generated in situ from the reaction between concentrated nitric acid and sulfuric acid. Sulfuric acid acts as both a catalyst and a dehydrating agent, protonating nitric acid to facilitate the loss of a water molecule and form the highly electrophilic NO₂⁺.[8]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for synthesis, purification, and characterization.

Materials and Reagents
Reagent/MaterialGradeM.W.CAS No.Notes
Methyl 4-amino-2,3-difluorobenzoate>98%187.14161957-61-7Starting Material
Sulfuric Acid (H₂SO₄)98%, ACS Reagent98.087664-93-9Corrosive, strong dehydrator
Nitric Acid (HNO₃)70%, ACS Reagent63.017697-37-2Corrosive, strong oxidizer
Dichloromethane (DCM)ACS Reagent84.9375-09-2Solvent for extraction
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Solution84.01144-55-8For neutralization
Anhydrous Magnesium Sulfate (MgSO₄)Granular120.377487-88-9Drying agent
Deionized WaterN/A18.027732-18-5For workup
Step-by-Step Synthesis Workflow

The following workflow outlines the critical stages of the synthesis.

G A Starting Material Methyl 4-amino-2,3-difluorobenzoate B Nitration Reaction (HNO3/H2SO4, 0-5 °C) A->B C Reaction Quench (Ice-water) B->C D Extraction & Wash (DCM, aq. NaHCO3) C->D E Drying & Isolation (MgSO4, Evaporation) D->E F Final Product (Yellow Solid) E->F

Diagram 1: High-level workflow for the synthesis of the target compound.

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add Methyl 4-amino-2,3-difluorobenzoate (1.0 eq).

  • Acidification: Cool the flask in an ice-salt bath to 0 °C. Slowly add concentrated sulfuric acid (4.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting slurry for 15 minutes until a clear solution is formed.

  • Preparation of Nitrating Mixture: In a separate beaker, cool concentrated sulfuric acid (1.5 eq) to 0 °C. Slowly add concentrated nitric acid (1.1 eq) dropwise. This step is highly exothermic and must be performed with caution.

  • Nitration: Add the pre-cooled nitrating mixture to the reaction flask via the dropping funnel over 30-45 minutes. Causality Check: A slow, controlled addition at 0-5 °C is critical to prevent runaway reactions and the formation of undesired byproducts.[9]

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Workup and Extraction: Filter the resulting solid and wash with cold deionized water. Alternatively, for smaller scales, perform a liquid-liquid extraction. Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3x volumes).

  • Neutralization: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow solid.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure this compound.

Safety Precautions
  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[9] Always handle them inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to ensure safety and reaction selectivity. Always have an ice bath ready for emergency cooling.

  • Quenching: The quenching of the strong acid mixture in water is also highly exothermic. Perform this step slowly and with efficient stirring.

Characterization and Quality Control

To confirm the identity and purity of the final product, the following analytical data should be acquired.

Analysis TechniqueExpected Result
Appearance Yellow to pale-yellow crystalline solid
Molecular Formula C₈H₆F₂N₂O₄[3][5]
Molecular Weight 232.14 g/mol [3][5]
Melting Point Typically in the range of 180-190 °C[2]
¹H NMR Signals corresponding to the aromatic proton, amine protons, and methyl ester protons with appropriate chemical shifts and coupling constants.
¹⁹F NMR Two distinct signals for the non-equivalent fluorine atoms.
Mass Spectrometry [M+H]⁺ peak at m/z 233.03 or other appropriate adducts.
Purity (HPLC) >98%

Conclusion

This guide provides a comprehensive and scientifically grounded protocol for the synthesis of this compound. By detailing the mechanistic rationale, offering a step-by-step procedure with integrated safety precautions, and outlining clear characterization standards, this document serves as a reliable resource for chemists in the pharmaceutical industry. The successful application of this synthesis enables the advancement of drug discovery programs that rely on this critical chemical building block.

References

An In-Depth Technical Guide to the Chemical Properties of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2,3-difluoro-5-nitrobenzoate is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug discovery. Its multifaceted structure, featuring an aniline moiety, a nitro group, two fluorine atoms, and a methyl ester, makes it a versatile synthetic intermediate. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, offering valuable insights for researchers engaged in the development of novel therapeutics. The strategic placement of electron-donating and electron-withdrawing groups on the benzene ring creates a unique electronic environment that governs its reactivity and utility as a building block in complex molecule synthesis. Notably, this compound is a key intermediate in the synthesis of Binimetinib, a MEK inhibitor used in cancer therapy.[1]

Physicochemical and Computed Properties

A summary of its key identifiers and computed properties is presented in the table below.

PropertyValueSource
CAS Number 284030-58-6[1][4][5]
Molecular Formula C₈H₆F₂N₂O₄[1][4][5]
Molecular Weight 232.14 g/mol [1][4][5]
IUPAC Name This compound[1][6]
XLogP3 1.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 5[1]
Topological Polar Surface Area 98.1 Ų[1]

Spectroscopic Analysis

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. A patent for the synthesis of related benzimidazole compounds provides the following experimental data for this compound in deuterated dimethyl sulfoxide (d₆-DMSO).[7]

  • δ 8.43 (1H, t, J=8.8 Hz, ArH): This triplet corresponds to the aromatic proton at the C6 position. The triplet splitting pattern arises from coupling to the two adjacent fluorine atoms at C2 and C3.

  • δ 8.1 (2H, br s, NH₂): This broad singlet is characteristic of the two protons of the primary amine group at the C4 position.

  • δ 3.84 (3H, s, OMe): This singlet represents the three protons of the methyl group of the ester functionality.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key expected peaks include:

  • N-H stretching: Around 3300-3500 cm⁻¹ for the amino group.

  • C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

  • C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ for the carbonyl of the methyl ester.

  • N-O stretching (nitro group): Two strong bands, one symmetric and one asymmetric, typically in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹.

  • C-F stretching: Strong absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) would be expected at m/z 232.14. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, the nitro group (-NO₂), and potentially other fragments characteristic of the substituted benzene ring.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2,3,4-trifluoro-5-nitrobenzoic acid.[7][8]

Step 1: Amination of 2,3,4-Trifluoro-5-nitrobenzoic Acid

The first step involves a nucleophilic aromatic substitution reaction where the fluorine atom at the C4 position of 2,3,4-trifluoro-5-nitrobenzoic acid is displaced by an amino group using ammonium hydroxide.[8] The fluorine at the C4 position is the most activated towards nucleophilic attack due to the para-directing activating effect of the nitro group.

Synthesis_Step_1 start 2,3,4-Trifluoro-5-nitrobenzoic Acid product1 4-Amino-2,3-difluoro-5-nitrobenzoic Acid start->product1 Nucleophilic Aromatic Substitution reagent1 NH₄OH Synthesis_Step_1 Synthesis_Step_1 Synthesis_Step_2 start 4-Amino-2,3-difluoro-5-nitrobenzoic Acid product This compound start->product Fischer Esterification reagents Methanol (MeOH) Trimethylsilyl Chloride (TMSCl) Synthesis_Step_2 Synthesis_Step_2 Reactivity_Profile cluster_nucleophilic Nucleophilic Aromatic Substitution cluster_amino Amino Group Reactions cluster_nitro Nitro Group Reduction start This compound Nu_sub Displacement of Fluorine start->Nu_sub acylation Acylation start->acylation alkylation Alkylation start->alkylation diazotization Diazotization start->diazotization reduction Reduction to Amine start->reduction

References

A-Z Guide to Methyl 4-amino-2,3-difluoro-5-nitrobenzoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Chemical Researchers and Pharmaceutical Scientists

Executive Summary

Methyl 4-amino-2,3-difluoro-5-nitrobenzoate, identified by CAS number 284030-58-6, is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring an amine, two fluorine atoms, and a nitro group—makes it a versatile building block for the synthesis of complex heterocyclic structures and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its physicochemical properties, a detailed, mechanistically grounded synthesis protocol, its critical role in drug discovery, particularly as an intermediate for the MEK inhibitor Binimetinib, and essential safety and handling information.

Physicochemical & Structural Data

This compound is a white to off-white solid powder.[1] The strategic placement of electron-withdrawing (fluoro, nitro) and electron-donating (amino) groups on the benzene ring creates a unique electronic environment that dictates its reactivity and utility as a synthetic intermediate.

PropertyValueSource(s)
CAS Number 284030-58-6[2][3]
Molecular Formula C₈H₆F₂N₂O₄[2][3]
Molecular Weight 232.14 g/mol [2][3]
Appearance White to Off-white Powder[1]
Melting Point 184-186°C[1]
Boiling Point (Predicted) 402.0 ± 45.0°C[1]
Density (Predicted) 1.548 ± 0.06 g/cm³[1]
IUPAC Name This compound[2]
SMILES COC(=O)C1=CC(=C(C(=C1F)F)N)--INVALID-LINK--[O-][2]
InChIKey HOJFIOHGPQOQBF-UHFFFAOYSA-N[1][2]

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through the electrophilic nitration of its precursor, Methyl 4-amino-2,3-difluorobenzoate. This reaction is a classic example of electrophilic aromatic substitution, where the choice of reagents and conditions is critical for achieving high yield and regioselectivity.

Mechanism: Electrophilic Aromatic Substitution

The core of the synthesis involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[4]

  • Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to form the linear and highly reactive nitronium ion.[4]

  • Nucleophilic Attack: The aromatic ring of the substrate, Methyl 4-amino-2,3-difluorobenzoate, acts as a nucleophile. The pi electrons attack the nitronium ion. The regioselectivity of this attack is directed by the existing substituents. The powerful activating and ortho-, para-directing amino group (-NH₂) dictates the position of the incoming nitro group. The nitro group is installed ortho to the amine.

  • Restoration of Aromaticity: A base (typically the bisulfate ion, HSO₄⁻) removes a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring and yielding the final product.[4]

The fluorine atoms and the methyl ester group are electron-withdrawing and deactivating, but the activating effect of the amino group is dominant in directing the substitution.

Synthesis Pathway Diagram

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Electrophile Generation cluster_product Final Product A Methyl 4-amino-2,3-difluorobenzoate E This compound (CAS 284030-58-6) A->E Electrophilic Aromatic Substitution B HNO₃ (Nitric Acid) C H₂SO₄ (Sulfuric Acid) D Nitronium Ion (NO₂⁺) B->D Protonation & Dehydration C->D Catalyst D->E Attack by π-system

Caption: Synthesis of the target compound via electrophilic nitration.

Applications in Drug Discovery & Medicinal Chemistry

The primary and most well-documented application of this compound is its role as a key building block in the synthesis of complex pharmaceutical agents.[1][5] The multiple reactive sites on the molecule allow for sequential, regioselective modifications, which is a highly desirable characteristic for drug development.

Case Study: Intermediate for Binimetinib

This compound is a crucial intermediate in the manufacturing process of Binimetinib (also known as MEKTOVI®).[1] Binimetinib is an orally active, selective inhibitor of MEK1/2 (mitogen-activated protein kinase kinase), which is a key component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is often dysregulated in various cancers, making MEK an important therapeutic target.

The structure of the starting material provides the core aromatic scaffold needed for the final drug. Subsequent synthetic steps would typically involve:

  • Reduction of the Nitro Group: The nitro group (-NO₂) is commonly reduced to an amine (-NH₂), creating a diamino-substituted benzene ring.

  • Cyclization/Condensation Reactions: This newly formed diamine can then undergo cyclization reactions to form heterocyclic structures, such as a benzimidazole ring, which is a common motif in kinase inhibitors.[1]

Role as a Pharmaceutical Intermediate

G A This compound (CAS 284030-58-6) B Chemical Modifications (e.g., Nitro Reduction, Amide Coupling) A->B Step 1 C Further Elaboration & Cyclization Steps B->C Step 2 D Binimetinib (API) MEK1/2 Inhibitor C->D Final Steps

Caption: Synthetic progression from intermediate to the final API.

Experimental Protocol: Synthesis

The following is a representative, step-by-step protocol for the nitration of Methyl 4-amino-2,3-difluorobenzoate.

Materials & Reagents:

  • Methyl 4-amino-2,3-difluorobenzoate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice (from deionized water)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5°C using an ice bath.

  • Substrate Addition: Slowly add Methyl 4-amino-2,3-difluorobenzoate to the cold sulfuric acid while stirring. Ensure the temperature remains below 10°C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, maintaining the temperature at 0-5°C.

  • Nitration: Add the prepared nitrating mixture dropwise to the reaction flask over 30-60 minutes. The internal temperature must be strictly controlled and kept below 5°C to prevent over-nitration and side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Workup & Extraction:

    • Neutralize the acidic aqueous slurry by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the product into an organic solvent like dichloromethane or ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification & Characterization: The resulting crude solid can be purified by recrystallization or column chromatography. The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety, Handling, and Storage

Hazard Identification:

  • Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • It is classified as a pharmaceutical-related compound of unknown potency.[6]

Handling Precautions:

  • Work under a chemical fume hood.[7]

  • Avoid breathing vapors, aerosols, or dust.[6][7]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Ensure adequate ventilation.[7]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6][7]

  • Skin Contact: Take off contaminated clothing and rinse the skin with water/shower.[6][7]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration.[7]

Storage:

  • Store in a cool, dry, dark place in a tightly sealed container.[1][5]

  • Recommended storage is in a refrigerator at 2-8°C under an inert atmosphere.[1][5]

References

An In-depth Technical Guide to the Structure Elucidation of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Foreword: A Strategic Approach to Molecular Characterization

In the landscape of modern pharmaceutical and materials science research, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. This guide provides a comprehensive, in-depth walkthrough of the methodologies and analytical reasoning required for the complete structure elucidation of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate, a compound emblematic of the polysubstituted aromatic scaffolds prevalent in contemporary drug discovery.

This document eschews a rigid, templated format in favor of a narrative that mirrors the logical, iterative process of scientific inquiry. As your guide, I will lead you through the strategic selection of analytical techniques, the meticulous interpretation of the resulting data, and the ultimate convergence of evidence to a single, validated molecular structure. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that each step is not merely a procedural recitation but a well-reasoned decision backed by established scientific principles.

Part 1: Foundational Analysis and Spectroscopic Interrogation

The journey into the structural heart of a molecule begins with a foundational understanding of its constituent parts, followed by a systematic application of spectroscopic techniques to piece together the atomic puzzle.

Initial Assessment: What the Name and Formula Tell Us

Before a single experiment is conducted, a wealth of information can be gleaned from the compound's name and chemical formula.

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₆F₂N₂O₄[1][2]

  • Molecular Weight: 232.14 g/mol [1][2]

From the name, we can deconstruct the expected structural motifs:

  • A benzoate core, indicating a benzene ring attached to a carboxylic acid methyl ester.

  • An amino group (-NH₂) at position 4.

  • Two fluoro groups (-F) at positions 2 and 3.

  • A nitro group (-NO₂) at position 5.

  • A methyl ester (-COOCH₃).

This initial analysis provides a working hypothesis of the molecular structure, which we will systematically confirm or refute through spectroscopic evidence.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is the first port of call for confirming the molecular weight and gaining initial insights into the molecule's stability and fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion leads to fragmentation into smaller, characteristic ions.

  • Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Presentation: Predicted EI-MS Fragmentation of this compound

m/z (Predicted) Fragment Ion Plausible Neutral Loss Significance
232[C₈H₆F₂N₂O₄]⁺•-Molecular Ion (M⁺•)
201[C₈H₅F₂N₂O₂]⁺•OCH₃Loss of the methoxy radical from the ester
186[C₇H₃F₂N₂O₂]⁺•NO₂ and •CH₃Loss of the nitro group and methyl radical
185[C₈H₆F₂NO₂]⁺•NOLoss of nitric oxide, common for nitroaromatics
154[C₇H₃F₂NO]⁺•NO₂ and •OCH₃Sequential loss of the nitro and methoxy groups

Causality in Fragmentation: The fragmentation of nitroaromatic compounds is well-documented. The primary fragmentation pathways often involve the loss of the nitro group (as •NO₂ or •NO) and cleavage of the ester functionality.[3] The presence of the molecular ion peak at m/z 232 would provide strong evidence for the proposed molecular formula.

Infrared (IR) Spectroscopy: Probing the Functional Groups

FTIR spectroscopy provides a rapid and non-destructive method to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: An infrared beam is passed through the ATR crystal, and the evanescent wave interacts with the sample. The absorption of IR radiation at specific frequencies is measured.

Data Presentation: Expected Characteristic IR Absorptions

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3200N-H stretchAmino (-NH₂)
3100-3000C-H stretchAromatic C-H
2960-2850C-H stretchMethyl (-CH₃)
1730-1715C=O stretchEster (-COOCH₃)
1620-1580C=C stretchAromatic ring
1560-1520 & 1350-1315N=O asymmetric & symmetric stretchNitro (-NO₂)
1250-1000C-F stretchAryl-Fluorine
1300-1200C-O stretchEster

Expertise in Interpretation: The presence of sharp peaks in the N-H stretching region, a strong carbonyl absorption, and characteristic nitro group stretches would provide compelling evidence for the key functional groups in the proposed structure.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, will be employed.

¹H NMR Spectroscopy: Mapping the Proton Environment

Experimental Protocol: ¹H NMR

  • Sample Preparation: 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and a proton spectrum is acquired.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.0s1HH-6Deshielded by the adjacent electron-withdrawing nitro group.
~7.0-7.5br s2H-NH₂Broad signal due to quadrupolar relaxation and potential exchange.
~3.9s3H-OCH₃Typical chemical shift for a methyl ester.

Causality in Chemical Shifts: The electron-withdrawing nature of the nitro group and the fluorine atoms will significantly deshield the aromatic proton. The amino group, being electron-donating, will have a shielding effect, but its influence on the sole aromatic proton is counteracted by the ortho and para nitro and fluoro substituents.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Experimental Protocol: ¹³C NMR

  • Sample Preparation: As for ¹H NMR, but a higher concentration (20-50 mg) may be required.

  • Data Acquisition: A proton-decoupled ¹³C spectrum is acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~165C=OTypical chemical shift for an ester carbonyl.
~150-155 (d, J_CF)C-FCarbon directly attached to fluorine, deshielded and split.
~140-145 (d, J_CF)C-FCarbon directly attached to fluorine, deshielded and split.
~140C-NO₂Deshielded by the nitro group.
~135C-NH₂Shielded by the amino group, but influenced by other substituents.
~115C-HAromatic methine carbon.
~110C-COOCH₃Quaternary carbon attached to the ester.
~53-OCH₃Typical chemical shift for a methyl ester.

Self-Validating Data: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. The large C-F coupling constants are a key diagnostic feature.

¹⁹F NMR Spectroscopy: A Unique Window into Fluorine Environments

Given the presence of two fluorine atoms, ¹⁹F NMR is an indispensable tool.

Experimental Protocol: ¹⁹F NMR

  • Sample Preparation: As for ¹H NMR.

  • Data Acquisition: A proton-decoupled ¹⁹F spectrum is acquired. A common reference is CFCl₃ (δ 0.00 ppm).

Predicted ¹⁹F NMR Spectrum (376 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Assignment Rationale
-130 to -150dF-2 or F-3The two fluorine atoms are in different environments and will show distinct signals. They will exhibit coupling to each other.
-140 to -160dF-3 or F-2The exact chemical shifts are sensitive to the electronic environment.

Authoritative Grounding: The large chemical shift dispersion in ¹⁹F NMR makes it highly sensitive to the local electronic environment, allowing for the clear resolution of the two non-equivalent fluorine atoms.[4]

2D NMR Spectroscopy: Connecting the Dots

2D NMR experiments, such as HSQC and HMBC, are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

Experimental Workflow: 2D NMR

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_interpretation Structural Information HNMR ¹H NMR HSQC HSQC HNMR->HSQC HMBC HMBC HNMR->HMBC CNMR ¹³C NMR CNMR->HSQC CNMR->HMBC FNMR ¹⁹F NMR Connectivity C-H Connectivity HSQC->Connectivity LongRange Long-Range Correlations HMBC->LongRange

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. We would expect to see a correlation between the aromatic proton signal (~8.0 ppm) and its corresponding carbon signal (~115 ppm), and between the methyl protons (~3.9 ppm) and the methyl carbon (~53 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations include:

    • The aromatic proton (H-6) to the carbonyl carbon, C-4, and C-2.

    • The methyl protons to the carbonyl carbon.

    • The amino protons to C-4, C-3, and C-5.

These correlations would definitively establish the substitution pattern on the aromatic ring.

Part 3: Final Structure Confirmation: The Unimpeachable Evidence of X-ray Crystallography

While the combination of MS and NMR provides a very strong case for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the molecular structure in the solid state.

Crystallization: The Art and Science of Growing Single Crystals

Experimental Protocol: Slow Evaporation

  • Solvent Screening: Small amounts of the compound are dissolved in a range of solvents to identify a solvent in which the compound is moderately soluble.

  • Solution Preparation: A nearly saturated solution of the compound is prepared in the chosen solvent at room temperature.

  • Crystal Growth: The solution is loosely covered (e.g., with parafilm pierced with a few small holes) and left undisturbed in a vibration-free environment.

  • Crystal Harvesting: Once suitable single crystals have formed, they are carefully removed from the mother liquor.

Alternative Crystallization Techniques:

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent.

  • Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent.

X-ray Diffraction Analysis: Visualizing the Molecule

Experimental Workflow: Single-Crystal X-ray Diffraction

G Crystal Mount Single Crystal Diffraction Collect Diffraction Data Crystal->Diffraction Solve Solve Phase Problem Diffraction->Solve Refine Refine Structural Model Solve->Refine Structure Final 3D Structure Refine->Structure

The result of a successful X-ray diffraction experiment is a three-dimensional electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision. This allows for the direct visualization of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice. This technique would definitively confirm the substitution pattern and the conformation of the ester group.[5]

Conclusion: A Convergence of Evidence

The structure elucidation of this compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and it is the convergence of all the data that leads to a confident and unambiguous assignment. This guide has outlined a logical and experimentally sound workflow that can be adapted for the characterization of a wide range of novel organic molecules, underscoring the importance of a strategic and evidence-based approach in modern chemical research.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2,3-difluoro-5-nitrobenzoate is a key intermediate in the synthesis of Binimetinib, a potent and selective MEK inhibitor used in cancer therapy.[1][2] The precise structural elucidation of this molecule is paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredient. This guide provides a comprehensive overview of the predicted spectroscopic data for this compound and outlines the methodologies for its empirical verification. As direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopic interpretation and data from analogous structures to present a robust predictive analysis.

Molecular Structure and Predicted Spectroscopic Profile

The chemical structure of this compound, with the systematic numbering used for NMR assignments, is presented below. The molecule possesses a highly substituted benzene ring with a combination of electron-donating (amino) and electron-withdrawing (nitro, methyl ester, fluoro) groups, which significantly influence its spectroscopic properties.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the single aromatic proton, the amino protons, and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the various substituents on the benzene ring.[3][4]

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
H-67.5 - 7.8s1HThis proton is ortho to the electron-withdrawing nitro group and the methyl ester group, and is also influenced by the two fluorine atoms, leading to a downfield shift. Due to the substitution pattern, significant coupling to other protons is not expected, resulting in a singlet.
-NH₂5.0 - 6.0br s2HThe amino protons are on a nitrogen atom and their chemical shift can be variable and concentration-dependent. They typically appear as a broad singlet.
-OCH₃3.9 - 4.1s3HThe methyl protons of the ester group are expected to be a sharp singlet in a typical region for methyl esters.
Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be more complex, with distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts are predicted based on the additive effects of the substituents on the benzene ring.[5][6] The fluorine atoms will also introduce C-F coupling.[7]

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale | | :--- | :--- | :--- | :--- | :--- | | C=O | 164 - 168 | s | The carbonyl carbon of the ester group is expected to be significantly downfield. | | C-4 | 145 - 150 | t | Attached to the electron-donating amino group, but also influenced by the ortho nitro and fluoro groups. Expected to show coupling to both fluorine atoms. | | C-2 | 140 - 145 | d | Directly bonded to a fluorine atom, resulting in a large one-bond C-F coupling constant. | | C-3 | 135 - 140 | d | Also directly bonded to a fluorine atom, with a large one-bond C-F coupling constant. | | C-5 | 130 - 135 | s | Attached to the strongly electron-withdrawing nitro group. | | C-1 | 120 - 125 | t | The ipso-carbon attached to the ester group, influenced by the adjacent fluorine and the overall electron-deficient nature of the ring. Expected to show coupling to both fluorine atoms. | | C-6 | 115 - 120 | d | The only carbon bearing a proton, its chemical shift is influenced by all the surrounding groups. Expected to show coupling to the fluorine at C-2. | | -OCH₃ | 52 - 55 | s | The methyl carbon of the ester group will appear in the typical upfield region for such groups. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.[8][9]

Frequency Range (cm⁻¹) Vibration Functional Group
3500 - 3300N-H stretchPrimary amine
3100 - 3000C-H stretchAromatic
2960 - 2850C-H stretchMethyl
1730 - 1715C=O stretchEster
1620 - 1580C=C stretchAromatic ring
1550 - 1475N-O asymmetric stretchNitro group
1360 - 1290N-O symmetric stretchNitro group
1300 - 1000C-O stretch, C-N stretch, C-F stretchEster, Amine, Fluoroaromatic
Predicted Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), is expected to show a prominent molecular ion peak. The fragmentation pattern will be influenced by the stability of the aromatic ring and the nature of the substituents.[10][11]

m/z Proposed Fragment Interpretation
232[M]⁺Molecular ion
201[M - OCH₃]⁺Loss of the methoxy group from the ester
186[M - NO₂]⁺Loss of the nitro group
173[M - COOCH₃]⁺Loss of the methyl ester group

Hypothetical Experimental Protocols

To empirically validate the predicted spectroscopic data, the following standard experimental procedures would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-32 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile and thermally stable compound, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction into the mass spectrometer. For less volatile compounds, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., EI for fragmentation data, ESI for accurate mass).

  • Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or FT-ICR mass analyzer to determine the exact mass and confirm the elemental composition.

Structural Elucidation Workflow

The process of confirming the structure of this compound using the acquired spectroscopic data would follow a logical progression.

cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structural Confirmation A 1H NMR G Identify Proton Environments (1H NMR) A->G B 13C NMR H Identify Carbon Environments (13C NMR) B->H C IR E Identify Functional Groups (IR) C->E D MS F Determine Molecular Formula (MS) D->F I Propose Structure E->I F->I G->I H->I J Correlate all Spectroscopic Data I->J K Final Structure Elucidation J->K

References

Technical Guide: An Investigative Analysis of the Potential Biological Activity of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Discovery and Development Professionals From: Senior Application Scientist, Advanced Chemical Biology

Preamble: From Structural Formula to Biological Hypothesis

The compound Methyl 4-amino-2,3-difluoro-5-nitrobenzoate (MFCD06201870) represents an uncharacterized yet intriguing molecule for biological screening. Its chemical architecture combines three distinct, high-value pharmacophoric motifs: a nitroaromatic system, a difluorinated benzene ring, and a p-aminobenzoate scaffold. While no direct biological activity has been documented for this specific ester, a systematic analysis of its constituent parts allows for the formulation of robust, testable hypotheses regarding its potential therapeutic applications.

This guide deconstructs the molecule from a medicinal chemistry perspective, proposes primary avenues of biological investigation, and provides detailed, field-tested protocols for initial screening. The narrative is designed not as a static report, but as a strategic roadmap for researchers aiming to unlock the compound's potential.

Molecular Profile & Physicochemical Properties

A foundational understanding begins with the compound's physical and chemical characteristics. These properties govern solubility, membrane permeability, and potential metabolic fate, thereby influencing experimental design and interpretation.

PropertyValueSource
CAS Number 284030-58-6PubChem[1]
Molecular Formula C₈H₆F₂N₂O₄PubChem[1]
Molecular Weight 232.14 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
XLogP3 1.7PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 5PubChem[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)PubChem[1]

Structure-Activity Relationship (SAR) Deconstruction & Rationale for Investigation

The potential for biological activity is inferred from the compound's key structural features. Each moiety has a well-documented role in medicinal chemistry, suggesting convergent lines of inquiry.

The Nitroaromatic Moiety: A Dual-Role Pharmacophore

The nitro group (-NO₂) is a powerful electron-withdrawing feature and a classic "pro-drug" element.[2] In low-oxygen (hypoxic) environments, characteristic of solid tumors or anaerobic bacteria, the nitro group can undergo bioreduction by nitroreductase enzymes. This process generates reactive nitroso and hydroxylamine intermediates, which are highly cytotoxic through mechanisms like DNA and protein damage.[3]

  • Expert Insight: This bioreductive activation makes nitroaromatics compelling candidates for targeted therapies. Many established drugs, including the antibacterial metronidazole and the anticancer agent nimorazole, leverage this mechanism.[2][3] However, the potential for mutagenicity and off-target toxicity is a critical consideration that must be evaluated in parallel.[4][5]

The Difluorinated Core: Enhancing Drug-Like Properties

The strategic placement of fluorine atoms is a cornerstone of modern drug design.[6] The vicinal difluoro-substitution on the benzene ring is predicted to confer several advantages:

  • Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, potentially increasing the compound's half-life.

  • Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, leading to favorable interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites.[7]

  • Lipophilicity & Permeability: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes.

  • Expert Insight: Fluorinated benzoic acid derivatives have shown promise as specific enzyme inhibitors, including for targets like influenza neuraminidase, demonstrating the utility of this scaffold.[8]

The Aminobenzoate Scaffold: A Potential Antimetabolite

The 4-amino-benzoic acid structure is an isomer of para-aminobenzoic acid (PABA), a vital precursor in the bacterial folic acid synthesis pathway. PABA is a substrate for the enzyme dihydropteroate synthase (DHPS).

  • Expert Insight: The sulfonamide class of antibiotics functions by acting as competitive inhibitors of DHPS, mimicking PABA. It is plausible that this compound could act as a PABA antagonist, disrupting folate synthesis and thereby exerting an antibacterial effect, independent of its nitroaromatic function.[9]

Hypothesized Biological Activities & Proposed Experimental Validation

Based on the SAR analysis, three primary, testable hypotheses emerge. For each, a detailed experimental workflow is provided.

Hypothesis 1: Broad-Spectrum Antimicrobial Activity

Rationale: The compound combines two potential antibacterial mechanisms: non-specific cytotoxicity via nitro-group reduction (effective against anaerobes and microaerophiles) and specific metabolic inhibition via PABA antagonism (potentially broader spectrum).

Antimicrobial_Workflow cluster_prep Preparation cluster_assay MIC Assay (96-Well Plate) cluster_analysis Analysis Compound Stock Solution (e.g., 10 mg/mL in DMSO) Serial_Dilution Serial Dilute Compound (e.g., 128 to 0.25 µg/mL) Compound->Serial_Dilution Media Bacterial Growth Media (e.g., MHB, TSB) Media->Serial_Dilution Cultures Bacterial Strains (Gram+, Gram-, Anaerobe) Inoculation Inoculate with Bacteria (~5 x 10^5 CFU/mL) Cultures->Inoculation Serial_Dilution->Inoculation Incubation Incubate (37°C, 18-24h) Inoculation->Incubation Readout Measure Optical Density (OD600) or Add Viability Dye Incubation->Readout MIC_Det Determine MIC (Lowest concentration with no visible growth) Readout->MIC_Det

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

  • Preparation: Prepare a 10 mg/mL stock solution of the test compound in sterile DMSO. Select a panel of bacteria, including Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and anaerobic (e.g., Clostridium difficile) strains.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate sterile broth (e.g., Mueller-Hinton Broth) to achieve final concentrations ranging from 128 µg/mL to 0.25 µg/mL. Ensure the final DMSO concentration is ≤1% v/v in all wells.

  • Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a vehicle control (bacteria with 1% DMSO). Also, include a known antibiotic (e.g., ampicillin, metronidazole) as a reference standard.

  • Inoculation: Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard and dilute to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours. For anaerobic strains, use an anaerobic chamber or gas-pack system.

  • Analysis: Determine the MIC by identifying the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.

Hypothesis 2: Hypoxia-Selective Anticancer Activity

Rationale: The nitroaromatic moiety is a classic trigger for hypoxia-activated prodrugs.[3] The compound is expected to be significantly more cytotoxic to cancer cells in a low-oxygen environment than under normal oxygen conditions.

Hypoxia_Workflow cluster_setup Cell Culture & Plating cluster_treatment Treatment & Incubation cluster_readout Viability Assay Culture Culture Cancer Cell Line (e.g., HT-29, HCT116) Seed Seed Cells in 96-Well Plates (~5,000 cells/well) Culture->Seed Adhere Allow Adherence (24h) Seed->Adhere Dose Add Serial Dilutions of Compound Adhere->Dose Normoxia Normoxia (21% O₂, 72h) Dose->Normoxia Hypoxia Hypoxia (1% O₂, 72h) Dose->Hypoxia MTT Add MTT Reagent (Incubate 4h) Normoxia->MTT Hypoxia->MTT Solubilize Solubilize Formazan Crystals (Add DMSO or Solubilizer) MTT->Solubilize Measure Read Absorbance (570 nm) Solubilize->Measure IC50 Calculate IC₅₀ Values (Normoxia vs. Hypoxia) Measure->IC50

Caption: Workflow for assessing hypoxia-selective cytotoxicity via MTT assay.

  • Cell Plating: Seed a human cancer cell line (e.g., HCT116 colon cancer) into two identical 96-well plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle (DMSO) and positive (e.g., Doxorubicin) controls.

  • Incubation:

    • Place one plate in a standard normoxic incubator (21% O₂, 5% CO₂, 37°C).

    • Place the second plate in a specialized hypoxic incubator (1% O₂, 5% CO₂, 94% N₂, 37°C).

    • Incubate both plates for 72 hours.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) for both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia indicates selective activity.

Hypothesis 3: Inhibition of Dihydropteroate Synthase (DHPS)

Rationale: The structural analogy to PABA suggests the compound could act as a competitive inhibitor of the bacterial enzyme DHPS, disrupting the folate pathway essential for bacterial survival.

DHPS_Inhibition PABA PABA (Substrate) DHPS {DHPS Enzyme Active Site} PABA->DHPS Binds Compound Test Compound (Potential Inhibitor) Compound->DHPS Competitively Binds Product Dihydropteroate (Essential Product) DHPS->Product Catalyzes No_Product {No Product (Folate Synthesis Blocked)} DHPS->No_Product

Caption: Competitive inhibition of DHPS by the test compound.

  • Reagents: Obtain recombinant DHPS enzyme (e.g., from E. coli). The substrate is PABA, and the co-substrate is 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP). The reaction is typically coupled to a secondary enzyme for a colorimetric or fluorescent readout. A common method measures the release of pyrophosphate (PPi).

  • Assay Setup: In a 96-well plate, combine a reaction buffer, a PPi detection reagent system, and the DHPS enzyme.

  • Inhibitor Addition: Add varying concentrations of the test compound (and sulfamethoxazole as a positive control inhibitor) to the wells and pre-incubate with the enzyme for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding the substrates (PABA and DHPPP).

  • Kinetic Measurement: Immediately begin measuring the signal (absorbance or fluorescence) over time using a plate reader at 37°C. The rate of signal increase is proportional to the enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Summary and Future Directions

This compound is a compound with significant, albeit unproven, therapeutic potential. Its structure suggests three primary mechanisms of action: broad-spectrum antimicrobial activity, hypoxia-activated anticancer cytotoxicity, and specific inhibition of bacterial folate synthesis.

The experimental protocols outlined in this guide provide a clear and robust framework for the initial evaluation of these hypotheses. Positive results from any of these primary screens would warrant a cascade of secondary investigations, including:

  • Mechanism of Action Studies: To confirm the specific mode of cell death or metabolic disruption.

  • In Vivo Efficacy: Testing in animal models of infection or cancer.

  • ADME/Tox Profiling: A comprehensive assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity.

By systematically dissecting the molecule's structure and applying validated screening methodologies, researchers can efficiently determine if this compound holds promise as a lead for a future therapeutic agent.

References

The Synthetic Cornerstone of a MEK Inhibitor: A Technical Guide to Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Intermediate in Targeted Cancer Therapy

Methyl 4-amino-2,3-difluoro-5-nitrobenzoate is a highly functionalized aromatic compound of significant interest in medicinal chemistry. Its strategic substitution pattern, featuring an amine, a nitro group, two fluorine atoms, and a methyl ester, makes it a valuable building block in the synthesis of complex pharmaceutical agents. Most notably, it serves as a key intermediate in the synthesis of Binimetinib, a potent and selective non-ATP competitive inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and its critical role in the development of targeted cancer therapies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 284030-58-6--INVALID-LINK--
Molecular Formula C₈H₆F₂N₂O₄--INVALID-LINK--
Molecular Weight 232.14 g/mol --INVALID-LINK--
Appearance Expected to be a solidInferred from related compounds
Solubility Soluble in DMSO, slightly soluble in water--INVALID-LINK-- (for the corresponding carboxylic acid)
IUPAC Name This compound--INVALID-LINK--

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that begins with the regioselective amination of a polyfluorinated nitrobenzoic acid, followed by esterification.

Step 1: Synthesis of 4-amino-2,3-difluoro-5-nitrobenzoic acid

The precursor, 4-amino-2,3-difluoro-5-nitrobenzoic acid, is synthesized from 2,3,4-trifluoro-5-nitrobenzoic acid. The key to this transformation is the selective nucleophilic aromatic substitution (SNAr) of the fluorine atom at the C4 position by ammonia.

Experimental Protocol:

  • Reaction Setup: A suspension of 2,3,4-trifluoro-5-nitrobenzoic acid (1.0 equivalent) is made in distilled water.

  • Amination: The suspension is cooled to below 6.0 °C, and concentrated ammonium hydroxide (5.6 equivalents) is added slowly, maintaining the low temperature.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 3-4 hours. The progress is monitored by HPLC until the conversion of the starting material is greater than 90%.

  • Work-up: The reaction mixture is cooled in an ice-water bath, and the pH is adjusted to 2 by the slow addition of concentrated hydrochloric acid.

  • Isolation: The resulting precipitate is filtered, washed with distilled water and methyl tert-butyl ether (MTBE), and dried to yield 4-amino-2,3-difluoro-5-nitrobenzoic acid as a yellow solid in high yield (approximately 88%).[1]

Causality Behind Experimental Choices:

  • The use of a large excess of ammonium hydroxide drives the reaction towards the desired product.

  • The low temperature during the addition of ammonia helps to control the exothermicity of the reaction and minimize side reactions.

  • The acidic work-up protonates the carboxylate and the unreacted ammonia, precipitating the desired carboxylic acid.

Spectroscopic Data for 4-amino-2,3-difluoro-5-nitrobenzoic acid:

  • ¹³C NMR (100 MHz, DMSO-d₆) δ: 106 (qd, J = 10 Hz), 126 (CH), 128 (C), 140 (CF, dd, J = 241, 16 Hz), 140.8 (C, dd, J = 12, 4 Hz), 153 (CF, dd, J = 263, 11 Hz), 164 (COOH).[1]

  • IR (cm⁻¹): 3494, 3383, 1697, 1641, 1280.[1]

Step 2: Fischer Esterification to this compound

The final step is the esterification of the carboxylic acid with methanol, typically under acidic catalysis (Fischer esterification).

Experimental Protocol:

  • Reaction Setup: 4-amino-2,3-difluoro-5-nitrobenzoic acid (1.0 equivalent) is dissolved in an excess of anhydrous methanol, which serves as both the reactant and the solvent.

  • Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1-0.2 equivalents), is carefully added to the solution.

  • Reaction: The mixture is heated to reflux (approximately 65 °C) and maintained at this temperature for several hours. The reaction can be monitored by TLC or HPLC for the disappearance of the starting material.

  • Work-up: After cooling, the reaction mixture is neutralized with a weak base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: The product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Using methanol as the solvent ensures a large excess, which, according to Le Châtelier's principle, drives the equilibrium towards the formation of the ester.

  • The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Reactivity and Chemical Behavior

The reactivity of this compound is governed by the interplay of its functional groups:

  • Amino Group (-NH₂): This is a strong activating group and an ortho-, para- director for electrophilic aromatic substitution. However, the presence of the strongly deactivating nitro group and the fluorine atoms significantly reduces the ring's reactivity towards electrophiles. The amino group can also act as a nucleophile in reactions such as acylation or alkylation.

  • Nitro Group (-NO₂): This is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. Its primary role in the context of drug synthesis is often as a precursor to an amino group, which can be achieved through reduction.

  • Fluorine Atoms (-F): The two fluorine atoms are strongly electronegative and deactivating. They also influence the regioselectivity of nucleophilic aromatic substitution reactions on the ring.

  • Methyl Ester (-COOCH₃): This group is deactivating and a meta-director. It can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

A key transformation of this molecule in the synthesis of Binimetinib is the reduction of the nitro group to an amine. This is typically achieved using reducing agents like iron powder in the presence of an acid, or through catalytic hydrogenation.

Application in Drug Discovery: The Synthesis of Binimetinib

The primary and most well-documented application of this compound is as a crucial building block in the synthesis of the MEK inhibitor, Binimetinib.

The MAPK/ERK Signaling Pathway and the Role of MEK Inhibitors

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2][3][4][5] Dysregulation of this pathway, often through mutations in proteins like BRAF and RAS, is a common driver of cancer. MEK1 and MEK2 are central kinases in this pathway, and their inhibition is a key therapeutic strategy.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., MYC, FOS) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Binimetinib Binimetinib Binimetinib->MEK

Figure 1. A simplified diagram of the MAPK/ERK signaling pathway, indicating the point of inhibition by Binimetinib.

The synthesis of Binimetinib utilizes this compound as a scaffold to construct the core of the final drug molecule. The synthetic route involves a series of transformations, including the reduction of the nitro group, followed by cyclization and coupling reactions to build the final complex structure.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a kinase inhibitor like Binimetinib.

Synthetic_Workflow start This compound reduction Reduction of Nitro Group (e.g., Fe/HCl or H₂/Pd-C) start->reduction diamine Resulting Diamine Intermediate reduction->diamine cyclization Cyclization Reaction (e.g., with an orthoformate) diamine->cyclization core Formation of Benzimidazole Core cyclization->core coupling Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) core->coupling final_product Final Kinase Inhibitor (e.g., Binimetinib) coupling->final_product

Figure 2. A generalized synthetic workflow illustrating the key transformations of this compound in the synthesis of a kinase inhibitor.

Predicted Spectroscopic Data

Predicted ¹H NMR (in CDCl₃):

  • Aromatic Proton: A singlet is expected for the single aromatic proton, likely in the range of 8.0-8.5 ppm.

  • Amino Protons: A broad singlet for the -NH₂ protons is expected, which may vary in chemical shift depending on the concentration and solvent.

  • Methyl Protons: A sharp singlet for the -OCH₃ protons is expected around 3.9-4.0 ppm.

Predicted ¹³C NMR (in CDCl₃):

  • Carbonyl Carbon: The ester carbonyl carbon should appear in the range of 160-165 ppm.

  • Aromatic Carbons: The aromatic carbons will show complex splitting patterns due to coupling with fluorine. The carbon bearing the nitro group and the carbons bearing the fluorine atoms will be significantly downfield.

  • Methyl Carbon: The methyl carbon of the ester group is expected to be around 52-53 ppm.

Conclusion

This compound is a strategically important intermediate in medicinal chemistry, particularly in the synthesis of the MEK inhibitor Binimetinib. Its synthesis, while multi-step, is achievable with good yields. The unique arrangement of its functional groups provides a versatile platform for the construction of complex, biologically active molecules. This guide has provided a detailed overview of its synthesis, properties, and applications, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule Tailor-Made for Targeted Therapy

In the landscape of modern medicinal chemistry, the strategic placement of fluorine atoms and nitro groups on an aromatic scaffold can dramatically influence a molecule's pharmacokinetic and pharmacodynamic properties. Methyl 4-amino-2,3-difluoro-5-nitrobenzoate, a seemingly unassuming chemical entity, rose to prominence not as a therapeutic agent itself, but as a pivotal intermediate in the synthesis of a targeted cancer therapy. Its discovery and development are intrinsically linked to the quest for potent and selective MEK inhibitors, a class of drugs that has transformed the treatment paradigm for several cancers. This technical guide delves into the history, synthesis, and critical role of this compound, providing researchers and drug development professionals with a comprehensive understanding of its significance.

The Genesis: A Need for a Specific Pharmacophore

The story of this compound is inseparable from the development of Binimetinib (Mektovi®), a highly selective, allosteric inhibitor of MEK1 and MEK2 enzymes. The discovery of the Ras/Raf/MEK/ERK signaling pathway's role in cellular proliferation and its frequent mutation in various cancers spurred the development of inhibitors targeting key kinases in this cascade.

The unique substitution pattern of this compound, with its ortho- and meta- fluorine atoms, a para-amino group, and a meta-nitro group relative to the ester, provides a specific and reactive scaffold. This arrangement is crucial for the subsequent construction of the benzimidazole core of Binimetinib, influencing the electronic properties and reactivity of the molecule for downstream synthetic transformations.

While a singular, serendipitous "discovery" of this compound in the classical sense is not documented in peer-reviewed literature, its emergence is clearly tied to the intensive research and development efforts in the field of MEK inhibitors. The earliest public and detailed disclosure of its synthesis appears in patents filed by Array BioPharma Inc., the original developer of Binimetinib. A key patent, EP1904481B1, with a priority date of June 21, 2006, outlines a robust synthetic route to this intermediate, indicating its importance in the proprietary synthesis of their novel benzimidazole-based MEK inhibitors.[1]

The Synthetic Pathway: From Precursor to Key Intermediate

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. The most commonly cited method in patent literature starts from the precursor 4-amino-2,3-difluoro-5-nitrobenzoic acid.

Experimental Protocol: Esterification of 4-amino-2,3-difluoro-5-nitrobenzoic acid

This protocol is based on the procedure described in patent EP1904481B1.[1]

Objective: To synthesize this compound via Fischer esterification of the corresponding carboxylic acid.

Materials:

  • 4-amino-2,3-difluoro-5-nitrobenzoic acid

  • Methanol (MeOH)

  • Trimethylsilyl chloride (TMSCl)

  • Standard laboratory glassware for reflux and work-up

  • High-performance liquid chromatography (HPLC) for reaction monitoring

Procedure:

  • A slurry of 4-amino-2,3-difluoro-5-nitrobenzoic acid (1.0 equivalent) is prepared in methanol.

  • Trimethylsilyl chloride (2.0 equivalents) is added to the slurry over a period of 5 minutes. The addition of TMSCl facilitates the esterification by converting the carboxylic acid to its more reactive silyl ester in situ and also acts as a source of HCl, which catalyzes the reaction.

  • The reaction mixture is heated to reflux and maintained for approximately 15 hours.

  • The progress of the reaction is monitored by HPLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled in an ice bath to induce precipitation of the product.

  • The precipitated solid is collected by filtration.

  • The wet cake is washed and then dried under high vacuum at 55 °C overnight to yield this compound.

Quantitative Data Summary:

ParameterValueReference
Starting Material 4-amino-2,3-difluoro-5-nitrobenzoic acid[1]
Reagents Methanol, Trimethylsilyl chloride[1]
Reaction Time 15 hours[1]
Yield 92%[1]
Purity (by HPLC) 97.9 a% (220 nm), 99.2 a% (254 nm)[1]
Visualizing the Synthesis:

The synthesis of this compound is a critical step in the overall synthesis of Binimetinib. The following diagram illustrates this key transformation.

Synthesis cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 4-amino-2,3-difluoro-5-nitrobenzoic_acid 4-amino-2,3-difluoro-5-nitrobenzoic acid reagents MeOH, TMSCl Reflux, 15h Methyl_4-amino-2,3-difluoro-5-nitrobenzoate This compound reagents->Methyl_4-amino-2,3-difluoro-5-nitrobenzoate Esterification

Caption: Fischer esterification to form the target intermediate.

The Role in Drug Development: A Gateway to Benzimidazole Synthesis

The significance of this compound lies in its utility as a precursor to more complex benzimidazole derivatives. The presence of the amino and nitro groups, along with the fluorine atoms, allows for a series of strategic chemical modifications.

Subsequent steps in the synthesis of Binimetinib involve the reduction of the nitro group to an amine, followed by cyclization to form the benzimidazole ring system. The fluorine atoms remain on the core structure, contributing to the final drug's desired properties, such as metabolic stability and binding affinity to the MEK protein.

The following diagram illustrates the logical flow of how this compound serves as a key intermediate.

Workflow Start 4-amino-2,3-difluoro-5-nitrobenzoic acid Intermediate This compound Start->Intermediate Esterification Next_Intermediate Substituted Phenylenediamine Derivative Intermediate->Next_Intermediate Further Reactions (e.g., Nucleophilic Aromatic Substitution) Final_Core Benzimidazole Core Structure Next_Intermediate->Final_Core Nitro Reduction & Cyclization Drug Binimetinib (MEK Inhibitor) Final_Core->Drug Final Modifications

Caption: Synthetic workflow from precursor to final drug.

Conclusion: An Enduring Legacy in Targeted Therapy

The history of this compound is a testament to the enabling power of synthetic chemistry in modern drug discovery. While not a household name, its role as a critical building block in the creation of a life-saving medication is undeniable. The development of its synthesis was a crucial step in the journey of Binimetinib from a laboratory concept to a clinical reality. For researchers in the field, understanding the history and synthesis of such key intermediates provides valuable insights into the intricate process of drug development and the constant innovation required to bring new therapies to patients.

References

Methodological & Application

The Strategic Utility of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-amino-2,3-difluoro-5-nitrobenzoate, a polysubstituted benzene derivative, has emerged as a highly versatile and strategic building block in contemporary organic synthesis. Its unique arrangement of functional groups—an amine, two fluorine atoms, a nitro group, and a methyl ester—provides a rich platform for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. The interplay of these substituents governs the molecule's reactivity, allowing for a range of selective transformations that are crucial for the synthesis of high-value compounds, most notably kinase inhibitors.

This technical guide delves into the synthetic applications of this compound, offering detailed protocols and insights into the rationale behind its use. By understanding the inherent chemical properties of this reagent, researchers can unlock its potential for the efficient synthesis of novel chemical entities.

Physicochemical Properties and Safety Considerations

A solid understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 284030-58-6[1][2]
Molecular Formula C₈H₆F₂N₂O₄[1][2]
Molecular Weight 232.14 g/mol [1][2]
Appearance Off-white to yellow solid
Solubility Soluble in many organic solvents such as DMSO, DMF, and ethyl acetate.

Safety Information: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Core Reactivity and Strategic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The electron-withdrawing nature of the nitro group and the two fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The amino group can be a nucleophile or a directing group, and the nitro group can be selectively reduced to an amine, opening pathways for further functionalization and cyclization reactions.

Application Note 1: Synthesis of Benzimidazole Scaffolds – A Gateway to Kinase Inhibitors

A primary application of this compound is in the synthesis of substituted benzimidazoles. This heterocyclic motif is a common core structure in many kinase inhibitors, including the MEK inhibitor Binimetinib. The general strategy involves the selective reduction of the nitro group to an amine, generating an in situ ortho-phenylenediamine derivative, which can then undergo cyclization.

Causality in Experimental Choices:

The selective reduction of the nitro group in the presence of other reducible functionalities like the ester and the aromatic halogens is a critical step. While various reducing agents can be employed, methods utilizing reagents like tin(II) chloride or catalytic hydrogenation with specific catalysts are often preferred to avoid undesired side reactions such as dehalogenation.[3][4] The choice of reducing agent can be guided by the presence of other sensitive groups in the molecule. For instance, catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation, making reagents like Raney Nickel or iron powder in acidic media viable alternatives.[4]

Experimental Workflow for Benzimidazole Synthesis:

G cluster_0 Step 1: Selective Nitro Group Reduction cluster_1 Step 2: Cyclization to Benzimidazole A This compound C Methyl 3,4-diamino-2,5-difluorobenzoate A->C Reduction B Reducing Agent (e.g., SnCl2·2H2O or H2/Catalyst) B->C D Methyl 3,4-diamino-2,5-difluorobenzoate F Substituted Benzimidazole Derivative D->F Condensation/ Cyclization E Cyclizing Agent (e.g., Formic Acid or Aldehyde) E->F

Caption: General workflow for the synthesis of benzimidazoles.

Protocol 1: Synthesis of a Benzimidazole Precursor

This protocol outlines the selective reduction of the nitro group followed by cyclization to form a benzimidazole ring, a key intermediate in the synthesis of various kinase inhibitors.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Formic acid

Procedure:

  • Reduction of the Nitro Group:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (4-5 eq) in ethanol dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Methyl 3,4-diamino-2,5-difluorobenzoate.

  • Benzimidazole Formation:

    • To the crude diamine from the previous step, add formic acid.

    • Heat the mixture at reflux for several hours, monitoring by TLC.

    • After cooling, carefully pour the reaction mixture into ice water and neutralize with a suitable base (e.g., ammonium hydroxide).

    • The resulting precipitate can be collected by filtration, washed with water, and dried to afford the benzimidazole product.

Application Note 2: Nucleophilic Aromatic Substitution (SNAr) for Library Synthesis

The fluorine atoms in this compound are activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing effect of the adjacent nitro group. This reactivity allows for the introduction of a variety of nucleophiles, making it an excellent scaffold for the generation of chemical libraries for drug discovery.

Causality in Experimental Choices:

The regioselectivity of the SNAr reaction is influenced by the electronic environment of the fluorine atoms. The fluorine atom para to the nitro group is generally more activated and susceptible to substitution. By carefully selecting the nucleophile and reaction conditions, either one or both fluorine atoms can be displaced, providing access to a diverse range of derivatives. Common nucleophiles include amines, thiols, and alkoxides. The use of a suitable base is often necessary to facilitate the reaction.

Experimental Workflow for SNAr:

G A This compound D Substituted Product A->D B Nucleophile (R-NH2, R-SH, R-OH) B->D C Base (e.g., K2CO3, DIPEA) C->D

Caption: General workflow for SNAr reactions.

Protocol 2: Synthesis of a Substituted Aniline Derivative via SNAr

This protocol provides a general method for the substitution of one of the fluorine atoms with an amine nucleophile.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the amine (1.1 eq) and the base (2.0 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired substituted product.

Future Perspectives and Broader Applications

The strategic placement of multiple reactive sites on the this compound scaffold opens up possibilities for its use in diversity-oriented synthesis. By combining the reactions described above in various sequences, a vast chemical space can be explored. For example, SNAr can be followed by nitro reduction and cyclization to create complex polycyclic heterocyclic systems. The amino group can also be acylated or alkylated to introduce further diversity.

The derivatives synthesized from this building block are of significant interest in the development of inhibitors for various protein kinases, which are key targets in oncology and immunology.[5] Furthermore, the principles of reactivity demonstrated here can be applied to the design of novel building blocks for other areas of chemical biology and materials science.

References

The Strategic Utility of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of methyl 4-amino-2,3-difluoro-5-nitrobenzoate as a pivotal building block in the synthesis of medicinally relevant heterocyclic compounds. The strategic placement of amino, nitro, and fluoro groups on the benzene ring, coupled with the presence of a methyl ester, renders this molecule a versatile precursor for a variety of complex chemical architectures. This document will elucidate the underlying chemical principles and provide detailed, field-proven protocols for the synthesis of key heterocyclic scaffolds, including benzimidazoles and quinolones, which are prominent in numerous therapeutic agents.

Introduction: The Significance of Fluorinated Synthons in Medicinal Chemistry

Fluorine-containing organic molecules have garnered immense interest in the pharmaceutical industry due to the unique physicochemical properties that fluorine imparts. The introduction of fluorine atoms into a drug candidate can significantly enhance its metabolic stability, lipophilicity, and binding affinity to target proteins. This compound is a prime example of a highly functionalized and activated aromatic compound, poised for diverse chemical transformations. Its inherent reactivity profile makes it an invaluable starting material for the construction of novel heterocyclic entities with potential therapeutic applications.

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid with the molecular formula C₈H₆F₂N₂O₄ and a molecular weight of 232.14 g/mol .[1] The molecule's reactivity is dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitro group and the fluorine atoms activates the aromatic ring towards certain reactions.

Key Reactive Sites and Transformations:

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, yielding a highly valuable ortho-phenylenediamine derivative. This transformation is the gateway to a vast array of fused heterocyclic systems.

  • Nucleophilic Aromatic Substitution (SNAr): While the fluorine atoms are generally considered poor leaving groups in SNAr reactions compared to other halogens, the presence of the strongly deactivating nitro group can facilitate their displacement under specific conditions, offering a pathway for further functionalization.

  • Cyclization Reactions: The diamino derivative, obtained after nitro reduction, is primed for cyclization with various electrophilic partners to construct five- and six-membered heterocyclic rings.

Core Application I: Synthesis of Substituted Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds found in a multitude of clinically used drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2] The synthesis of benzimidazoles from this compound hinges on the initial reduction of the nitro group to form a vicinal diamine.

Workflow for Benzimidazole Synthesis

A Methyl 4-amino-2,3-difluoro- 5-nitrobenzoate B Reduction of Nitro Group A->B e.g., Fe/HCl or H₂/Pd-C C Methyl 3,4-diamino-2,3- difluorobenzoate B->C D Cyclization with Aldehyde/Carboxylic Acid C->D RCHO or RCOOH E Substituted Benzimidazole Derivative D->E

Caption: Synthetic workflow for benzimidazole derivatives.

Protocol 1: Two-Step Synthesis of Methyl 2-substituted-5,6-difluoro-1H-benzimidazole-7-carboxylates

Step 1: Reduction of the Nitro Group

This protocol outlines the reduction of the nitro group using iron powder in an acidic medium, a classic and reliable method.[3]

Materials:

  • This compound

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (3.0-5.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 80-90 °C).

  • To the refluxing mixture, add concentrated hydrochloric acid (catalytic amount, e.g., 0.1-0.2 eq) dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3,4-diamino-2,3-difluorobenzoate. The crude product can often be used in the next step without further purification.

Step 2: Cyclization to the Benzimidazole Ring

This step involves the condensation of the in situ generated diamine with an aldehyde.[4]

Materials:

  • Crude methyl 3,4-diamino-2,3-difluorobenzoate from Step 1

  • Substituted aldehyde (R-CHO) (1.0-1.2 eq)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Sodium metabisulfite (Na₂S₂O₅) (optional, as an oxidant for Schiff base intermediate)

Procedure:

  • Dissolve the crude methyl 3,4-diamino-2,3-difluorobenzoate in ethanol or acetic acid in a round-bottom flask.

  • Add the substituted aldehyde to the solution.

  • If using an oxidant, add sodium metabisulfite (1.0-1.2 eq).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired methyl 2-substituted-5,6-difluoro-1H-benzimidazole-7-carboxylate.

Reactant (R-CHO) Product (2-substituent) Typical Yield (%)
BenzaldehydePhenyl75-85
4-Chlorobenzaldehyde4-Chlorophenyl70-80
CyclohexanecarboxaldehydeCyclohexyl65-75

Core Application II: Synthesis of Quinolone Scaffolds

Quinolones are a major class of synthetic antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV. The strategic functionalization of the quinolone scaffold is crucial for enhancing their antibacterial spectrum and overcoming resistance. This compound can be elaborated into quinolone derivatives, typically through a multi-step sequence involving the formation of an enaminone intermediate followed by thermal or acid-catalyzed cyclization.

General Strategy for Quinolone Synthesis

A Methyl 4-amino-2,3-difluoro- 5-nitrobenzoate B Reduction of Nitro Group A->B C Methyl 3,4-diamino-2,3- difluorobenzoate B->C D Reaction with β-ketoester C->D e.g., Ethyl acetoacetate E Enaminone Intermediate D->E F Cyclization E->F Heat or Acid catalyst G Quinolone Derivative F->G

Caption: Synthetic pathway towards quinolone derivatives.

Protocol 2: Synthesis of Methyl 6,7-difluoro-4-hydroxy-2-methylquinoline-8-carboxylate

This protocol is a representative example of a Gould-Jacobs reaction approach.

Step 1: Formation of the Enaminone Intermediate

Materials:

  • Methyl 3,4-diamino-2,3-difluorobenzoate (prepared as in Protocol 1, Step 1)

  • Ethyl acetoacetate

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Toluene

Procedure:

  • In a round-bottom flask fitted with a Dean-Stark apparatus, dissolve methyl 3,4-diamino-2,3-difluorobenzoate (1.0 eq) in toluene.

  • Add ethyl acetoacetate (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Monitor the reaction by TLC. Once the formation of the enaminone is complete, cool the reaction mixture.

  • Wash the toluene solution with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude enaminone intermediate.

Step 2: Thermal Cyclization to the Quinolone

Materials:

  • Crude enaminone intermediate from Step 1

  • Diphenyl ether

Procedure:

  • In a high-boiling point solvent such as diphenyl ether, dissolve the crude enaminone intermediate.

  • Heat the solution to a high temperature (typically 240-260 °C) with stirring.

  • Monitor the reaction by TLC. The cyclization is usually complete within 30-60 minutes.

  • Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Add a non-polar solvent like hexanes to facilitate further precipitation.

  • Collect the solid product by filtration, wash with hexanes, and dry to afford the desired quinolone derivative.

  • Further purification can be achieved by recrystallization.

Intermediate Reaction Product Typical Yield (%)
EnaminoneThermal CyclizationQuinolone60-75

Conclusion

This compound is a highly versatile and strategically important building block for the synthesis of a range of heterocyclic compounds. Its utility is primarily derived from the facile conversion of the nitro group into an amino group, which sets the stage for the construction of fused heterocyclic systems such as benzimidazoles and quinolones. The protocols detailed herein provide a solid foundation for researchers to explore the rich chemistry of this synthon and to develop novel molecules with potential applications in drug discovery and materials science. The principles of nitro group reduction and subsequent cyclization are robust and can be adapted to a wide variety of substrates and target molecules.

References

The Strategic Role of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate in Medicinal Chemistry: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties. Methyl 4-amino-2,3-difluoro-5-nitrobenzoate, a highly functionalized aromatic building block, has emerged as a critical intermediate in the synthesis of targeted therapeutics. Its unique substitution pattern, featuring vicinal fluorine atoms, a nitro group, and an amino group, provides a versatile platform for the construction of complex bioactive molecules. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a primary focus on its pivotal role in the synthesis of the MEK inhibitor, Binimetinib. Detailed synthetic protocols and mechanistic insights are provided for researchers, scientists, and drug development professionals.

Physicochemical Properties and Strategic Significance

This compound (CAS No: 284030-58-6) is a crystalline solid with the molecular formula C8H6F2N2O4 and a molecular weight of 232.14 g/mol .[1] The strategic value of this molecule lies in the orchestrated reactivity of its functional groups:

  • Difluoro Substitution: The 2,3-difluoro pattern is crucial for modulating the electronic properties of the benzene ring and influencing the pKa of the adjacent amino group. Fluorine's high electronegativity can also lead to favorable interactions with biological targets and improve metabolic stability.

  • Amino Group: Serves as a key nucleophile or a precursor to other functional groups, enabling diverse synthetic transformations. Its reactivity is tempered by the electron-withdrawing effects of the adjacent fluorine and nitro groups.

  • Nitro Group: A strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution. It also serves as a precursor to an amino group upon reduction, opening avenues for further functionalization.

  • Methyl Ester: Provides a handle for hydrolysis to the corresponding carboxylic acid or for other ester-based modifications.

This unique combination of functionalities makes this compound a valuable starting material for the synthesis of complex heterocyclic systems, which are prevalent in many drug scaffolds.

Primary Application: Synthesis of the MEK Inhibitor Binimetinib

The most prominent application of this compound is as a key starting material in the synthesis of Binimetinib (MEKTOVI®), an orally active and selective inhibitor of MEK1/2 kinases.[2][3] The MEK/ERK pathway is a critical signaling cascade that is often dysregulated in various cancers, making MEK an important therapeutic target.[3] Binimetinib is approved for the treatment of certain types of melanoma, often in combination with a BRAF inhibitor.[3][]

The synthesis of Binimetinib from this compound involves a multi-step sequence that strategically utilizes the inherent reactivity of the starting material.

Synthetic Workflow for Binimetinib

The overall synthetic strategy involves the sequential modification of the functional groups on the this compound core to construct the final benzimidazole structure of Binimetinib.

G A Methyl 4-amino-2,3-difluoro- 5-nitrobenzoate B Nucleophilic Aromatic Substitution (with 4-bromo-2-fluoroaniline) A->B C Methyl 4-amino-2-((4-bromo-2-fluorophenyl)amino)- 3-fluoro-5-nitrobenzoate B->C D Reduction of Nitro Group C->D E Methyl 4,5-diamino-2-((4-bromo-2-fluorophenyl)amino)- 3-fluorobenzoate D->E F Benzimidazole Ring Formation E->F G Methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro- 1H-benzo[d]imidazole-6-carboxylate F->G H N-Methylation G->H I Methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro- 1-methyl-1H-benzo[d]imidazole-6-carboxylate H->I J Amidation I->J K Binimetinib J->K

Figure 1: Synthetic pathway from this compound to Binimetinib.

Detailed Experimental Protocols

The following protocols are illustrative and may require optimization based on laboratory conditions and scale.

Protocol 1: Nucleophilic Aromatic Substitution

This initial step involves the reaction of this compound with 4-bromo-2-fluoroaniline. The fluorine atom at the 2-position is activated towards nucleophilic substitution by the para-nitro group.

Materials:

  • This compound

  • 4-bromo-2-fluoroaniline

  • N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Xylene or other high-boiling aprotic solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).

  • Add 4-bromo-2-fluoroaniline (1.1 - 1.5 eq) and the chosen solvent (e.g., xylene, approximately 5-10 volumes).

  • Add DIPEA (2.0 - 3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 140-150 °C for xylene) and monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product can be collected by filtration.

  • Wash the solid with a non-polar solvent (e.g., hexanes) to remove residual starting materials and solvent.

  • Dry the product, Methyl 4-amino-2-((4-bromo-2-fluorophenyl)amino)-3-fluoro-5-nitrobenzoate, under vacuum.

Causality: The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution. The base is crucial to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.

Protocol 2: Reduction of the Nitro Group

The nitro group of the intermediate is reduced to an amine, which is a prerequisite for the subsequent benzimidazole ring formation.

Materials:

  • Methyl 4-amino-2-((4-bromo-2-fluorophenyl)amino)-3-fluoro-5-nitrobenzoate

  • Reducing agent (e.g., Iron powder, Tin(II) chloride, or catalytic hydrogenation with Pd/C)

  • Solvent (e.g., Ethanol, Ethyl acetate, or Acetic acid)

  • Acid (if using Fe or SnCl2, e.g., HCl or Acetic acid)

Procedure (using Iron powder):

  • Suspend Methyl 4-amino-2-((4-bromo-2-fluorophenyl)amino)-3-fluoro-5-nitrobenzoate in a mixture of ethanol and water.

  • Add iron powder (excess, e.g., 5-10 eq) and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 4,5-diamino-2-((4-bromo-2-fluorophenyl)amino)-3-fluorobenzoate.

Causality: The reduction of the nitro group to an amine is a classic transformation. Catalytic hydrogenation is often preferred for its cleaner reaction profile, while methods like iron in acidic medium are cost-effective for larger scale synthesis.

Protocol 3: Benzimidazole Ring Formation and Subsequent Steps

The newly formed diamine undergoes cyclization to form the benzimidazole core. This is followed by N-methylation and amidation to yield Binimetinib. These subsequent steps are often proprietary and can vary. A general outline is provided.

  • Benzimidazole Formation: The diamino intermediate is reacted with a one-carbon source, such as formic acid or trimethyl orthoformate, under acidic conditions to form the benzimidazole ring.

  • N-Methylation: The benzimidazole nitrogen is methylated, typically using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

  • Amidation: The methyl ester is converted to the final hydroxamic acid amide of Binimetinib. This can be achieved by reacting the ester with a protected hydroxylamine derivative, followed by deprotection.

Self-Validation: Throughout the synthesis, it is crucial to characterize the intermediates at each step using techniques such as NMR, Mass Spectrometry, and HPLC to ensure purity and confirm the desired chemical transformations.

Alternative and Future Applications

While the synthesis of Binimetinib is the most prominent application, the unique structure of this compound makes it an attractive starting material for the synthesis of other novel bioactive compounds. Its potential applications could extend to:

  • Development of other Kinase Inhibitors: The difluoronitroaniline scaffold can be utilized to explore inhibitors of other kinases where specific fluorine interactions are desirable.

  • Synthesis of Novel Heterocycles: The reactive handles on the molecule allow for the construction of a variety of heterocyclic systems with potential biological activity.

  • Fragment-Based Drug Discovery: As a highly functionalized fragment, it could be used in screening libraries to identify novel binders to therapeutic targets.

Data Summary

CompoundCAS No.Molecular FormulaMolecular Weight ( g/mol )Key Role
This compound284030-58-6C8H6F2N2O4232.14Starting Material
Binimetinib606143-89-9C17H15BrFN5O3440.24Final Product (MEK Inhibitor)

Conclusion

This compound is a strategically important building block in medicinal chemistry, primarily demonstrated by its indispensable role in the synthesis of the anti-cancer drug Binimetinib. The carefully orchestrated reactivity of its functional groups allows for the efficient construction of the complex benzimidazole core of the final drug molecule. The detailed protocols provided herein offer a guide for researchers in the synthesis of Binimetinib and can serve as a foundation for the development of other novel therapeutics based on this versatile scaffold.

References

Application Notes & Protocols: Methyl 4-amino-2,3-difluoro-5-nitrobenzoate as a Precursor for High-Performance Fluorinated Polyamides in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Methyl 4-amino-2,3-difluoro-5-nitrobenzoate is an intriguing functionalized aromatic compound that holds significant potential as a building block in the synthesis of advanced materials. Its unique structure, featuring a combination of fluorine, amino, and nitro functionalities on a benzene ring, makes it a versatile precursor for the development of high-performance polymers. The presence of fluorine atoms is known to enhance thermal stability, chemical resistance, and solubility of polymers, while the amino and nitro groups offer reactive sites for polymerization and further modification.

These application notes will provide a comprehensive guide for researchers and scientists on utilizing this compound in materials science research, with a specific focus on its conversion to a novel diamine monomer and subsequent polymerization to yield a high-performance fluorinated polyamide. The protocols detailed herein are grounded in established synthetic methodologies for fluorinated polymers and are designed to be self-validating.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 284030-58-6[1]
Molecular Formula C₈H₆F₂N₂O₄[1]
Molecular Weight 232.14 g/mol [1]
Appearance Solid (predicted)General knowledge
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMAc, NMP)Inferred from similar structures

Part 1: Synthesis of a Novel Fluorinated Diamine Monomer

A key application of this compound in materials science is its use as a precursor to a novel diamine monomer. The presence of the nitro group allows for its selective reduction to a second amine group, yielding a difunctional monomer suitable for polycondensation reactions. The following protocol outlines the synthesis of Methyl 2,5-diamino-3,4-difluorobenzoate.

Experimental Protocol: Reduction of the Nitro Group

This protocol is based on standard procedures for the reduction of aromatic nitro compounds.[2]

Materials:

  • This compound

  • Ethanol (or a similar suitable solvent)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Hydrazine hydrate (or hydrogen gas)

  • Diatomaceous earth (e.g., Celite®)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound in ethanol. The concentration should be sufficient to ensure complete dissolution.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: To the stirred suspension, add hydrazine hydrate dropwise at room temperature. The reaction is exothermic, so controlled addition is crucial. Alternatively, the reaction can be carried out in a hydrogenation apparatus under a hydrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Filtration: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude Methyl 2,5-diamino-3,4-difluorobenzoate by recrystallization or column chromatography to achieve high purity suitable for polymerization.

Workflow for Diamine Synthesis

start This compound dissolve Dissolve in Ethanol start->dissolve catalyst Add Pd/C Catalyst dissolve->catalyst reduce Reduce with Hydrazine Hydrate catalyst->reduce monitor Monitor by TLC reduce->monitor filter Filter through Celite monitor->filter evaporate Evaporate Solvent filter->evaporate purify Purify Product evaporate->purify end Methyl 2,5-diamino-3,4-difluorobenzoate purify->end

Caption: Synthesis of the diamine monomer.

Part 2: Synthesis of a High-Performance Fluorinated Polyamide

The newly synthesized diamine, Methyl 2,5-diamino-3,4-difluorobenzoate, can be polymerized with a suitable diacid chloride to produce a novel fluorinated polyamide. The Yamazaki-Higashi polycondensation method is a well-established and effective technique for this purpose.[3]

Experimental Protocol: Yamazaki-Higashi Polycondensation

Materials:

  • Methyl 2,5-diamino-3,4-difluorobenzoate (synthesized in Part 1)

  • Terephthaloyl chloride (or another suitable aromatic diacid chloride)

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Triphenyl phosphite (TPP)

  • Lithium chloride (LiCl)

  • Methanol

  • Standard glassware for polymerization under inert atmosphere

Procedure:

  • Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve Methyl 2,5-diamino-3,4-difluorobenzoate, terephthalic acid (if starting from the diacid), and LiCl in a mixture of NMP and pyridine.

  • Activating Agent: Add triphenyl phosphite to the solution.

  • Polymerization: Heat the reaction mixture to 100-120°C and maintain for 3-4 hours under a constant stream of nitrogen. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Washing: Collect the fibrous polymer by filtration and wash it thoroughly with hot water and methanol to remove any residual solvents and reagents.

  • Drying: Dry the resulting fluorinated polyamide in a vacuum oven at 80-100°C to a constant weight.

Polymerization Workflow

diamine Methyl 2,5-diamino-3,4-difluorobenzoate dissolve Dissolve Monomers in NMP/Pyridine with LiCl diamine->dissolve diacid Terephthaloyl Chloride diacid->dissolve activate Add Triphenyl Phosphite dissolve->activate polymerize Heat at 100-120°C activate->polymerize precipitate Precipitate in Methanol polymerize->precipitate wash Wash with Water and Methanol precipitate->wash dry Dry under Vacuum wash->dry polyamide Fluorinated Polyamide dry->polyamide

Caption: Polyamide synthesis workflow.

Part 3: Expected Properties and Characterization of the Fluorinated Polyamide

The resulting fluorinated polyamide is expected to exhibit a combination of desirable properties characteristic of high-performance polymers.

Predicted Properties of the Novel Fluorinated Polyamide
PropertyExpected OutcomeRationale
Thermal Stability High (Td5 > 450°C)The aromatic backbone and strong C-F bonds contribute to excellent thermal resistance.
Solubility Soluble in polar aprotic solvents (NMP, DMAc, DMF)The fluorine substituents disrupt chain packing, enhancing solubility.[4]
Mechanical Properties High tensile strength and modulusAromatic polyamides are known for their exceptional mechanical strength.[1]
Optical Properties High transparency and low colorFluorine incorporation can reduce charge-transfer complex formation, leading to improved optical clarity.[4]

Characterization Techniques:

  • FTIR Spectroscopy: To confirm the formation of the amide linkages.

  • NMR Spectroscopy: To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Thermogravimetric Analysis (TGA): To evaluate thermal stability.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of novel fluorinated diamine monomers. These monomers can be subsequently polymerized to create high-performance polyamides with enhanced thermal stability, solubility, and optical properties. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of this compound in the development of advanced materials for a wide range of applications, from aerospace to microelectronics.

References

Application Note: Comprehensive Analytical Characterization of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical characterization of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Due to its complex structure, featuring multiple functional groups (amino, fluoro, nitro, and ester), a multi-faceted analytical approach is required for unambiguous identification, purity assessment, and structural elucidation. This document outlines detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its structural complexity and array of functional groups make it a versatile building block, but also present a unique analytical challenge. Accurate characterization is critical to ensure the quality, consistency, and performance of downstream products.

This guide details an integrated analytical strategy employing orthogonal techniques to provide a complete profile of the molecule's identity, purity, and structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 284030-58-6[1][2][3]
Molecular Formula C₈H₆F₂N₂O₄[2][3]
Molecular Weight 232.14 g/mol [2][3]
IUPAC Name This compound[2][4]
Appearance Typically a solid powderN/A

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC with UV detection is the gold standard for assessing the purity of non-volatile organic compounds like nitroaromatics.[5] The method described here is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilane) column is selected as the primary choice due to its versatility and strong hydrophobic retention, which is ideal for aromatic compounds. For compounds with similar structures, a Phenyl Hydride column can also offer alternative selectivity.[6]

  • Mobile Phase: A gradient of acetonitrile and water provides a robust separation window. Acetonitrile is a common organic modifier with a low UV cutoff.

  • Mobile Phase Additive: The addition of 0.1% formic acid to the mobile phase is critical.[6] It serves to protonate the basic amino group on the analyte, preventing peak tailing and ensuring sharp, symmetrical peaks. It also helps control the mobile phase pH for reproducible retention times.

  • Detection: The nitroaromatic system contains strong chromophores. A detection wavelength of 254 nm is chosen as it provides a good response for many aromatic compounds and is a standard wavelength used in the analysis of nitroaromatics.[6]

Detailed Protocol: Reversed-Phase HPLC
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • Instrument: Standard HPLC system with a UV-Vis detector.

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
  • System Suitability Test (SST):

    • Inject the standard solution six times.

    • The relative standard deviation (%RSD) for the peak area and retention time should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in ACN/H2O weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 inject->separate detect UV Detection @ 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: HPLC workflow from sample preparation to final report.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. 1H, 13C, and 19F NMR experiments provide a complete picture of the molecule's carbon-hydrogen-fluorine framework.

  • Causality and Expected Spectra:

    • Solvent: DMSO-d₆ is a suitable solvent due to its high polarity, capable of dissolving the analyte.

    • ¹H NMR: The spectrum is expected to show distinct signals. The single aromatic proton will be deshielded by the adjacent nitro group and fluorine atoms. The amino group protons will likely appear as a broad singlet. The methyl ester protons will be a sharp singlet around 3.8-4.0 ppm. The electron-withdrawing nitro group deshields ortho and para protons significantly.[7]

    • ¹³C NMR: The spectrum will show 8 distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (~160-170 ppm). Carbons directly attached to fluorine will show large one-bond C-F coupling constants. Carbons attached to the nitro group and amino group will also have characteristic chemical shifts.[7][8]

    • ¹⁹F NMR: This experiment is crucial for confirming the fluorine atoms. Two distinct signals are expected, each coupled to the other and potentially showing smaller couplings to the nearby aromatic proton.

  • Sample Preparation: Dissolve 15-20 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire standard 1D spectra for ¹H, ¹³C{¹H}, and ¹⁹F. 2D experiments like COSY and HSQC can be used for definitive assignments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

AssignmentPredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)
Aromatic-H~8.0 - 8.5m~120 - 125
-NH₂~7.0 - 7.5br sC-NH₂: ~140 - 150
-OCH₃~3.9s~53
C=O--~165
C-NO₂--~145 - 155
C-F--~130 - 150 (with J_CF)
C-F--~130 - 150 (with J_CF)
C-COOCH₃--~110 - 120
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and effective method for identifying the functional groups present in a molecule.

  • Causality and Expected Spectra: The spectrum will provide a fingerprint of the molecule. The presence of the amino group is confirmed by N-H stretching vibrations. The ester carbonyl (C=O) and the nitro group (N-O) will show strong, characteristic absorption bands. Aromatic and C-F vibrations will also be present.[9][10][11]

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample. Place a small amount of powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify peaks corresponding to the key functional groups.

Table 3: Characteristic FT-IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium, Doublet
C-H Stretch (Aromatic)3000 - 3100Medium
C=O Stretch (Ester)1710 - 1730Strong
C=C Stretch (Aromatic)1580 - 1620Medium
N-O Asymmetric Stretch (Nitro)1500 - 1550Strong
N-O Symmetric Stretch (Nitro)1330 - 1370Strong
C-O Stretch (Ester)1200 - 1300Strong
C-F Stretch1000 - 1200Strong

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides precise molecular weight information, confirming the elemental composition.

  • Causality and Experimental Choices:

    • Ionization: Electrospray Ionization (ESI) is a soft ionization technique ideal for this polar molecule, minimizing fragmentation and maximizing the abundance of the molecular ion.

    • Mode: Positive ion mode is chosen to detect the protonated molecule, [M+H]⁺, as the amino group is easily protonated.

    • Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred to obtain an accurate mass measurement, which can be used to confirm the molecular formula.

Detailed Protocol: LC-MS Analysis
  • Sample Preparation: Use the same sample prepared for HPLC analysis (1.0 mg/mL, diluted 100-fold to 10 µg/mL).

  • Instrumentation: An HPLC system coupled to an ESI-MS detector.

  • LC Method: A rapid isocratic or fast gradient method can be used (e.g., 50:50 ACN/Water with 0.1% formic acid) to simply introduce the sample into the mass spectrometer.

  • MS Parameters:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

Expected Data
  • Molecular Ion: The primary ion observed will be the protonated molecule [M+H]⁺.

  • Calculated m/z for C₈H₇F₂N₂O₄⁺: 233.0372

  • The observed accurate mass should be within 5 ppm of the calculated value.

Integrated Analytical Strategy

No single technique can provide a complete characterization. The power of this approach lies in the integration of orthogonal methods.

Overall_Strategy cluster_techniques Analytical Techniques cluster_results Characterization Profile compound This compound HPLC HPLC-UV Purity Assay Quantification compound->HPLC NMR NMR Spectroscopy ¹H, ¹³C, ¹⁹F Unambiguous Structure compound->NMR MS HRMS (ESI+) Molecular Weight Formula Confirmation compound->MS FTIR FT-IR (ATR) Functional Groups Fingerprint ID compound->FTIR purity Purity > 99% HPLC->purity structure Correct Structure NMR->structure identity Identity Confirmed MS->identity FTIR->identity final final purity->final Complete Characterization structure->final Complete Characterization identity->final Complete Characterization

Caption: Integrated strategy for complete compound characterization.

Conclusion

The analytical characterization of this compound requires a synergistic combination of chromatographic and spectroscopic techniques. The protocols detailed in this application note provide a robust framework for confirming the identity, determining the purity, and elucidating the structure of this important chemical intermediate. By understanding the rationale behind each method, researchers can confidently apply these techniques, troubleshoot potential issues, and ensure the highest quality data for their research and development activities.

References

large-scale synthesis of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

Abstract

This document provides a comprehensive guide to the (CAS No. 284030-58-6), a key chemical intermediate with significant applications in the pharmaceutical industry. Notably, it serves as a critical building block in the synthesis of advanced therapeutic agents like Binimetinib.[1][2] The protocol herein is designed for scalability and emphasizes robust process control, safety, and validation to ensure a high-yield, high-purity outcome. We will delve into the mechanistic rationale behind the procedural steps, provide detailed operational workflows, and outline necessary safety protocols and analytical quality control measures.

Compound Profile and Significance

This compound is a highly functionalized aromatic compound. The presence of fluorine atoms can enhance metabolic stability and binding affinity in derivative drug molecules, while the nitro and amino groups provide versatile handles for further chemical modification.[3]

PropertyValueSource
IUPAC Name This compound[4][5]
CAS Number 284030-58-6[4][6][7]
Molecular Formula C₈H₆F₂N₂O₄[5][6]
Molecular Weight 232.14 g/mol [5][6]
Appearance Powder[1]
Solubility Soluble in DMSO, slightly soluble in water[1]

Synthetic Strategy and Rationale

The selected synthetic route involves the regioselective nitration of Methyl 4-amino-2,3-difluorobenzoate. This electrophilic aromatic substitution is a cornerstone of industrial organic synthesis.[3]

Core Rationale:

  • Regioselectivity: The starting material possesses competing directing groups. The primary amino (-NH₂) group is a powerful activating, ortho, para-director. The methoxycarbonyl (-COOCH₃) group is a deactivating, meta-director. The nitration occurs at the C5 position, which is para to the strongly activating amino group and ortha to the ester group. The electronic influence of the amino group is dominant, directing the electrophile (NO₂⁺) to the position of highest electron density, leading to the desired isomer.

  • Reaction Medium: Concentrated sulfuric acid serves a dual purpose. It acts as a solvent for the aromatic substrate and, upon addition of nitric acid, generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Temperature Control: Nitration is a highly exothermic process. Strict temperature control is paramount to prevent runaway reactions and minimize the formation of undesired byproducts, such as dinitrated species or oxidative degradation products.

Reaction Scheme

Caption: Overall reaction for the nitration of Methyl 4-amino-2,3-difluorobenzoate.

Hazard Management and Safety Protocols

A thorough risk assessment must be conducted before commencing any large-scale synthesis. The handling of concentrated acids and nitrated organic compounds requires stringent safety measures.

Key Hazards:

  • Corrosive Materials: Concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are highly corrosive and can cause severe burns upon contact.[8]

  • Exothermic Reaction: The nitration reaction is highly exothermic. A loss of cooling can lead to a rapid temperature increase, potentially causing a runaway reaction with violent release of energy and toxic gases (NOx).[8]

  • Product Hazards: While specific toxicity data for the final product is limited, it should be handled as a potentially hazardous substance. Avoid inhalation of dust and contact with skin and eyes.[9][10]

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and a full-face shield are mandatory.

  • Skin Protection: Acid-resistant gloves (e.g., butyl rubber or Viton), a flame-retardant lab coat, and an impervious apron must be worn.[10]

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If exposure limits are exceeded, a full-face respirator with appropriate cartridges is necessary.[10]

Emergency First Aid:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[9][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Detailed Synthesis Protocol

This protocol is designed for a nominal 1.0 molar scale. Adjustments for larger scales must be accompanied by a re-evaluation of thermal safety and equipment capacity.

Materials and Reagents
ReagentCAS No.MW ( g/mol )MolesRatioQuantityPurity
Methyl 4-amino-2,3-difluorobenzoate394339-38-9187.141.001.0187.1 g≥98%
Sulfuric Acid7664-93-998.08--~750 mL98%
Nitric Acid7697-37-263.011.101.177.0 mL70%
Deionized Water7732-18-518.02--For Quench/Wash-
Methanol67-56-132.04--For RecrystallizationACS Grade
Crushed Ice----~2.5 kg-
Equipment
  • 2L Jacketed Glass Reactor with overhead mechanical stirrer, temperature probe (thermocouple), and a pressure-equalizing dropping funnel.

  • Circulating cooling bath capable of maintaining -5 °C to 0 °C.

  • Large (5L) beaker or vessel for quenching.

  • Buchner funnel setup with appropriate filter paper.

  • Vacuum oven for drying.

Experimental Workflow

References

Synthesis of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate: A Detailed Guide for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate, a key intermediate in the development of pharmaceutical agents, notably as a precursor to the MEK inhibitor, Binimetinib. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety protocols to ensure reproducible and safe execution of the synthesis.

Introduction and Significance

This compound is a highly functionalized aromatic compound. Its structure, featuring amino, difluoro, and nitro groups, makes it a versatile building block in medicinal chemistry. The strategic placement of these functional groups allows for sequential chemical modifications, crucial for the synthesis of complex target molecules. Understanding the precise reaction conditions for its preparation is paramount for achieving high purity and yield, which are critical in a pharmaceutical development setting.

This guide outlines a reliable two-step synthetic route, commencing with the selective amination of a trifluoro-nitrobenzoic acid derivative, followed by the esterification of the resulting carboxylic acid. The protocols provided are designed to be clear, concise, and reproducible, with an emphasis on the rationale behind each procedural step.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the nucleophilic aromatic substitution of a fluorine atom in 2,3,4-trifluoro-5-nitrobenzoic acid with ammonia. The second step is the esterification of the resulting 4-amino-2,3-difluoro-5-nitrobenzoic acid to its methyl ester.

Synthesis_Pathway start 2,3,4-Trifluoro-5-nitrobenzoic acid intermediate 4-Amino-2,3-difluoro-5-nitrobenzoic acid start->intermediate  NH4OH (conc.)    H2O, <6°C to RT   final_product This compound intermediate->final_product  Methanol    Acid Catalyst (e.g., H2SO4)    Reflux  

Caption: Two-step synthesis of this compound.

Part 1: Synthesis of 4-Amino-2,3-difluoro-5-nitrobenzoic acid

This initial step is a nucleophilic aromatic substitution reaction where the fluorine atom at the C4 position of 2,3,4-trifluoro-5-nitrobenzoic acid is displaced by an amino group from ammonium hydroxide. The electron-withdrawing nitro group and the carboxylic acid group activate the aromatic ring towards nucleophilic attack, facilitating the substitution.

Experimental Protocol

Materials and Reagents:

ReagentGradeSupplierNotes
2,3,4-Trifluoro-5-nitrobenzoic acid≥98%VariousStarting material
Concentrated Ammonium Hydroxide (28% NH₃)Reagent GradeVariousNucleophile and base
Hydrochloric Acid (concentrated)Reagent GradeVariousFor acidification
Methyl tert-butyl ether (MTBE)Reagent GradeVariousFor washing the product
Deionized WaterHigh PurityIn-house/VariousSolvent and for workup

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a thermometer, suspend 2,3,4-trifluoro-5-nitrobenzoic acid (1.0 eq) in deionized water.

  • Ammonia Addition: Cool the suspension to below 6°C using an ice bath. Slowly add concentrated ammonium hydroxide (approx. 5.6 eq) to the mixture while maintaining the temperature below 6°C. The addition should be controlled to prevent a rapid increase in temperature.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at a low temperature for about 1 hour. Then, allow the mixture to slowly warm to room temperature and stir for an additional 3-4 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to ensure the consumption of the starting material.

  • Acidification and Precipitation: Once the reaction is complete, cool the mixture in an ice-water bath. Slowly add concentrated hydrochloric acid to adjust the pH to approximately 2. This will protonate the carboxylate and precipitate the product.

  • Isolation and Washing: Filter the precipitated yellow solid and wash the filter cake thoroughly with deionized water, followed by a wash with methyl tert-butyl ether (MTBE) to remove non-polar impurities.[1]

  • Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight. A typical yield for this reaction is in the range of 85-90%.[1]

Part 2: Synthesis of this compound

The second step is a Fischer-Speier esterification, an acid-catalyzed reaction between the carboxylic acid and an alcohol (methanol in this case) to form the corresponding ester.[2][3] The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is used, which also serves as the solvent.

Experimental Protocol

Materials and Reagents:

ReagentGradeSupplierNotes
4-Amino-2,3-difluoro-5-nitrobenzoic acid≥95%Prepared in Part 1Starting material
MethanolAnhydrousVariousReactant and solvent
Sulfuric Acid (concentrated)Reagent GradeVariousCatalyst. Handle with extreme care.
Sodium Bicarbonate (saturated solution)Reagent GradeVariousFor neutralization
Ethyl AcetateReagent GradeVariousFor extraction
Anhydrous Sodium Sulfate or Magnesium SulfateReagent GradeVariousFor drying the organic phase

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-2,3-difluoro-5-nitrobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 volumes).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution. The addition is exothermic, so it should be done cautiously.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain this temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The product can be further purified by recrystallization if necessary.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-Amino-2,3-difluoro-5-nitrobenzoic acidC₇H₄F₂N₂O₄218.12284030-57-5
This compoundC₈H₆F₂N₂O₄232.14284030-58-6

Mechanistic Insights and Experimental Causality

  • Step 1: Amination: The regioselectivity of the amination at the C4 position is directed by the combined electronic effects of the substituents on the aromatic ring. The nitro group at C5 and the carboxylic acid at C1 are strong electron-withdrawing groups, which activate the ring for nucleophilic attack. The fluorine atoms also contribute to this activation. The C4 position is the most activated site for nucleophilic substitution. The use of a low temperature during the addition of ammonium hydroxide is crucial to control the exothermic reaction and to minimize potential side reactions.

  • Step 2: Esterification: The Fischer-Speier esterification is a classic and robust method for producing esters. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic oxygen of the alcohol. The reaction is reversible, and the use of excess methanol shifts the equilibrium towards the formation of the ester, thereby maximizing the yield.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling of Reagents:

    • Concentrated Acids and Bases: Concentrated sulfuric acid, hydrochloric acid, and ammonium hydroxide are corrosive and should be handled with extreme care in a well-ventilated fume hood.

    • Organic Solvents: Methanol, ethyl acetate, and MTBE are flammable and should be handled away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for the Purification of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Purity for a Key Synthetic Intermediate

Methyl 4-amino-2,3-difluoro-5-nitrobenzoate is a highly functionalized aromatic compound, serving as a critical building block in the synthesis of advanced pharmaceutical agents and complex organic molecules.[1][2] The presence of amino, fluoro, and nitro groups, along with a methyl ester, imparts unique chemical properties but also presents specific challenges during purification. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, lower yields in subsequent synthetic steps, and the formation of difficult-to-remove related substances in the final active pharmaceutical ingredient (API).[3]

This comprehensive guide provides a detailed exploration of robust purification techniques for this compound. Moving beyond simple procedural lists, this document elucidates the scientific rationale behind the selection of specific methods and parameters, empowering researchers to not only replicate these protocols but also to adapt and troubleshoot them effectively. We will delve into the core techniques of recrystallization and column chromatography for bulk purification and high-performance liquid chromatography (HPLC) for rigorous purity assessment.

Understanding the Purification Challenge: Potential Impurities

The purification strategy must be designed to remove key impurities that may arise from the synthesis of this compound. A common synthetic route involves the nitration of a corresponding difluoro-aminobenzoate precursor. Potential impurities can therefore include:

  • Unreacted Starting Materials: Residual precursors from an incomplete reaction.

  • Isomeric Byproducts: Nitration of the aromatic ring can sometimes lead to the formation of other positional isomers, which may have very similar physical properties to the desired product, making them challenging to separate.

  • Over-nitrated or Hydrolyzed Species: Side reactions can lead to the introduction of additional nitro groups or hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Residual Solvents and Reagents: Traces of solvents or reagents used during the synthesis and workup.[3]

A successful purification workflow must be capable of effectively separating the target compound from these structurally similar impurities.

Part 1: Bulk Purification Methodologies

Recrystallization: The Foundation of Purification

Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[4] The ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at room temperature, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.[4]

For a molecule like this compound, which possesses both polar (amino, nitro) and non-polar (aromatic ring, methyl ester) characteristics, a solvent of intermediate polarity or a mixed-solvent system is often optimal.

  • Single-Solvent Approach: Alcohols like ethanol or methanol are excellent starting points. They can often dissolve polar organic molecules when hot and allow for precipitation upon cooling.[4]

  • Two-Solvent (Solvent/Anti-Solvent) Approach: This is a highly versatile method. The crude compound is dissolved in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane, acetone). A "poor" or "anti-solvent" in which the compound is insoluble (e.g., n-hexane, heptane) is then added dropwise until the solution becomes turbid (the saturation point). Gentle heating to redissolve the solid followed by slow cooling can yield high-purity crystals.[1][5] This method is particularly effective for removing impurities with solubility characteristics different from the target compound.

This protocol allows for the rapid determination of an optimal solvent system.

  • Preparation: Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, dichloromethane, toluene) dropwise at room temperature until a slurry is formed. Observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.

  • Heating: Gently heat the test tubes that showed poor room temperature solubility in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Remove the test tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice-water bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid, leaving a clear mother liquor.

Solvent System Rationale for Selection Expected Outcome
Ethanol/WaterEthanol dissolves the compound; water acts as an anti-solvent. Good for moderately polar compounds.High potential for success.
Dichloromethane/n-HexaneDichloromethane is a good solvent for a range of organic compounds; n-hexane is a non-polar anti-solvent.[5]Excellent for removing non-polar impurities.
Ethyl Acetate/HeptaneA common solvent pair with a good balance of polarity.High likelihood of yielding good quality crystals.

This protocol is based on a dichloromethane/n-hexane system, a promising candidate for this compound.[5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of warm dichloromethane.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Addition of Anti-Solvent: Transfer the clear filtrate to a clean Erlenmeyer flask. Slowly add n-hexane dropwise while swirling until a persistent cloudiness is observed.

  • Clarification: Gently warm the flask until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold n-hexane to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography: For High-Purity Separation

For challenging separations where recrystallization is insufficient, or for obtaining analytical-grade material, column chromatography is the method of choice.[6]

  • Stationary Phase: Silica gel is the standard stationary phase for compounds of this polarity. However, the basicity of the amino group can lead to strong interactions with the acidic silica surface, causing peak tailing and poor separation.[7] To counteract this, the mobile phase can be modified.

  • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is typically used. The ratio is optimized to achieve a retention factor (Rf) of 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate, which generally translates to good separation on a column. A key insight for amino-containing compounds is the addition of a small amount (0.1-1%) of a basic modifier, such as triethylamine, to the mobile phase.[7] This deactivates the acidic sites on the silica gel, leading to sharper peaks and improved separation.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in minimal strong solvent crude->dissolve adsorb Adsorb onto Silica Gel ('Dry Loading') dissolve->adsorb load Load Sample onto Column adsorb->load column_prep Pack Silica Gel Column with Mobile Phase column_prep->load elute Elute with Hexane/ Ethyl Acetate (+ 0.1% Et3N) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate pure_product Pure Product evaporate->pure_product

Figure 1: Workflow for Column Chromatography Purification.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a 70:30 (v/v) mixture of hexane and ethyl acetate with 0.1% triethylamine. The optimal ratio should be determined by TLC analysis.

  • Column Packing: Prepare a flash chromatography column with silica gel (100-200 mesh) using the prepared mobile phase. Ensure the column is packed uniformly to avoid channeling.[6]

  • Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. This "dry loading" technique often results in better separation than direct liquid injection.[7]

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the mobile phase, maintaining a constant flow rate.

  • Fraction Collection: Collect fractions of a consistent volume.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Part 2: Purity Assessment and Characterization

After purification, it is essential to rigorously assess the purity and confirm the identity of the compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the purity of organic compounds.[8]

A robust HPLC method relies on a stationary phase that provides good retention and selectivity for the analyte and a mobile phase that ensures sharp, symmetrical peaks.

  • Stationary Phase: A C18 column is a versatile and common choice for compounds of this nature, separating molecules based on their hydrophobicity.[8]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used. The presence of the amino group necessitates an acidic modifier in the mobile phase, such as formic acid or phosphoric acid (typically 0.1%).[8] This ensures the amino group is protonated, preventing interactions with residual silanols on the stationary phase and thus avoiding peak tailing.

  • Detection: The extensive conjugation and presence of the nitro group in the molecule result in strong UV absorbance, making a UV detector highly suitable for this analysis. A wavelength of around 254 nm or 275 nm is likely to provide good sensitivity.[9]

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC System cluster_data Data Analysis A Prepare Mobile Phase A: 0.1% Formic Acid in Water Pump Isocratic Pump (e.g., 50:50 A:B) A->Pump B Prepare Mobile Phase B: Acetonitrile B->Pump Sample Prepare Sample Solution: ~0.1 mg/mL in Diluent Injector Autosampler (10 µL injection) Sample->Injector Pump->Injector Column C18 Column (e.g., 150 x 4.6 mm, 5 µm) Injector->Column Detector UV Detector (λ = 275 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Purity Calculate Purity: % Purity = (Area_main / Area_total) * 100 Chromatogram->Purity

Figure 2: HPLC Purity Analysis Workflow.

Parameter Condition Rationale
Column C18, 150 x 4.6 mm, 5 µmStandard reversed-phase column for good retention of moderately polar compounds.[9]
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterAcid modifier to ensure sharp peak shape for the amino compound.
Mobile Phase B Acetonitrile (HPLC grade)Organic component for elution from the C18 column.
Elution Mode Isocratic, e.g., 50:50 (A:B)A simple starting point; can be optimized or changed to a gradient for complex impurity profiles.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.[9]
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Detector UV at 275 nmWavelength for sensitive detection of the analyte.[9]
Sample Prep. Dissolve ~1 mg in 10 mL of 50:50 Acetonitrile/WaterCreates a suitable concentration for analysis.
Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure and assessing the purity of the isolated compound.

The ¹H and ¹³C NMR spectra of this compound will have characteristic signals. While an experimental spectrum is the ultimate confirmation, the expected shifts can be predicted based on the structure and data from similar compounds.[6][10]

  • ¹H NMR:

    • Aromatic Region: A single proton signal is expected in the aromatic region, likely appearing as a triplet due to coupling with the two adjacent fluorine atoms.

    • Amino Group: A broad singlet for the two -NH₂ protons.

    • Methyl Ester: A sharp singlet for the -OCH₃ protons around 3.9 ppm.[6]

  • ¹³C NMR:

    • The spectrum will show 8 distinct carbon signals.

    • The carbonyl carbon of the ester will be the most downfield signal (~164-166 ppm).[6]

    • The carbon attached to the methyl group will be the most upfield (~52-53 ppm).[6]

    • The fluorine-carbon couplings will be observable, providing definitive structural information.

The absence of signals corresponding to impurities (e.g., starting materials, isomers) in the NMR spectra provides strong evidence of high purity.

Conclusion

The purification of this compound requires a systematic and well-reasoned approach. This guide has detailed robust protocols for recrystallization and column chromatography, grounded in the chemical principles governing the separation of this specific molecule. By understanding the rationale behind solvent and phase selection, researchers can effectively remove critical impurities. Furthermore, the provided HPLC and NMR guidelines establish a framework for the rigorous purity assessment and structural confirmation that are essential in a research and drug development setting. Adherence to these self-validating systems of purification and analysis will ensure the high quality of this vital chemical intermediate, paving the way for successful downstream applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common experimental challenges.

This compound is a key intermediate in the synthesis of various pharmaceuticals, including the MEK inhibitor Binimetinib[1]. The successful synthesis of this compound with a high yield is crucial for efficient drug development pipelines. This guide will walk you through a plausible and documented synthetic route, highlighting critical parameters and providing solutions to potential issues you may encounter.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved in a two-step process starting from 2,3,4-trifluoro-5-nitrobenzoic acid. The overall transformation is depicted below:

graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"2,3,4-Trifluoro-5-nitrobenzoic_acid" [label="2,3,4-Trifluoro-5-nitrobenzoic acid"]; "4-Amino-2,3-difluoro-5-nitrobenzoic_acid" [label="4-Amino-2,3-difluoro-5-nitrobenzoic acid"]; "Methyl_4-amino-2,3-difluoro-5-nitrobenzoate" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"2,3,4-Trifluoro-5-nitrobenzoic_acid" -> "4-Amino-2,3-difluoro-5-nitrobenzoic_acid" [label=" Step 1: Amination \n (Ammonium Hydroxide) "]; "4-Amino-2,3-difluoro-5-nitrobenzoic_acid" -> "Methyl_4-amino-2,3-difluoro-5-nitrobenzoate" [label=" Step 2: Esterification \n (Methanol, Acid Catalyst) "]; }

Figure 1: Overall synthetic scheme for this compound.

Part 1: Synthesis of 4-Amino-2,3-difluoro-5-nitrobenzoic acid

This initial step involves a nucleophilic aromatic substitution (SNAr) reaction on 2,3,4-trifluoro-5-nitrobenzoic acid using ammonium hydroxide. The electron-withdrawing nitro group and the fluorine atoms activate the aromatic ring for nucleophilic attack.

Experimental Protocol

A reported procedure for this amination is as follows[2]:

  • Suspend 2,3,4-trifluoro-5-nitrobenzoic acid in distilled water.

  • Cool the suspension in an ice-water bath.

  • Slowly add concentrated ammonium hydroxide solution while maintaining a low temperature (e.g., below 6°C).

  • After the addition is complete, continue stirring at a low temperature for about an hour.

  • Gradually warm the reaction mixture to room temperature and stir for several hours, monitoring the reaction progress by HPLC.

  • Once the desired conversion is achieved, cool the mixture in an ice-water bath and acidify with concentrated hydrochloric acid to a pH of approximately 2 to precipitate the product.

  • Stir the suspension in the ice bath for an hour to ensure complete precipitation.

  • Collect the solid product by filtration, wash with distilled water and an organic solvent like methyl tert-butyl ether (MTBE), and dry under vacuum.

Troubleshooting Guide: Step 1
graph "Troubleshooting_Step1" { layout=dot; rankdir=TB; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label = "Troubleshooting: Amination Step"; style=rounded; bgcolor="#F1F3F4";

} }

Figure 2: Decision tree for troubleshooting the amination step.

Q1: My yield of 4-amino-2,3-difluoro-5-nitrobenzoic acid is significantly lower than expected. What could be the issue?

A1: Low yields in this SNAr reaction can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the progress by a suitable analytical technique like HPLC. If the starting material is still present, consider extending the reaction time at room temperature.

  • Improper Temperature Control: The initial addition of ammonium hydroxide is exothermic. If the temperature rises significantly, it can lead to the formation of undesired side products, such as the displacement of other fluorine atoms or decomposition. Maintaining a low temperature (below 6°C) during the addition is critical.

  • Insufficient Precipitation: The product is precipitated by acidifying the reaction mixture. If the pH is not sufficiently low (target pH ~2), the product may remain partially dissolved as its ammonium salt, leading to a lower isolated yield. Ensure thorough acidification with a strong acid like concentrated HCl.

  • Loss during Workup: The product has some solubility in organic solvents. Excessive washing with solvents like MTBE can lead to product loss. Use minimal amounts of cold solvent for washing the filter cake.

Q2: I am observing multiple spots on my TLC/HPLC analysis of the crude product. What are the likely side products?

A2: The formation of multiple products is often due to the high reactivity of the starting material. Potential side products include:

  • Diaminated product: Although the amino group is an activating group, under harsh conditions, a second amination could occur, though this is less likely given the deactivating effect of the nitro group and the other fluorine atoms.

  • Hydroxylated product: If the temperature is not well-controlled, hydroxide ions present in the aqueous ammonia solution can compete with ammonia as a nucleophile, leading to the formation of a hydroxylated byproduct.

  • Positional isomers: While the fluorine at the 4-position is the most activated for nucleophilic substitution due to the para-nitro group, substitution at other positions, though less favored, might occur to a small extent.

To minimize side product formation, strict control of the reaction temperature is paramount.

Q3: The precipitated product is difficult to filter and appears gummy. How can I improve its physical properties?

A3: A gummy or oily product upon precipitation can be due to the presence of impurities or incomplete crystallization.

  • Stirring Time: After acidification, ensure the slurry is stirred for a sufficient time (e.g., at least one hour) in an ice bath to allow for complete crystallization and solidification of the product.

  • Solvent Trituration: If the product remains oily, you can try to induce crystallization by adding a small amount of a non-polar solvent in which the product is insoluble (e.g., hexane) and scratching the inside of the flask with a glass rod. Alternatively, after filtration, the gummy solid can be triturated with a cold solvent to induce solidification.

Part 2: Esterification to this compound

The final step is the esterification of the carboxylic acid to the methyl ester. A common method for this transformation is Fischer esterification using methanol in the presence of an acid catalyst. A patent describes the use of trimethylsilyl chloride (TMSCl) in methanol, which generates HCl in situ to catalyze the reaction[2].

Experimental Protocol

A representative procedure for the esterification is as follows[2]:

  • Suspend 4-amino-2,3-difluoro-5-nitrobenzoic acid in methanol.

  • Add trimethylsilyl chloride (TMSCl) dropwise to the suspension.

  • Heat the mixture to reflux and maintain for several hours (e.g., 15 hours), monitoring the reaction by HPLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.

Troubleshooting Guide: Step 2

Q1: The esterification reaction is very slow or does not go to completion. How can I improve the conversion?

A1: Incomplete esterification can be due to several factors:

  • Insufficient Catalyst: The amount of acid catalyst is crucial. If using TMSCl, ensure a sufficient excess is used to drive the reaction. Alternatively, a strong acid like concentrated sulfuric acid can be used as a catalyst.

  • Presence of Water: Fischer esterification is an equilibrium process. Any water present in the reactants or solvent will shift the equilibrium back towards the starting materials. Ensure that the methanol is anhydrous and the starting carboxylic acid is thoroughly dried.

  • Reaction Time and Temperature: The reaction may require a longer reflux time for complete conversion. Monitor the reaction progress and extend the heating period if necessary.

Q2: I am experiencing a low isolated yield of the final product. What are the potential causes?

A2: A low isolated yield can result from:

  • Incomplete Precipitation: The product has some solubility in methanol. Cooling the reaction mixture thoroughly in an ice bath is important for maximizing precipitation.

  • Product Loss During Washing: Washing the filtered product with excessive amounts of methanol will lead to product loss. Use a minimal amount of cold methanol for washing.

  • Side Reactions: Although less common under these conditions, prolonged heating in the presence of a strong acid could potentially lead to degradation of the product.

Q3: The final product is not pure, and I see impurities in the NMR spectrum. What are the likely impurities and how can I remove them?

A3: Potential impurities could include:

  • Unreacted Starting Material: If the reaction did not go to completion, the starting carboxylic acid will be present. This can be removed by washing the crude product with a dilute aqueous solution of a weak base like sodium bicarbonate, followed by a water wash and drying. The ester will remain in the organic phase (if dissolved) or as a solid, while the carboxylic acid will be converted to its water-soluble salt.

  • Byproducts from Degradation: If the reaction was overheated or run for an excessively long time, minor degradation products may be present. Purification by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can be effective. Given the polar nature of the product, care must be taken to choose an appropriate solvent system to achieve good separation.

Frequently Asked Questions (FAQs)

Q: Can I use a different esterification method?

A: Yes, other esterification methods can be employed. For example, reacting the carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by the addition of methanol, is a high-yielding alternative that is not an equilibrium reaction. However, this method involves handling the corrosive and moisture-sensitive thionyl chloride.

Q: What is the best way to purify the final product, this compound?

A: For small-scale purification, column chromatography on silica gel is generally effective. For larger quantities, recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) is a more practical approach. The choice of solvent will depend on the impurity profile.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes. Concentrated acids (HCl, H₂SO₄) and ammonium hydroxide are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The nitrated aromatic compounds should be handled with care as they can be potentially hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
2,3,4-Trifluoro-5-nitrobenzoic acidC₇H₂F₃NO₄225.09106655-17-2
4-Amino-2,3-difluoro-5-nitrobenzoic acidC₇H₄F₂N₂O₄218.12284030-57-5[3]
This compoundC₈H₆F₂N₂O₄232.14284030-58-6[4]

References

identifying side reactions of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-amino-2,3-difluoro-5-nitrobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the potential challenges and side reactions encountered when working with this versatile, yet reactive, intermediate. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.

Introduction to the Reactivity of this compound

This compound is a highly functionalized aromatic compound. Its reactivity is governed by the interplay of its substituents: a nucleophilic amino group, a reducible nitro group, an ester functional group prone to hydrolysis, and two fluorine atoms activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group.[1] Understanding the delicate balance of these functionalities is key to preventing unwanted side reactions.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the use of this compound in various chemical transformations.

FAQ 1: I am trying to reduce the nitro group to an amine. What are the potential side reactions?

The reduction of the nitro group is a common transformation, but the presence of other functional groups can lead to several side products.

  • Incomplete Reduction: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[2] Harsh or uncontrolled reaction conditions can lead to the accumulation of these intermediates.

    • Troubleshooting:

      • Choice of Reagent: Catalytic hydrogenation (e.g., H2, Pd/C) is often a clean method for nitro reductions.[3] However, over-reduction or dehalogenation can be a concern. Metal/acid systems like SnCl2 or Fe/HCl are also effective and can be milder.[3]

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure complete conversion to the desired amine.

  • Dehalogenation: The fluorine atoms on the ring are susceptible to hydrogenolysis, especially with catalysts like Palladium on Carbon (Pd/C) under forcing conditions (high pressure or temperature).

    • Troubleshooting:

      • Catalyst Selection: Raney Nickel is often a better choice than Pd/C when dehalogenation is a concern.[3]

      • Milder Conditions: Perform the hydrogenation at lower pressures and temperatures.

  • Hydrolysis of the Ester: If the reduction is performed under acidic or basic conditions, hydrolysis of the methyl ester to the corresponding carboxylic acid can occur.

    • Troubleshooting:

      • pH Control: If using a metal/acid system, neutralize the reaction mixture promptly upon completion. For catalytic hydrogenations, ensure the reaction medium is neutral.

FAQ 2: I am attempting a nucleophilic aromatic substitution (SNAr) to displace one of the fluorine atoms. Why am I getting multiple products?

The two fluorine atoms are in different electronic environments, but both are activated by the para-nitro group, making them susceptible to SNAr.[4]

  • Lack of Regioselectivity: Nucleophiles can potentially attack at either the C-2 or C-3 position. The C-2 position is sterically more accessible, but the electronics of the ring will influence the preferred site of attack.

  • Disubstitution: Strong nucleophiles or harsh reaction conditions can lead to the displacement of both fluorine atoms.

  • Reaction with the Amino Group: The exocyclic amino group can also act as a nucleophile, potentially leading to polymerization or intermolecular side reactions, especially at elevated temperatures.

  • Troubleshooting:

    • Control Stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0-1.1 equivalents) to minimize disubstitution.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to improve selectivity.

    • Protecting Groups: Consider protecting the amino group (e.g., as an acetyl or Boc derivative) to prevent its interference.

FAQ 3: My compound is degrading during workup or purification. What could be the cause?

The stability of this compound can be compromised under certain conditions.

  • Hydrolysis: As mentioned, the methyl ester can hydrolyze under acidic or basic conditions. This is a common issue during aqueous workups or chromatography on silica gel (which is slightly acidic).

    • Troubleshooting:

      • Neutral Workup: Use a neutral aqueous wash (e.g., brine) instead of acidic or basic solutions.

      • Chromatography: Use a neutral stationary phase like deactivated silica gel or alumina for purification.

  • Decomposition of the Nitro Group: Aromatic nitro compounds can be unstable to heat and light.[5]

    • Troubleshooting:

      • Temperature: Avoid excessive heating during reaction and purification steps.

      • Storage: Store the compound in a cool, dark place.

Experimental Protocols

Protocol 1: Selective Reduction of the Nitro Group

This protocol aims to selectively reduce the nitro group to an amine while minimizing side reactions.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Catalyst Addition: Add 10 mol% of Raney Nickel catalyst.[3]

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is often sufficient).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on neutral silica gel.

Protocol 2: Controlled Monosubstitution via SNAr

This protocol is designed for the regioselective substitution of one fluorine atom.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Nucleophile Addition: Add the desired nucleophile (1.05 eq) dropwise at room temperature.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to scavenge the HF that is formed.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Visualizing Reaction Pathways

Diagram 1: Potential Side Reactions during Nitro Group Reduction

G A This compound B Desired Product: Methyl 4,5-diamino-2,3-difluorobenzoate A->B Reduction (e.g., H2, Raney Ni) C Side Product: Dehalogenation A->C Over-reduction (e.g., H2, Pd/C, high pressure) D Side Product: Hydrolized Acid A->D Acidic/Basic Conditions E Side Product: Hydroxylamine Intermediate A->E Incomplete Reduction

Caption: Potential reaction pathways during the reduction of the nitro group.

Diagram 2: Troubleshooting Workflow for SNAr Reactions

G Start SNAr Reaction Planned Problem Undesired Outcome: Low Yield / Multiple Products Start->Problem Check1 Check Reaction Temperature Problem->Check1 Check2 Check Nucleophile Stoichiometry Problem->Check2 Check3 Consider Amino Group Protection Problem->Check3 Solution1 Lower Temperature Check1->Solution1 Solution2 Use 1.0-1.1 eq Nucleophile Check2->Solution2 Solution3 Protect Amino Group (e.g., Ac, Boc) Check3->Solution3 Success Successful Monosubstitution Solution1->Success Solution2->Success Solution3->Success

Caption: A logical workflow for troubleshooting SNAr reactions.

Quantitative Data Summary

Side ReactionCausal Factor(s)Recommended Mitigation Strategy
DehalogenationAggressive reduction conditions (e.g., Pd/C, high H2 pressure)Use a milder catalyst (e.g., Raney Nickel) and lower reaction pressure/temperature.[3]
Ester HydrolysisPresence of strong acid or baseMaintain neutral pH during reaction and workup.
Disubstitution in SNArExcess nucleophile, high temperatureUse 1.0-1.1 equivalents of nucleophile, lower reaction temperature.
PolymerizationHigh temperature, unprotected amino groupProtect the amino group, run the reaction at lower temperatures.

References

stability and degradation of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 4-amino-2,3-difluoro-5-nitrobenzoate. Given the compound's complex structure, featuring multiple reactive functional groups, a thorough understanding of its stability and potential degradation pathways is crucial for obtaining reliable experimental results and ensuring the integrity of your research. This document provides a series of frequently asked questions (FAQs) and troubleshooting guides based on fundamental chemical principles to anticipate and address challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs) on Handling and Storage

This section addresses common queries regarding the day-to-day handling and storage of this compound to maintain its integrity.

Question 1: What are the ideal storage conditions for this compound?

Answer: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] Specifically, storage in a tightly sealed container in a refrigerator at 2-8°C is advisable. The compound should be protected from moisture and light to prevent potential degradation.[1][2]

Question 2: What is the expected shelf-life of this compound?

Answer: The shelf-life of this compound is not definitively established and can be influenced by storage conditions. For optimal results, it is recommended to use the compound within the manufacturer's specified expiry date. If the compound has been stored for an extended period, it is good practice to re-analyze its purity before use, for example, by using High-Performance Liquid Chromatography (HPLC).

Question 3: Are there any solvents or reagents that are incompatible with this compound?

Answer: Due to the presence of an ester, an amino, and a nitro group, the compound's stability can be compromised by certain reagents. Strong acids and bases should be avoided during storage and in experimental conditions where stability is paramount, as they can catalyze the hydrolysis of the methyl ester.[3][4][5][6] Additionally, strong reducing agents can potentially reduce the nitro group.[7] It is recommended to consult a chemical compatibility chart for specific solvents and reagents.[8][9][10][11]

Question 4: What are the visual signs of degradation?

Answer: While visual inspection is not a definitive measure of purity, any change in the physical appearance of the compound, such as a change in color from its initial appearance, clumping of the powder, or a noticeable odor, could be an indication of degradation. If any such changes are observed, it is crucial to perform an analytical assessment of the compound's purity.

Part 2: Troubleshooting Guide for Experimental Challenges

This section is designed to help you troubleshoot common issues that may arise during your experiments involving this compound.

Issue 1: Inconsistent or non-reproducible experimental results.

Possible Cause: This is a common symptom of compound degradation. The presence of impurities or degradation products can interfere with your assay or reaction, leading to variability in your data.

Troubleshooting Steps:

  • Verify Purity: The first step is to confirm the purity of your starting material. An HPLC analysis is a reliable method for this.

  • Review Experimental Conditions: Assess your experimental protocol for any conditions that might promote degradation. Pay close attention to pH, temperature, and light exposure.

  • Perform a Forced Degradation Study: To understand the compound's stability under your specific experimental conditions, a forced degradation study is highly recommended.[12][13][14][15][16] This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light) to identify potential degradation products and pathways.

Issue 2: Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

Possible Cause: The appearance of new peaks is a strong indicator of degradation. The identity of these peaks will depend on the degradation pathway.

Potential Degradation Pathways and Products:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which would result in the formation of the corresponding carboxylic acid, 4-amino-2,3-difluoro-5-nitrobenzoic acid.[3][4][5][6]

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain biological conditions.[7]

  • Photodegradation: Aromatic nitro compounds can be susceptible to photodecomposition.[17] The energy from light can induce cleavage of the C-N bond or other ring modifications.

  • Thermal Degradation: High temperatures can lead to the decomposition of nitroaromatic compounds.[18][19]

Troubleshooting Workflow:

G start Unexpected Peaks in Chromatogram check_purity 1. Re-analyze Starting Material Purity (HPLC) start->check_purity new_peaks_present Are new peaks present in the starting material? check_purity->new_peaks_present degradation_during_storage Conclusion: Degradation during storage. new_peaks_present->degradation_during_storage Yes forced_degradation 2. Perform Forced Degradation Study new_peaks_present->forced_degradation No modify_protocol 4. Modify Experimental Protocol to Avoid Degradation Conditions degradation_during_storage->modify_protocol degradation_during_experiment Conclusion: Degradation during experiment. identify_degradants 3. Characterize Degradation Products (LC-MS) forced_degradation->identify_degradants identify_degradants->degradation_during_experiment identify_degradants->modify_protocol

Caption: Troubleshooting workflow for identifying the source of unexpected peaks.

Issue 3: Low yield in a synthetic reaction where the compound is a starting material.

Possible Cause: If the purity of the starting material has been confirmed, the reaction conditions themselves might be causing degradation of the compound.

Troubleshooting Steps:

  • Analyze Reaction Mixture: Take an aliquot of your reaction mixture at different time points and analyze it by HPLC or LC-MS to monitor the disappearance of the starting material and the appearance of any new, unexpected peaks.

  • Evaluate Reagent Compatibility: Ensure that all reagents used in your reaction are compatible with the functional groups of this compound. For instance, if your reaction involves a strong base, you may be concurrently hydrolyzing the ester.

  • Optimize Reaction Conditions: Consider modifying the reaction conditions to be milder. This could involve lowering the reaction temperature, using a weaker base or acid, or protecting the reaction from light.

Part 3: Experimental Protocol - Forced Degradation Study

A forced degradation study is a powerful tool to understand the stability of your compound and to develop stability-indicating analytical methods.[12][13][14][15][16]

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep a parallel sample with 1 mL of water as a control. Incubate both at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep a parallel sample with 1 mL of water as a control. Incubate both at room temperature for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep a parallel sample with 1 mL of water as a control. Store in the dark at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 24 hours. Also, incubate a stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose a stock solution and a solid sample to a UV lamp (e.g., 254 nm) for 24 hours. Wrap a control sample in aluminum foil.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze all samples by a suitable HPLC method. A C18 column with a gradient elution of water and acetonitrile is a good starting point.[20][21][22][23]

Data Analysis and Interpretation:

Stress ConditionExpected Primary Degradation ProductPotential Analytical Observation
Acid Hydrolysis4-amino-2,3-difluoro-5-nitrobenzoic acidA new, more polar peak in the HPLC chromatogram.
Base HydrolysisSodium 4-amino-2,3-difluoro-5-nitrobenzoateA new, more polar peak in the HPLC chromatogram.
OxidationComplex mixture of oxidized productsMultiple new peaks, potentially with altered UV spectra.
Thermal DegradationDecarboxylation or other decomposition productsMultiple new peaks, potential loss of total peak area.
PhotodegradationProducts of C-N bond cleavage or ring modificationMultiple new peaks, potential for defluorination.

Potential Degradation Pathway: Ester Hydrolysis

G start This compound acid H+ / H2O start->acid Acid-catalyzed hydrolysis base OH- / H2O start->base Base-catalyzed hydrolysis product_acid 4-amino-2,3-difluoro-5-nitrobenzoic acid + CH3OH acid->product_acid product_base Sodium 4-amino-2,3-difluoro-5-nitrobenzoate + CH3OH base->product_base

Caption: Simplified diagram of the ester hydrolysis pathway.

References

troubleshooting guide for reactions involving this compound

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: LX-2026 Synthesis

A Troubleshooting Guide for Drug Development Professionals

Welcome to the technical support center for LX-2026, a next-generation selective kinase inhibitor. This guide is designed for researchers, medicinal chemists, and process development scientists actively engaged in the synthesis and optimization of LX-2026 and its analogs. We understand the complexities of multi-step organic synthesis and have structured this resource to provide in-depth, field-proven insights into overcoming common challenges. Our goal is to empower you with the knowledge to not only solve immediate experimental hurdles but also to build a robust and reproducible synthetic process.

The final key bond formation in the synthesis of LX-2026 is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a powerful and versatile tool for creating carbon-carbon bonds, but its success is contingent on a delicate interplay of various factors.[2] This guide will focus primarily on troubleshooting this critical step.

Troubleshooting Guide: In-Depth Scenarios

This section addresses complex, multi-faceted issues you may encounter during the synthesis of LX-2026. Each question is followed by a detailed explanation of potential causes and a step-by-step protocol for diagnosis and resolution.

Scenario 1: Low or No Yield of LX-2026 in the Final Suzuki Coupling Step

Question: My UPLC-MS analysis shows very low conversion of my aryl bromide precursor (LX-2025-Br) to the final product, LX-2026, even after extended reaction times. What are the potential causes, and how can I systematically troubleshoot this issue?

Answer: A low or negligible yield in a Suzuki coupling reaction is a common but solvable problem. The issue almost always lies within one of the core components of the catalytic cycle: the catalyst/ligand system, the base, the reagents, or the reaction conditions.[2]

Causality Analysis:

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[3] A failure in any of these steps will halt the cycle and lead to low yield.

  • Catalyst & Ligand Issues: The active Pd(0) species is susceptible to oxidation if the reaction is not properly deoxygenated.[4] The choice of phosphine ligand is also critical; it must stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination.[1] Bulky, electron-rich phosphine ligands are often necessary for challenging substrates.[5]

  • Base and Solvent Effects: The base plays a crucial role in activating the boronic acid/ester for the transmetalation step.[6][7] If the base is too weak, insoluble, or sterically hindered, this step will be inefficient. The solvent system must solubilize all components and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.[1]

  • Reagent Quality: The purity of the aryl halide and the boronic acid/ester is paramount. Boronic acids are susceptible to decomposition (protodeboronation), especially heteroaryl boronic acids.[5] Impurities in the starting materials can poison the catalyst.

  • Temperature and Reaction Time: While heating can accelerate the reaction, excessive temperatures can lead to catalyst decomposition (formation of palladium black) and degradation of reagents.[4]

Troubleshooting Workflow Diagram:

G start Low Yield Observed check_reagents Check Purity of Starting Materials & Reagents (NMR, LC-MS) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Degassing) start->check_conditions analyze_crude Analyze Crude Product (UPLC-MS, NMR) check_reagents->analyze_crude check_conditions->analyze_crude side_products Side Products Identified? analyze_crude->side_products optimize_catalyst Optimize Catalyst System (Ligand, Pre-catalyst) side_products->optimize_catalyst Yes optimize_base Optimize Base & Solvent side_products->optimize_base No (Stalled) re_run Re-run Reaction with Optimized Conditions optimize_catalyst->re_run optimize_base->re_run

Caption: Troubleshooting logic for low reaction yield.

Step-by-Step Troubleshooting Protocol:

  • Verify Reagent Quality:

    • Run a fresh ¹H NMR of your aryl bromide (LX-2025-Br) and your boronic ester intermediate to confirm their identity and purity.

    • Boronic acids and their esters can degrade upon storage. If in doubt, re-purify or synthesize a fresh batch. Protodeboronation is a common side reaction.[5]

  • Ensure Rigorous Inert Conditions:

    • Oxygen can oxidize and deactivate the Pd(0) catalyst.[4][8] Ensure your solvent is thoroughly degassed using a method like sparging with argon for 30-60 minutes or three freeze-pump-thaw cycles.

    • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

  • Screen Reaction Parameters (Small Scale):

    • Set up a small matrix of reactions (e.g., 25-50 mg scale) to test different parameters. This is more efficient than running large-scale reactions blindly.

    • Base Screening: Test a variety of bases. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1] K₃PO₄ is often effective for hindered substrates.

    • Ligand Screening: If using a simple palladium source like Pd(OAc)₂, the ligand is critical. Screen a panel of ligands. For a complex synthesis like LX-2026, a biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand may be required, especially if the coupling partners are sterically hindered.[5][6]

    • Temperature Screening: Run the reaction at different temperatures (e.g., 80 °C, 100 °C, 120 °C). Monitor by UPLC-MS to find the optimal balance between reaction rate and decomposition.

Data Summary Table: Example Base Screening Results

EntryBase (3.0 equiv)SolventTemp (°C)Time (h)Conversion to LX-2026 (%)*
1K₂CO₃Dioxane/H₂O (4:1)1001215
2Cs₂CO₃Dioxane/H₂O (4:1)1001245
3K₃PO₄ Dioxane/H₂O (4:1) 100 12 >95
4KOtBuDioxane (anhydrous)100125 (significant decomposition)

*Conversion determined by UPLC-MS analysis of the crude reaction mixture.

Scenario 2: Significant Side Product Formation

Question: My reaction is proceeding, but I'm observing significant amounts of homocoupling of my boronic ester and dehalogenation of my aryl bromide precursor. How can I suppress these side reactions?

Answer: The formation of side products like homocoupled boronic esters (Ar-Ar) and dehalogenated starting material (Ar-H) points to specific, competing reaction pathways that can be mitigated by adjusting the reaction conditions.

Causality Analysis:

  • Homocoupling: This side reaction is often promoted by the presence of oxygen or a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[5] It involves the coupling of two boronic acid/ester molecules.

  • Dehalogenation: The dehalogenation of the aryl halide (Ar-X → Ar-H) can occur if there is a source of hydride in the reaction mixture. This can sometimes be the solvent (e.g., an alcohol) or certain additives.[5]

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid/ester to form an Ar-H species is another common side reaction, often catalyzed by aqueous base.[5]

Suzuki-Miyaura Catalytic Cycle and Side Reactions:

G Pd0 L₂Pd(0) PdII_RX L₂Pd(II)(Ar¹)(X) Pd0->PdII_RX Oxidative Addition PdII_R1R2 L₂Pd(II)(Ar¹)(Ar²) PdII_RX->PdII_R1R2 Transmetalation Dehalogenation Ar¹-H PdII_RX->Dehalogenation H⁻ source Product Ar¹-Ar² PdII_R1R2->Product Ar1X Ar¹-X Ar1X->PdII_RX Ar2B Ar²-B(OR)₂ Base Base (OH⁻) Ar2B->Base Homocoupling Ar²-Ar² Ar2B->Homocoupling O₂ / Pd(II) Product->Pd0 Reductive Elimination Base->PdII_RX

Caption: Suzuki cycle with key side reaction pathways.

Mitigation Strategies:

  • Minimize Oxygen: As with low yield issues, rigorous degassing is the first line of defense against homocoupling.[8]

  • Use a Pd(0) Pre-catalyst: Using a well-defined Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst with the chosen ligand can be beneficial over Pd(II) sources like Pd(OAc)₂ or PdCl₂, which require in-situ reduction that can sometimes be inefficient.[5]

  • Modify Reaction Stoichiometry: Using a slight excess of the boronic ester (e.g., 1.2-1.5 equivalents) can sometimes help drive the desired cross-coupling reaction over the competing side reactions.

  • Change the Solvent/Base System: If protodeboronation is suspected (formation of the arene corresponding to your boronic ester), consider using a less aqueous or anhydrous system if possible, or a milder base like KF.[6]

  • Lower the Temperature: Side reactions can sometimes be suppressed by running the reaction at a lower temperature for a longer period.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my Suzuki coupling reaction?

A: The most effective way is to use UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry). Take small aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours), quench with a small amount of water, extract with a solvent like ethyl acetate, and inject. This allows you to monitor the disappearance of starting materials and the appearance of the product, providing a clear kinetic profile of the reaction.[9][10] Thin Layer Chromatography (TLC) can also be used for a quick qualitative check.[9]

Q2: I see a lot of black solid (palladium black) forming in my reaction. What does this mean?

A: The formation of palladium black is a visual indicator of catalyst decomposition.[4] The active, soluble Pd(0) complex is aggregating and precipitating out of solution, rendering it inactive. This is often caused by high temperatures, the presence of oxygen, or an inadequate ligand that fails to stabilize the palladium center.[4] To resolve this, use a more robust (often bulkier) ligand, lower the reaction temperature, and ensure your reaction is rigorously deoxygenated.[4]

Q3: How can I effectively remove the residual palladium catalyst from my final product, LX-2026?

A: Removing palladium to meet regulatory limits (often <10 ppm for active pharmaceutical ingredients) is a critical final step.[11]

  • Filtration: A simple first step is to pass your crude product solution through a pad of Celite®, which can remove insoluble palladium species.[12]

  • Aqueous Washes: Sometimes, washing the organic solution of your product with an aqueous solution containing a chelating agent like EDTA or N-acetylcysteine can help extract residual palladium.

  • Metal Scavengers: The most effective method is often to treat a solution of your crude product with a solid-supported metal scavenger.[12] These are typically silica or polymer beads functionalized with thiols or other groups that have a high affinity for palladium. After stirring for a few hours, the scavenger is simply filtered off.

  • Recrystallization: A final recrystallization of LX-2026 is often very effective at excluding metal impurities from the crystal lattice.

Q4: Can I use a different aryl halide (e.g., a chloride or triflate) instead of the aryl bromide for the LX-2026 synthesis?

A: Yes, but it will likely require re-optimization of the reaction conditions. The reactivity of the oxidative addition step generally follows the trend: I > OTf > Br >> Cl.[1]

  • Aryl Chlorides: Are less reactive and require more specialized, highly active catalyst systems. This typically means using very electron-rich and bulky phosphine ligands (like Buchwald ligands) or N-heterocyclic carbene (NHC) ligands and often stronger bases.[3][5]

  • Aryl Triflates (OTf): Are excellent coupling partners and are often more reactive than bromides. Standard conditions for bromides will often work well for triflates.[1]

References

Technical Support Center: Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Methyl 4-amino-2,3-difluoro-5-nitrobenzoate (MF: C₈H₆F₂N₂O₄, MW: 232.14 g/mol , CAS: 284030-58-6).[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this key chemical intermediate. Here, we address common challenges and provide expert guidance on preventing its degradation.

Understanding the Stability of this compound

This compound is a multi-functionalized aromatic compound. Its stability is governed by the interplay of its methyl ester, amino, nitro, and fluoro groups.

  • Aromatic Nitro Group: The electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, generally makes nitroaromatic compounds resistant to oxidative degradation.[4][5] However, this group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately, amino derivatives.[4][5] The nitro group also makes the compound potentially sensitive to light (photolysis).[2]

  • Methyl Ester Group: The methyl ester functionality is prone to hydrolysis, especially in the presence of acid or base, or at elevated temperatures.[1] This reaction would yield the corresponding carboxylic acid, 4-amino-2,3-difluoro-5-nitrobenzoic acid.

  • Amino Group: The primary amine is a potential site for oxidation, although the strong deactivating effect of the adjacent nitro group and fluorine atoms on the ring may reduce this susceptibility.

  • Difluoro Substituents: The presence of fluorine atoms significantly enhances the molecule's stability. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which provides a robust defense against both thermal and metabolic degradation.[6]

Given these characteristics, the primary degradation concerns are hydrolysis, photodecomposition, and thermal stress .

Troubleshooting Guide: A Q&A Approach

This section addresses specific issues you might encounter during your experiments, providing a logical workflow for diagnosis and resolution.

Question 1: "I noticed a gradual color change in my solid sample, from a pale yellow to a more intense yellow or brownish color. What's happening?"

Answer: This is a common observation with nitroaromatic compounds and often indicates the initial stages of degradation.

  • Probable Cause: The most likely culprit is exposure to light. Nitroaromatic compounds can undergo photochemical reactions, leading to the formation of colored impurities.[2] While less likely for a solid stored in an opaque container, gradual thermal decomposition at ambient temperature over long periods can also contribute.

  • Immediate Actions:

    • Transfer the compound to an amber vial or a container completely wrapped in aluminum foil.

    • Store the container in a dark, controlled environment, such as a desiccator or a laboratory cabinet, away from direct sunlight or strong laboratory lighting.

  • Analytical Verification:

    • Dissolve a small amount of the discolored material and a sample of "fresh" material (if available) in a suitable solvent (e.g., acetonitrile or methanol).

    • Analyze both by HPLC-UV. Look for the emergence of new peaks or a decrease in the main peak's purity in the discolored sample.

    • Consider LC-MS analysis to identify the mass of potential degradation products.

Question 2: "My reaction yield is lower than expected, and I've isolated a significant amount of a more polar byproduct. My reaction is run in a protic solvent. What could be the issue?"

Answer: This strongly suggests the hydrolysis of the methyl ester group.

  • Probable Cause: The methyl ester has likely hydrolyzed to the corresponding carboxylic acid (4-amino-2,3-difluoro-5-nitrobenzoic acid). This is accelerated by:

    • The presence of acidic or basic catalysts or impurities.

    • Elevated reaction temperatures.[1]

    • Use of aqueous or protic solvents like methanol or water, especially under non-neutral pH.[7]

  • Troubleshooting Workflow:

    G start Low Yield & Polar Byproduct Detected check_ph Check pH of reaction medium. Is it acidic or basic? start->check_ph check_temp Review reaction temperature. Is it elevated (>50°C)? check_ph->check_temp No / Neutral hydrolysis High probability of Ester Hydrolysis check_ph->hydrolysis Yes check_solvent Analyze solvent purity. Is water present? check_temp->check_solvent No check_temp->hydrolysis Yes check_solvent->hydrolysis Yes

    Caption: Troubleshooting workflow for suspected ester hydrolysis.

  • Preventative Measures:

    • Solvent Choice: Use anhydrous aprotic solvents (e.g., THF, Dichloromethane, Acetonitrile) where your reaction chemistry allows.

    • pH Control: If aqueous conditions are unavoidable, buffer the reaction medium to a neutral pH.

    • Temperature Management: Run the reaction at the lowest feasible temperature.

    • Work-up Conditions: During aqueous work-up, avoid prolonged exposure to strong acids or bases.[3]

Question 3: "I'm seeing an unexpected peak in my LC-MS analysis with a mass corresponding to the loss of 30 Da (NO) or 46 Da (NO₂), or a gain of 2 Da. What does this indicate?"

Answer: This pattern suggests degradation involving the nitro group.

  • Probable Cause:

    • Reduction: The nitro group (-NO₂) can be reduced to a nitroso (-NO) or an amino (-NH₂) group. This is common in the presence of reducing agents or certain metal catalysts. The gain of 2 Da (from -NO₂ to -NH₂) is a strong indicator of reduction.

    • Photochemical Decomposition: Photolysis can sometimes lead to the cleavage of the C-NO₂ bond.[2]

  • Preventative Actions:

    • Inert Atmosphere: If your experimental conditions are sensitive to reduction, ensure all reactions are carried out under an inert atmosphere (e.g., Nitrogen or Argon).

    • Reagent Purity: Scrutinize all reagents for potential reducing impurities.

    • Light Protection: As mentioned previously, protect the compound and reaction mixtures from light at all times.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A: Based on supplier recommendations and general chemical principles, the ideal storage conditions are summarized below.[8]

ParameterRecommendationRationale
Temperature Room Temperature (15-25°C)Prevents thermal degradation. Avoid high heat.
Atmosphere Sealed in dry conditionsPrevents moisture uptake which can lead to hydrolysis of the ester.
Light In an amber or opaque vialProtects against light-induced photochemical degradation.
Container Tightly sealed containerPrevents exposure to atmospheric moisture and contaminants.

Q2: What solvents are recommended for dissolving and storing this compound in solution?

A: For short-term storage or for preparing stock solutions, high-purity, anhydrous aprotic solvents are recommended.

  • Good Choices: Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate (EtOAc).

  • Use with Caution: Methanol and Ethanol. While often used, they are protic and can participate in transesterification or slowly contribute to hydrolysis over time, especially if water is present.

  • Avoid: Aqueous solutions, especially if the pH is not strictly controlled at neutral.

Q3: How stable is the compound to heat?

A: The presence of two fluorine atoms on the aromatic ring significantly increases the thermal stability compared to non-fluorinated analogues.[6] However, like most complex organic molecules, it is not indefinitely stable at high temperatures. Avoid prolonged heating above 50-60°C unless required by a specific protocol. Thermal decomposition of nitroaromatics can be exothermic.[6]

Q4: Can I use this compound in reactions involving strong reducing agents like H₂/Pd or NaBH₄?

A: No, not without affecting the nitro group. Strong reducing agents will readily reduce the nitro group to an amine. If the nitro group is essential for your subsequent synthetic steps, you must avoid these reagents.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution

This protocol ensures the preparation of a stable stock solution for analytical or screening purposes.

  • Pre-analysis: Ensure the solid material is of high purity (>98%) via HPLC or NMR.

  • Environment: Work in a fume hood with minimal direct light exposure.

  • Solvent Selection: Use anhydrous, HPLC-grade Acetonitrile.

  • Procedure: a. Weigh the desired amount of this compound into a clean, dry amber glass volumetric flask. b. Add approximately 70% of the final volume of anhydrous Acetonitrile. c. Gently swirl or sonicate briefly (do not heat) until the solid is completely dissolved. d. Allow the solution to return to room temperature. e. Add anhydrous Acetonitrile to the calibration mark. f. Cap the flask securely and invert 10-15 times to ensure homogeneity.

  • Storage: Store the stock solution in the amber flask, sealed with a ground glass stopper or a PTFE-lined cap, at 2-8°C. For long-term storage, aliquot into smaller amber vials to minimize freeze-thaw cycles and exposure to air.

Protocol 2: Workflow for Assessing Compound Stability

This workflow allows you to test the stability of the compound under your specific experimental conditions.

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Methyl 4-amino-2,3-difluoro-5-nitrobenzoate (CAS: 284030-58-6). This guide is designed for researchers, chemists, and drug development professionals to effectively manage and control impurities during the synthesis, purification, and storage of this critical intermediate. As a specialized fluorinated compound, its purity is paramount for successful downstream applications, and understanding potential pitfalls is key to achieving reliable and reproducible results.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and analytical practices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and quality control of this compound.

Q1: What are the primary sources of impurities for this compound?

A1: Impurities can arise from several stages of the manufacturing and handling process. The causality is typically rooted in incomplete reactions, side reactions, or degradation. Key sources include:

  • Unreacted Starting Materials: Precursors from the synthetic route may carry through if the reaction does not go to completion.

  • Reaction Intermediates: In multi-step syntheses, partially converted molecules can persist in the final product.

  • Positional Isomers: During the nitration of the aromatic ring, trace amounts of other isomers can be formed depending on the regioselectivity of the reaction conditions.

  • Hydrolysis Byproducts: The methyl ester group is susceptible to hydrolysis, especially in the presence of moisture or acid/base catalysts, leading to the formation of 4-Amino-2,3-difluoro-5-nitrobenzoic acid.[2][3]

  • Degradation Products: As a nitroaromatic compound, it may be sensitive to light. Improper storage can lead to photodegradation or other decomposition pathways. It is recommended to store the compound in a cool, dry, and dark place.[4]

Q2: What are the recommended storage conditions to maintain purity?

A2: To ensure long-term stability and prevent the formation of degradation-related impurities, the following storage conditions are critical:

  • Temperature: Store in a cool environment, ideally refrigerated.

  • Atmosphere: Keep the container tightly sealed to protect from moisture, which can cause hydrolysis of the ester. Storing under an inert atmosphere (e.g., nitrogen or argon) is best practice.

  • Light: Protect from light by using an amber vial or by storing the container in a dark cabinet.[3]

Q3: Which analytical techniques are most effective for purity assessment and impurity profiling?

A3: A multi-technique approach is recommended for comprehensive quality control.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis. A reverse-phase C18 column with a UV detector is typically effective. The method can separate the main compound from most process-related impurities and degradation products.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it is invaluable for identifying unknown peaks by providing molecular weight information.[5]

  • Gas Chromatography (GC): Suitable for assessing volatile impurities, such as residual solvents.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is essential for structural confirmation of the primary compound and can be used to identify and quantify impurities if their concentration is high enough (typically >0.1%). ¹⁹F NMR is particularly useful for confirming the fluorine substitution pattern.

Section 2: Troubleshooting Guide for Impurity Management

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: My HPLC analysis shows several unexpected peaks. How do I identify them?

  • Question: I've synthesized a batch of this compound, but the HPLC chromatogram shows the main peak at ~95% purity with multiple minor peaks. What are these likely to be and how can I confirm their identity?

  • Answer: The identity of these peaks is likely linked to the synthetic pathway and workup conditions. The most common culprits are summarized in the table below.

    Causality: The presence of both polar (amino, nitro) and non-polar (methyl ester) functional groups on the benzene ring creates a molecule with intermediate polarity. Impurities often arise from reactions targeting these groups. For instance, the ester is an electrophilic site susceptible to nucleophilic attack (hydrolysis), while the aromatic ring's electron density is influenced by powerful activating (amino) and deactivating (nitro, fluoro) groups, which can lead to side-products during synthesis.

    To identify these impurities, an LC-MS analysis is the most direct approach. By comparing the mass-to-charge ratio (m/z) of the unknown peaks to the molecular weights of suspected structures, you can often achieve a confident identification.

    Table 1: Common Potential Impurities and Their Identification
    Potential ImpurityPotential OriginMolecular Weight ( g/mol )Key Analytical Signature (LC-MS)
    4-Amino-2,3-difluoro-5-nitrobenzoic acidHydrolysis of the methyl ester218.12[M-H]⁻ ion at m/z 217
    Starting Material (e.g., a difluoroaniline derivative)Incomplete reactionVariesm/z corresponding to the starting material
    Positional IsomerLack of regioselectivity in nitration/amination232.14Same m/z as the product, but different retention time in HPLC
    Dimerization or Polymerization ProductsHarsh reaction conditions (heat, strong acid/base)>400Higher m/z values, often with broad peaks

Problem 2: My crude product purity is low (<90%). What is the most effective purification strategy?

  • Question: Following synthesis and initial workup, my product is a crude solid with significant impurities. Should I use recrystallization or column chromatography?

  • Answer: The choice of purification method depends on both the quantity of material and the nature of the impurities. The following workflow provides a logical decision-making process.

    Expert Rationale: The key is to match the purification technique to the physicochemical differences between your desired product and its impurities.

    • Recrystallization is highly effective and scalable for removing impurities with significantly different solubility profiles. If your main impurity is the more polar carboxylic acid, a solvent system where the ester has moderate solubility at high temperature and low solubility at room temperature (e.g., ethanol/water, isopropanol) is an excellent choice.

    • Flash Column Chromatography is superior for separating compounds with very similar polarities, such as positional isomers, where recrystallization may fail. It is more resource-intensive but offers higher resolution.

    Figure 1: Decision Workflow for Purification Strategy.

Problem 3: The isolated product is an off-color solid (e.g., brown or black) instead of the expected yellow crystalline solid. Why?

  • Question: My final product is much darker than described in the literature. Does this indicate significant impurity?

  • Answer: A dark coloration often points to the presence of trace, highly conjugated, or polymeric impurities, even if the purity by HPLC appears high.

    Causality: Nitroaromatic compounds can be susceptible to side reactions that form colored byproducts. This can be caused by:

    • Oxidation: The amino group can be sensitive to oxidation, forming colored species.

    • Residual Catalysts: Trace amounts of metal catalysts (if used in the synthesis) can cause discoloration.

    • High-Temperature Degradation: Heating the compound for extended periods, especially in the presence of solvents, can lead to decomposition and the formation of "tar."

    Troubleshooting Steps:

    • Charcoal Treatment: During recrystallization, add a small amount (1-2% w/w) of activated charcoal to the hot solution before filtering. Charcoal is highly effective at adsorbing colored impurities.

    • Solvent Trituration/Washing: Wash the solid product with a solvent in which it is poorly soluble (e.g., cold diethyl ether or hexane). This can remove colored, less polar impurities adhering to the crystal surface.

    • Re-evaluate Reaction Conditions: If the problem persists, consider lowering the reaction temperature or shortening the reaction time to minimize byproduct formation.

Section 3: Key Experimental Protocols

These protocols provide detailed, self-validating methodologies for common procedures.

Protocol 3.1: High-Purity Recrystallization

This protocol is designed to remove more polar impurities, such as the corresponding carboxylic acid.

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate). The ideal solvent will fully dissolve the product when hot but result in poor solubility when cool. A co-solvent system (e.g., Ethanol/Water) is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Stir continuously on a hot plate.

  • (Optional) Charcoal Treatment: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used). This step is crucial and must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

  • Validation:

    • Determine the melting point of the recrystallized product. A sharp melting point indicates high purity.

    • Analyze a sample of the dried crystals and the mother liquor by HPLC. The HPLC of the crystals should show a significant reduction in impurities compared to the crude material, while the mother liquor should be enriched in those impurities.

Protocol 3.2: Flash Column Chromatography

This method is for separating compounds of similar polarity, such as positional isomers.

  • TLC Analysis: Determine an appropriate mobile phase using Thin Layer Chromatography (TLC). Test solvent systems of varying polarity (e.g., mixtures of hexane and ethyl acetate). The ideal system gives a retention factor (Rf) of ~0.3 for the desired product.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better separation. Load the sample onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the silica gel at a steady, fast flow rate.

  • Fraction Collection: Collect small fractions of the eluent in test tubes. Monitor the separation by TLC, spotting each fraction on a TLC plate.

  • Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator.

  • Validation:

    • Analyze the combined, evaporated product by HPLC to confirm its purity (>99% is often achievable).

    • Obtain an NMR spectrum to confirm the structure and absence of isomeric impurities.

References

Technical Support Center: Monitoring Methyl 4-amino-2,3-difluoro-5-nitrobenzoate Reactions by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring Methyl 4-amino-2,3-difluoro-5-nitrobenzoate reactions by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and ensure the integrity of your analytical data.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the HPLC analysis of this compound.

Q1: What are the key chemical properties of this compound to consider for HPLC method development?

A1: this compound (MF: C8H6F2N2O4, MW: 232.14) is a small organic molecule with several functional groups that influence its chromatographic behavior.[1][2][3] The aromatic amine group can lead to peak tailing due to interactions with residual silanols on the silica-based stationary phase. The nitro group provides a strong chromophore, making UV detection a suitable choice. The fluorine atoms and the methyl ester group contribute to its overall polarity and retention characteristics.

Q2: I don't have a specific HPLC method for this compound. Where do I start?

A2: While a specific validated method for this intermediate may not be publicly available, a good starting point can be derived from methods used for similar nitroaromatic or aminobenzoate compounds. A reversed-phase C18 column is a robust initial choice. A gradient elution with a mobile phase consisting of acetonitrile or methanol and an acidic buffer (e.g., phosphate or formate buffer at a low pH) is recommended to ensure good peak shape and resolution.

Q3: What is a suitable detection wavelength for this compound?

A3: Given the nitroaromatic structure, a UV detector is appropriate. To determine the optimal wavelength, it is best to run a UV scan of this compound in the mobile phase. If that is not feasible, a starting wavelength of 254 nm is a common choice for aromatic compounds. Based on similar compounds, a wavelength around 275 nm could also be effective.[4]

Q4: How can I confirm the identity of the main peak in my chromatogram?

A4: The most definitive way to confirm the identity of your peak is to use a mass spectrometer (LC-MS) detector. This will provide the mass-to-charge ratio of the eluting compound, which can be matched to the molecular weight of this compound. Alternatively, you can inject a certified reference standard of the compound and compare the retention time.

Q5: Is this compound stable under typical HPLC conditions?

II. Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

A. Peak Shape Problems

Poor peak shape can significantly impact the accuracy and precision of your results.

Symptom: The peak has an asymmetrical shape with a "tail" extending from the back of the peak.

Common Causes & Solutions:

  • Secondary Interactions: The basic amino group on your molecule can interact with acidic residual silanol groups on the surface of the silica-based stationary phase.

    • Solution 1: Lower Mobile Phase pH: Adding an acid (e.g., formic acid or trifluoroacetic acid) to your mobile phase to achieve a pH of 2.5-3.5 will protonate the silanol groups, minimizing these secondary interactions.

    • Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically derivatizes the residual silanols to make them less active.

    • Solution 3: Add a Competing Base: A small amount of a competing base, like triethylamine, can be added to the mobile phase to preferentially interact with the active sites on the stationary phase. However, this can sometimes affect column longevity.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can cause peak tailing.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.

Symptom: The peak is asymmetrical with a leading edge that is less steep than the trailing edge.

Common Causes & Solutions:

  • Sample Overload: This is a common cause of peak fronting.

    • Solution: Dilute your sample and reinject.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.

Symptom: The peak is split into two or is significantly wider than expected.

Common Causes & Solutions:

  • Partially Blocked Frit or Column Void: A blockage at the column inlet or a void in the packing material can cause the sample to travel through the column unevenly.

    • Solution: Reverse the column and flush it with a strong solvent. If this doesn't resolve the issue, the column may need to be replaced. Using an in-line filter or guard column can help prevent this.

  • Injector Issues: A problem with the injector rotor seal can cause peak splitting.

    • Solution: Perform injector maintenance as recommended by the manufacturer.

  • Co-elution: Two different compounds may be eluting at very similar times.

    • Solution: Adjust the mobile phase composition or gradient to improve resolution.

B. Baseline Issues

A stable baseline is crucial for accurate integration and quantification.

Symptom: The baseline is not flat and shows random fluctuations (noise) or a steady upward or downward trend (drift).

Common Causes & Solutions:

  • Air Bubbles: Air in the pump or detector cell is a frequent cause of baseline noise.

    • Solution: Degas the mobile phase thoroughly using sonication, vacuum filtration, or an in-line degasser. Purge the pump to remove any trapped air.

  • Contaminated Mobile Phase: Impurities in the solvents or buffers can lead to baseline issues.

    • Solution: Use high-purity HPLC-grade solvents and reagents. Prepare fresh mobile phases daily.

  • Temperature Fluctuations: Changes in the ambient temperature can affect the detector and column, causing drift.

    • Solution: Use a column oven and ensure the laboratory temperature is stable.

  • Column Bleed: At high temperatures or with aggressive mobile phases, the stationary phase can slowly degrade and elute from the column, causing a rising baseline, especially in gradient elution.

    • Solution: Ensure the mobile phase pH and temperature are within the recommended range for the column. Properly condition new columns before use.

C. Retention Time Variability

Consistent retention times are essential for peak identification.

Symptom: The retention time of the analyte peak shifts between injections.

Common Causes & Solutions:

  • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to significant shifts in retention time.

    • Solution: Prepare mobile phases carefully and consistently. For premixed mobile phases, ensure they are well-mixed.

  • Fluctuating Flow Rate: Issues with the pump can cause the flow rate to be inconsistent.

    • Solution: Check for leaks in the pump and fittings. Ensure the pump seals are in good condition.

  • Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time shifts.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Changes in Column Temperature: As mentioned, temperature affects retention.

    • Solution: Use a column oven to maintain a constant temperature.

D. Pressure Problems

Monitoring the system pressure can help diagnose many HPLC issues.

Symptom: The system pressure is unusually high, low, or fluctuating.

Common Causes & Solutions:

  • High Pressure:

    • Cause: A blockage in the system, most commonly a clogged frit in the column or a blocked guard column.

    • Solution: Systematically isolate the source of the blockage by removing components (starting from the detector and moving backward) and observing the pressure. Replace any clogged components.

  • Low Pressure:

    • Cause: A leak in the system or a problem with the pump.

    • Solution: Inspect all fittings for leaks. Check the pump's check valves and seals.

  • Fluctuating Pressure:

    • Cause: Air in the pump, faulty check valves, or leaks.

    • Solution: Degas the mobile phase and purge the pump. Inspect and clean or replace check valves if necessary. Check for leaks.

III. Experimental Protocols

A. Proposed Starting HPLC Method

This method provides a robust starting point for monitoring this compound reactions. Optimization will likely be necessary for your specific application.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm or λmax
Injection Volume 5-10 µL
B. Protocol for Forced Degradation Study

To develop a stability-indicating method, it is crucial to perform forced degradation studies to generate potential degradation products.[5]

1. Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60-80 °C for several hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for several hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for several hours.

  • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80 °C) for 24-48 hours.

  • Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines.

3. Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples and dilute all samples appropriately with the mobile phase. Analyze by HPLC to observe any degradation peaks. The goal is to achieve 5-20% degradation of the parent compound.

IV. Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Problem Observed peak_shape Peak Shape Issue? start->peak_shape baseline Baseline Issue? peak_shape->baseline No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes split_broad Split/Broad peak_shape->split_broad Yes retention Retention Time Shift? baseline->retention No noise_drift Noise/Drift baseline->noise_drift Yes pressure Pressure Problem? retention->pressure No rt_shift Shifting RT retention->rt_shift Yes high_p High Pressure pressure->high_p High low_p Low Pressure pressure->low_p Low fluct_p Fluctuating Pressure pressure->fluct_p Fluctuating end Problem Resolved pressure->end No solution1 Adjust pH Use End-Capped Column Dilute Sample tailing->solution1 solution2 Check Injection Solvent Dilute Sample fronting->solution2 solution3 Flush/Replace Column Check Injector split_broad->solution3 solution4 Degas Mobile Phase Use High-Purity Solvents Control Temperature noise_drift->solution4 solution5 Check Mobile Phase Prep Ensure Equilibration Control Temperature rt_shift->solution5 solution6 Find & Clear Blockage high_p->solution6 solution7 Check for Leaks low_p->solution7 solution8 Degas Pump Check Valves fluct_p->solution8 solution1->end solution2->end solution3->end solution4->end solution5->end solution6->end solution7->end solution8->end

Caption: A logical workflow for troubleshooting common HPLC issues.

V. References

  • Nagassamy Venkatesh, D. & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • J&K Scientific. (n.d.). Methyl 4-amino-2, 3-difluoro-5-nitrobenzoate, 97%. Retrieved from --INVALID-LINK--

  • Pharmaffiliates. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023). This compound. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 4-Amino-2,3-difluoro-5-nitrobenzoic acid. Retrieved from --INVALID-LINK--

  • IndiaMART. (n.d.). 4​ Amino 2​ 3​ Difluoro 5​ Nitrobenzoic Acid Powder, Purity: 9​8. Retrieved from --INVALID-LINK--

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2015). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2,3-difluoro-5-nitrobenzoate is a highly functionalized aromatic compound whose structural motifs are of significant interest in medicinal chemistry. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the amino and nitro groups provide versatile handles for further chemical modifications. The efficient and scalable synthesis of this intermediate is therefore of paramount importance. This guide will compare and contrast the primary synthetic pathway and a plausible alternative, focusing on yield, purity, reaction conditions, and overall efficiency.

Primary Synthesis Route: A Three-Step Approach from 2,3,4-Trifluorobenzoic Acid

The most direct and commonly referenced pathway to this compound begins with the commercially available 2,3,4-trifluorobenzoic acid. This route proceeds through three distinct chemical transformations: nitration, selective nucleophilic aromatic substitution (SNA), and esterification.

Primary Synthesis Route A 2,3,4-Trifluorobenzoic Acid B 2,3,4-Trifluoro-5-nitrobenzoic Acid A->B Nitration (HNO₃, H₂SO₄) C 4-Amino-2,3-difluoro-5-nitrobenzoic Acid B->C Amination (NH₄OH) D This compound C->D Esterification (MeOH, H₂SO₄)

Figure 1: The primary three-step synthesis of this compound.

Step 1: Nitration of 2,3,4-Trifluorobenzoic Acid

The initial step involves the electrophilic aromatic substitution of 2,3,4-trifluorobenzoic acid to introduce a nitro group. The fluorine atoms and the carboxylic acid group are deactivating, directing the incoming electrophile to the C5 position.

Experimental Protocol: To a solution of 2,3,4-trifluorobenzoic acid in concentrated sulfuric acid, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise at a controlled temperature, typically between 0 and 10 °C. The reaction is stirred for several hours and then carefully quenched by pouring onto ice. The precipitated product, 2,3,4-trifluoro-5-nitrobenzoic acid, is collected by filtration, washed with cold water, and dried.

Discussion: This nitration reaction is generally high-yielding, often exceeding 70%. The use of a mixed acid system (HNO₃/H₂SO₄) is crucial for the generation of the potent nitronium ion (NO₂⁺) necessary to overcome the deactivating effect of the substituents on the aromatic ring. Temperature control is critical to minimize the formation of side products.

Step 2: Selective Amination via Nucleophilic Aromatic Substitution

This step is a regioselective nucleophilic aromatic substitution where the fluorine atom at the C4 position of 2,3,4-trifluoro-5-nitrobenzoic acid is displaced by an amino group. The strong electron-withdrawing effect of the nitro group and the carboxylic acid, particularly from the para and ortho positions, activates the C4 fluorine for nucleophilic attack.

Experimental Protocol: 2,3,4-Trifluoro-5-nitrobenzoic acid is dissolved in an aqueous solution of concentrated ammonium hydroxide. The reaction mixture is heated in a sealed vessel to a temperature ranging from 80 to 100 °C for several hours. After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the product, 4-amino-2,3-difluoro-5-nitrobenzoic acid. The solid is collected by filtration, washed, and dried.

Discussion: The regioselectivity of this amination is a key advantage of this synthetic route. The fluorine at C4 is the most activated towards nucleophilic attack due to the combined electron-withdrawing effects of the nitro group (para) and the carboxylic acid group (meta). While yields for this specific transformation are not extensively reported in readily available literature, analogous reactions on similar polyfluorinated nitroaromatics suggest that good to excellent yields can be achieved under optimized conditions.[1]

Step 3: Fischer-Speier Esterification

The final step is a classic Fischer-Speier esterification of the carboxylic acid group to form the methyl ester.

Experimental Protocol: 4-Amino-2,3-difluoro-5-nitrobenzoic acid is suspended in an excess of methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).[2] After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and the solvent is evaporated to yield this compound.

Discussion: Fischer-Speier esterification is a reliable and well-established method.[3] The use of excess methanol serves both as a reactant and as the solvent, driving the equilibrium towards the product side. The acidic conditions protonate the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic for the nucleophilic attack by methanol.[1]

Alternative Synthesis Route: A Convergent Approach

A plausible alternative synthetic strategy involves a convergent approach, starting from a more functionalized aniline precursor. This route aims to introduce the nitro and carboxyl functionalities in the later stages of the synthesis.

Alternative Synthesis Route E 2,3-Difluoroaniline F N-Acetyl-2,3-difluoroaniline E->F Acetylation (Ac₂O) G N-Acetyl-4-bromo-2,3-difluoroaniline F->G Bromination (Br₂) H 4-Bromo-2,3-difluoroaniline G->H Deacetylation (H⁺, H₂O) I 4-Bromo-2,3-difluoro-5-nitroaniline H->I Nitration (HNO₃, H₂SO₄) J Methyl 4-bromo-2,3-difluoro-5-nitrobenzoate I->J Carbonylation (CO, Pd catalyst) K This compound J->K Buchwald-Hartwig Amination (NH₃ source)

Figure 2: A plausible alternative synthesis route for this compound.

This proposed route involves more steps but may offer advantages in terms of avoiding the handling of highly activated polyfluoroaromatic acids in the early stages. The key steps would include protection of the amino group, regioselective bromination and nitration, followed by a palladium-catalyzed carbonylation to form the ester, and finally, a Buchwald-Hartwig amination to introduce the amino group. While theoretically sound, this route is less direct and would require significant optimization for each step.

Comparison of Synthesis Routes

ParameterPrimary Route (from 2,3,4-Trifluorobenzoic Acid)Alternative Route (from 2,3-Difluoroaniline)
Number of Steps 36
Overall Yield Potentially higher due to fewer steps.Likely lower due to the multistep nature.
Starting Materials Commercially available 2,3,4-trifluorobenzoic acid.Commercially available 2,3-difluoroaniline.
Key Reactions Electrophilic Nitration, Nucleophilic Aromatic Substitution, Fischer Esterification.Acetylation, Bromination, Deacetylation, Nitration, Carbonylation, Buchwald-Hartwig Amination.
Advantages More direct and convergent. Higher atom economy. Well-established reaction types.May offer better control over regioselectivity in the initial steps. Avoids early-stage handling of highly activated fluoroaromatics.
Disadvantages Requires handling of fuming nitric and sulfuric acids. Amination step may require high pressure and temperature.Longer synthetic sequence. Requires expensive palladium catalysts for carbonylation and amination. Optimization of multiple steps required.

Conclusion

For the synthesis of this compound, the primary three-step route starting from 2,3,4-trifluorobenzoic acid appears to be the more practical and efficient approach for laboratory-scale and potential scale-up operations. Its directness and reliance on well-understood, high-yielding reaction classes make it a robust choice. The key challenges lie in the careful control of the nitration step and the optimization of the high-temperature amination.

The alternative route, while offering a different strategic approach, is significantly longer and relies on more complex and costly catalytic systems. While it may provide valuable insights for the synthesis of analogues with different substitution patterns, it is less likely to be the preferred method for the specific target molecule in most research and development settings.

Researchers should select the synthetic route that best aligns with their specific needs, considering factors such as available starting materials, scale of synthesis, and the importance of overall yield and process economy.

References

A Comparative Guide to NMR and Mass Spectrometry for the Structural Elucidation of Acetylsalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and unambiguous structural confirmation of a pharmaceutical compound is a cornerstone of the entire discovery and quality control pipeline. Acetylsalicylic acid, commonly known as aspirin, serves as a perfect model compound to illustrate the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides an in-depth technical comparison of these two instrumental techniques, explaining the causality behind experimental choices and presenting data to support a comprehensive analytical strategy.

The structural integrity of a molecule like aspirin dictates its therapeutic efficacy and safety profile. While NMR spectroscopy excels at providing a detailed atomic-level map of the molecular structure and connectivity, mass spectrometry offers unparalleled sensitivity for determining molecular weight and elemental composition.[1][2] Together, they form a self-validating system for structural elucidation, a principle that aligns with the rigorous standards of Good Laboratory Practice (GLP) and regulatory guidelines such as ICH Q2(R1).[3][4][5][6]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[1][2][7][8][9] It is considered the definitive method for identifying monomolecular organic compounds.[1]

The Causality Behind the Experiment: Why NMR Works

The principle of NMR is based on the phenomenon that many atomic nuclei possess an intrinsic quantum mechanical property called spin.[1][9] When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating distinct energy levels. By irradiating the sample with radiofrequency (RF) pulses, we can induce transitions between these energy states.[8] The specific frequency required for this transition (the resonance frequency) is exquisitely sensitive to the local electronic environment of each nucleus. This sensitivity is the source of the rich structural information provided by NMR.[1][2]

Experimental Protocol: ¹H and ¹³C NMR of Aspirin

A robust NMR analysis follows a well-defined workflow to ensure data quality and reproducibility.

1. Sample Preparation:

  • For ¹H NMR: Accurately weigh 5-25 mg of the aspirin sample.[10][11][12][13]

  • For ¹³C NMR: A higher concentration, typically 50-100 mg, is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[10][11][12]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), within a clean, high-quality 5 mm NMR tube.[10][11][14][15]

    • Expert Insight: The use of a deuterated solvent is critical. It prevents the large signal from solvent protons from overwhelming the much smaller signals from the analyte.[10][14] The deuterium nucleus also provides a "lock" signal for the spectrometer to maintain magnetic field stability during the experiment.

  • Ensure the sample is fully dissolved to create a homogeneous solution. Particulate matter can degrade the magnetic field homogeneity, leading to poor spectral resolution.[11][13][15]

2. Instrument Setup & Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Locking and Shimming: The instrument first "locks" onto the deuterium signal of the solvent. Then, an automated "shimming" process adjusts the magnetic field to maximize its homogeneity across the sample volume.

    • Expert Insight: Proper shimming is paramount for obtaining sharp, well-resolved peaks. Poor shimming is a common source of broad lines in NMR spectra.[15]

  • Acquire the ¹H NMR spectrum. Typical acquisition times are a few minutes.

  • Acquire the ¹³C NMR spectrum. This requires a longer acquisition time (20-60 minutes or more) due to the lower sensitivity of the ¹³C nucleus.[11]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Aspirin (5-25 mg for ¹H, 50-100 mg for ¹³C) B Dissolve in 0.7 mL Deuterated Solvent (e.g., CDCl₃) A->B C Transfer to 5 mm NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock & Shim (Field Optimization) D->E F Acquire FID (RF Pulse & Detect) E->F G Fourier Transform (FID -> Spectrum) F->G H Phase & Baseline Correction G->H I Integration & Peak Picking H->I J Structural Assignment I->J

Data Interpretation: Decoding the Aspirin Spectra

The NMR spectra provide a fingerprint of the aspirin molecule.

¹H NMR Spectrum: The ¹H NMR spectrum of aspirin shows distinct signals for each unique proton environment.

  • Carboxylic Acid Proton (-COOH): A broad singlet appears far downfield (around 11.77 ppm).[16] This is characteristic of a highly deshielded proton involved in hydrogen bonding.

  • Aromatic Protons (Ar-H): Four protons on the benzene ring appear in the region of 7.0-8.2 ppm.[16] Their specific chemical shifts and splitting patterns (multiplicities) reveal their positions relative to the ester and carboxylic acid groups.

  • Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the acetyl group appears upfield (around 2.36 ppm).[16]

¹³C NMR Spectrum: The ¹³C NMR spectrum provides information on the carbon skeleton.

  • Carbonyl Carbons (-C=O): Two signals are observed in the highly deshielded region around 169-170 ppm, corresponding to the ester and carboxylic acid carbonyls.[17][18]

  • Aromatic Carbons (Ar-C): Signals for the six aromatic carbons appear between approximately 122 and 152 ppm.[17]

  • Methyl Carbon (-CH₃): A signal for the acetyl methyl carbon is seen in the upfield region, around 20 ppm.[17]

Aspirin ¹H NMR Data (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Carboxylic Acid Proton~11.77Singlet (broad)1H-COOH
Aromatic Proton~8.12Doublet1HAr-H (ortho to -COOH)
Aromatic Proton~7.66Triplet1HAr-H (para to -OAc)
Aromatic Proton~7.28Triplet1HAr-H (para to -COOH)
Aromatic Proton~7.16Doublet1HAr-H (ortho to -OAc)
Methyl Protons~2.36Singlet3H-COCH₃
Aspirin ¹³C NMR Data (CDCl₃) Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon~170-C OOH
Carbonyl Carbon~169-OC OCH₃
Aromatic Carbon~152Ar-C -OAc
Aromatic Carbons~122-1354 Ar-C H
Aromatic Carbon~125Ar-C -COOH
Methyl Carbon~20-COC H₃

Note: Exact chemical shifts can vary slightly based on solvent and concentration.[16][17][19][20][21]

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for determining molecular weight and deducing elemental formulas with high accuracy.[22][23]

The Causality Behind the Experiment: How MS Works

The core principle of MS involves converting neutral molecules into gas-phase ions, separating these ions based on their m/z ratio, and then detecting them.[24] For a molecule like aspirin, Electrospray Ionization (ESI) is a preferred "soft ionization" technique.[25][26]

Why ESI? ESI is ideal for polar, thermally labile molecules like aspirin.[24] It uses a high voltage to create a fine spray of charged droplets from a sample solution.[24][26] As the solvent evaporates, the charge on the droplets increases until ions are ejected into the gas phase, typically with minimal fragmentation.[24][25] This preserves the molecular ion, which is crucial for determining the molecular weight.

Experimental Protocol: LC-MS of Aspirin

Coupling Liquid Chromatography (LC) with MS (LC-MS) allows for the separation of aspirin from potential impurities or metabolites before mass analysis.[27]

1. Sample Preparation:

  • Prepare a dilute solution of the aspirin sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid.[27][28]

    • Expert Insight: The addition of formic acid aids in the protonation of aspirin in the ESI source, promoting the formation of the desired [M+H]⁺ ion for analysis in positive ion mode.[29] Alternatively, for an acidic molecule like aspirin, negative ion mode can be used to detect the [M-H]⁻ ion.[30]

2. LC-MS System & Data Acquisition:

  • Liquid Chromatography: The sample is injected into the LC system. A reversed-phase C18 column is commonly used to separate aspirin from other components.[27][28]

  • Ionization: The eluent from the LC column flows directly into the ESI source of the mass spectrometer. A high voltage is applied to generate gas-phase ions.[24]

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions strike a detector, which generates a signal proportional to their abundance. The instrument records the mass spectrum.

MS_Workflow cluster_prep Sample Preparation cluster_sep LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Prepare Dilute Solution (e.g., in Acetonitrile/Water) B Inject into LC System A->B C Separation on C18 Column B->C D ESI Source (Ionization) C->D E Mass Analyzer (m/z Separation) D->E F Detector E->F G Generate Mass Spectrum F->G H Determine Molecular Weight & Fragmentation G->H

Data Interpretation: Analyzing the Mass Spectrum of Aspirin

The mass spectrum of aspirin (Molecular Formula: C₉H₈O₄, Exact Mass: 180.0423 Da) provides two key pieces of information.

1. Molecular Ion Peak:

  • In positive ion mode ESI-MS, the primary signal will be the protonated molecule, [M+H]⁺, at an m/z of approximately 181.

  • In negative ion mode, the deprotonated molecule, [M-H]⁻, appears at an m/z of approximately 179.[28]

  • High-resolution mass spectrometry (HRMS) can measure this mass with extreme precision (e.g., 180.0423 ± 0.0005 Da), which allows for the unambiguous determination of the elemental formula (C₉H₈O₄).

2. Fragmentation Pattern (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a technique known as tandem mass spectrometry (MS/MS) can be performed. This provides structural clues.[24]

  • The protonated aspirin molecule ([M+H]⁺, m/z 181) readily loses a neutral molecule of acetic acid (60 Da) to produce a fragment ion at m/z 121.[31]

  • Another common fragmentation is the loss of ketene (42 Da) from the acetyl group, resulting in a fragment at m/z 139 (in negative mode) or m/z 137 (from the [M-H]- ion).[27][28][32]

Aspirin ESI-MS/MS Data (Negative Ion Mode) m/z (Daltons) Assignment Interpretation
Precursor Ion179[M-H]⁻Deprotonated molecular ion
Product Ion 1137[M-H - C₂H₂O]⁻Loss of ketene from acetyl group
Product Ion 293[C₆H₅O₂]⁻Further loss of CO₂ from salicylate

Part 3: Comparative Analysis and Synergy

Neither technique alone provides the complete structural picture with absolute certainty. Their power lies in their synergy.

Analytical Question Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)
Molecular Formula? No, provides atom ratios (e.g., H:H).Yes , via High-Resolution MS.
Molecular Weight? No.Yes , with high precision.
Atom Connectivity? Yes , provides a detailed map of the C-H framework. 2D NMR (e.g., COSY, HMBC) confirms bond relationships.Inferred from fragmentation, but less direct than NMR.
Stereochemistry? Yes , can distinguish between isomers (e.g., cis/trans, enantiomers with chiral reagents).Generally no, unless coupled with a chiral separation technique.
Functional Groups? Yes , chemical shifts are highly indicative of functional groups.Inferred from neutral losses (e.g., loss of H₂O, CO₂).
Quantitation? Yes (qNMR), requires an internal standard but is highly accurate.[33][34]Yes , highly sensitive, the gold standard for trace-level quantitation (e.g., in plasma).[27][28][35]
Sensitivity? Lower (mg to high-µg range).Very high (pg to fg range).
Sample Purity? Provides a direct view of impurities if they are >1% and contain NMR-active nuclei.[36][37][38]Requires chromatographic separation (LC-MS) to resolve impurities.

A Self-Validating System:

  • MS provides the formula: HRMS confidently assigns the elemental formula as C₉H₈O₄.

  • NMR builds the structure: ¹H and ¹³C NMR data confirm the presence of a methyl group, a 1,2-disubstituted benzene ring, an ester, and a carboxylic acid. The integration and splitting patterns piece these fragments together into the unique structure of acetylsalicylic acid.

  • MS confirms the pieces: The fragmentation pattern seen in MS/MS (e.g., loss of acetic acid) is perfectly consistent with the structure determined by NMR, thus validating the assignment.

Conclusion

For drug development professionals, the combination of NMR and mass spectrometry represents the gold standard for chemical structure elucidation. NMR provides the definitive, high-resolution architectural blueprint of the molecule, while mass spectrometry confirms the fundamental building blocks (the elemental formula) and offers highly sensitive detection. By designing an analytical strategy that leverages the strengths of both techniques, researchers can ensure the identity, purity, and integrity of their compounds, fulfilling the rigorous demands of scientific integrity and regulatory compliance. This synergistic approach transforms two powerful techniques into a single, self-validating system of unparalleled analytical certainty.

References

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Key Intermediate

Methyl 4-amino-2,3-difluoro-5-nitrobenzoate (CAS: 284030-58-6, Formula: C₈H₆F₂N₂O₄) is a highly functionalized aromatic compound that serves as a critical building block in modern medicinal chemistry.[1][2] Its specific substitution pattern, featuring amino, difluoro, and nitro groups, makes it a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including targeted therapies like the MEK inhibitor Binimetinib.[3] In any drug development program, the chemical purity of such intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final drug product.[4][5] The presence of even trace impurities can lead to downstream reaction failures, the formation of toxic by-products, or altered pharmacological activity.[6]

This guide provides an in-depth comparison of analytical methodologies for robustly assessing the purity of this compound. We will move beyond simple protocol recitation to explore the causality behind method selection, emphasizing an orthogonal, self-validating approach that ensures the highest degree of confidence in your analytical results.

The Imperative for an Orthogonal Approach

No single analytical technique is sufficient for a comprehensive purity assessment, as each method interrogates the sample based on different physicochemical principles.[7] A method used for purity assessment should be mechanistically different from the method used for the final purification step.[4] An orthogonal approach, employing multiple, disparate techniques, provides a more complete and trustworthy purity profile. For a molecule like this compound, a robust strategy combines a high-selectivity separation technique (HPLC), a primary quantitative method (qNMR), and a highly specific identification method (GC-MS) for volatile impurities.

Purity_Assessment_Workflow cluster_0 Initial Screening & Primary Quantification cluster_1 Impurity Identification & Orthogonal Checks cluster_2 Final Purity Assignment A Synthesized Batch of This compound B High-Performance Liquid Chromatography (HPLC) (Area % Purity) A->B Separation-based Screening C Quantitative NMR (qNMR) (Absolute Purity Assay) A->C Primary Method Quantification D Gas Chromatography-Mass Spectrometry (GC-MS) B->D Investigate Unknown Peaks H Comprehensive Certificate of Analysis (Purity Value, Impurity Profile, Methods) B->H E Differential Scanning Calorimetry (DSC) C->E Orthogonal Check for High-Purity Batches C->H F Impurity Profile (Volatiles, Process Residuals) D->F G Bulk Purity Confirmation (Crystalline Materials) E->G F->H G->H HPLC_Workflow A Prepare Mobile Phase (Acetonitrile & Acidified Water) D Equilibrate HPLC System A->D B Prepare Standard Solution (Ref. Std. in Diluent) E Inject Solutions & Acquire Data B->E C Prepare Sample Solution (Analyte in Diluent) C->E D->E F Process Chromatograms (Integrate Peaks) E->F G Calculate Purity (Area % Normalization) F->G

References

A Comparative Guide to the Efficacy of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel small molecules with enhanced therapeutic efficacy is a continuous endeavor. This guide provides an in-depth technical comparison of the potential efficacy of derivatives of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate, a key scaffold in medicinal chemistry. While direct comparative studies on a wide range of its derivatives are emerging, this document synthesizes existing knowledge on related compounds to project structure-activity relationships and provides detailed experimental protocols to enable such comparative evaluations.

Introduction: The Significance of the this compound Scaffold

This compound is a substituted aromatic compound featuring several key functional groups that make it a valuable starting point for the synthesis of biologically active molecules. The presence of a nitro group, an amino group, and fluorine atoms on the benzene ring creates a unique electronic and steric environment, influencing its reactivity and potential interactions with biological targets. Notably, this scaffold is a key intermediate in the synthesis of Binimetinib (MEK162), a highly selective MEK1/2 inhibitor, highlighting its relevance in the development of targeted cancer therapies.

The strategic placement of electron-withdrawing groups (nitro and fluorine) and an electron-donating group (amino) on the benzoate ring system provides multiple avenues for chemical modification, allowing for the generation of a diverse library of derivatives. Understanding how these modifications impact biological activity is crucial for the rational design of more potent and selective therapeutic agents.

Projected Structure-Activity Relationships (SAR)

While comprehensive SAR studies for a broad series of this compound derivatives are not yet extensively published, we can infer potential trends based on the known biological activities of related fluorinated and nitroaromatic compounds.

The Role of Fluorine Substitution: The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and membrane permeability. In many biologically active compounds, fluorine substitution has been shown to improve pharmacokinetic and pharmacodynamic properties. For instance, studies on fluorinated benzothiazoles have demonstrated potent anticancer activity.[1]

The Influence of the Nitro Group: The nitro group is a strong electron-withdrawing group and a common pharmacophore in various therapeutic agents, including antibacterial and anticancer drugs. Its presence can influence the molecule's electronic properties and its ability to interact with biological targets. However, the potential for metabolic reduction of the nitro group and associated toxicities is a critical consideration in drug design.

The Contribution of the Amino Group: The amino group serves as a key site for chemical modification, allowing for the introduction of various substituents to explore the chemical space and optimize biological activity. Modifications at this position can impact the molecule's polarity, solubility, and its ability to form hydrogen bonds with target proteins.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold and its derivatives can be achieved through established organic chemistry methodologies. Below is a representative synthetic workflow.

SynthesisWorkflow A Starting Material (e.g., Substituted Aniline) B Nitration A->B HNO3/H2SO4 C Fluorination B->C Halex Reaction D Esterification C->D MeOH, H+ E Methyl 4-amino-2,3-difluoro- 5-nitrobenzoate (Core Scaffold) D->E F Derivatization (e.g., N-alkylation, acylation) E->F Various Reagents G Library of Derivatives F->G CytotoxicityAssay A Cancer Cell Culture B Seeding in 96-well plates A->B C Treatment with Derivatives (Varying Concentrations) B->C D Incubation (e.g., 48-72 hours) C->D E MTT Assay D->E F Measurement of Absorbance E->F G Calculation of IC50 values F->G KinaseAssay A Recombinant Kinase (e.g., MEK1) C Incubation with Derivatives A->C B Substrate & ATP B->C D Detection of Phosphorylation (e.g., ADP-Glo Assay) C->D E Measurement of Luminescence D->E F Calculation of IC50 values E->F MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylation Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival) MEK_Inhibitor Derivative MEK_Inhibitor->MEK Inhibition

References

A Senior Application Scientist's Guide to the Cost-Effectiveness of Ibuprofen Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of an Essential Medicine

Ibuprofen, chemically known as (±)-2-(4-isobutylphenyl)propanoic acid, is a cornerstone of modern medicine.[1] As a non-steroidal anti-inflammatory drug (NSAID), it is globally recognized for its analgesic, antipyretic, and anti-inflammatory properties.[2][3] Since its discovery by the Boots Pure Drug Company in the 1960s, ibuprofen has become one of the most produced and consumed over-the-counter medications worldwide.[4][5] The sheer scale of its production, estimated at over 20,000 tons annually, places a significant emphasis on the efficiency, cost-effectiveness, and environmental impact of its synthesis.[6]

This guide provides an in-depth, comparative analysis of the primary industrial synthesis methods for ibuprofen. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles, process efficiencies, and economic drivers that have shaped its manufacturing landscape. Our focus is to provide a clear, data-driven comparison to inform decisions in process development and optimization.

Overview of Major Industrial Synthesis Routes

The industrial synthesis of ibuprofen is dominated by two landmark processes, both starting from isobutylbenzene:

  • The Boots Process: The original, six-step "brown" synthesis patented in the 1960s.[5] This route was a significant achievement but is characterized by its use of stoichiometric reagents and consequently, low atom economy.[7]

  • The BHC (Boots-Hoechst-Celanese) Process: A streamlined, three-step "green" synthesis developed in the 1980s.[8] This process represents a major advancement in green chemistry and industrial efficiency, earning it a Presidential Green Chemistry Challenge Award in 1997.[9][10]

While other methods, including chiral syntheses and novel catalytic approaches, are subjects of ongoing research, the Boots and BHC processes remain the most commercially significant and provide a compelling case study in the evolution of pharmaceutical manufacturing.[11]

Comparative Analysis: Boots vs. BHC Process

The choice between synthetic routes in industrial chemistry is a multifactorial decision. It is a balance of raw material cost, process efficiency (yield and throughput), capital expenditure, and increasingly, the cost of waste management and environmental compliance.

Pillar 1: Cost-Effectiveness and Process Efficiency

The primary driver for the shift from the Boots process to the BHC process was economic. The BHC process is significantly more cost-effective due to a drastic reduction in the number of steps and a substantial improvement in overall yield and atom economy.

Atom Economy: A Critical Metric Atom economy is a core principle of green chemistry that measures how efficiently reactants are converted into the desired final product.[7] A higher atom economy signifies less waste and a more efficient, cost-effective process.

  • Boots Process: This six-step synthesis has a low atom economy of approximately 40%.[4][7] This means that 60% of the mass of the reactants ends up as waste, primarily as inorganic salts and other byproducts.[5][7]

  • BHC Process: By redesigning the synthesis to be catalytic, the BHC process achieves an atom economy of about 77-80%.[9][12] This figure approaches 99% when the primary byproduct, acetic acid, is recovered and reused or sold.[4][5]

This stark difference in atom economy directly translates to lower raw material costs and significantly reduced waste disposal expenses for the BHC process.[8]

Pillar 2: Environmental Impact and Green Chemistry

The environmental superiority of the BHC process is a direct consequence of its improved efficiency.

  • Waste Generation: The Boots process generates substantial quantities of waste, notably aluminum trichloride hydrate from the initial Friedel-Crafts acylation step, which poses disposal challenges.[4] In contrast, the BHC process's main byproduct is acetic acid, which is easily recoverable.[4] The use of anhydrous hydrogen fluoride (HF) as both a catalyst and solvent in the BHC process allows for its recovery and reuse with over 99% efficiency, virtually eliminating aqueous salt waste.[13]

  • Reagent and Catalyst Strategy: The Boots process relies heavily on stoichiometric reagents, meaning they are consumed in the reaction.[8] The BHC process employs a catalytic approach. For example, the first step uses HF as a catalyst, and the final carbonylation step uses a palladium complex.[4][14] Catalysts are used in small amounts and can be recycled, reducing both cost and waste.[7][8]

Data-Driven Comparison Summary
MetricBoots ProcessBHC (Green) ProcessCausality and Significance
Number of Steps 63Fewer steps reduce processing time, energy consumption, and potential for yield loss at each stage.[15]
Overall Yield ~40%~77-80%Catalytic steps in the BHC process are more selective and efficient, leading to a near doubling of product output from the same amount of starting material.[4][12]
Atom Economy ~40%~77% (approaches 99% with byproduct recovery)The BHC process incorporates a much higher percentage of reactant atoms into the final product, drastically reducing waste.[5][9]
Key Catalyst(s) Aluminum Trichloride (AlCl₃) (Stoichiometric)Hydrogen Fluoride (HF), Raney Nickel, Palladium (Pd) (All Catalytic)Catalytic processes require smaller quantities of reagents that can be recycled, lowering costs and environmental burden compared to stoichiometric reagents that are consumed.[4][14]
Primary Waste Large volumes of aluminum trichloride hydrate and other inorganic salts.Acetic acid (recoverable and reusable).The BHC process turns a major waste stream into a recoverable, valuable byproduct, exemplifying circular economy principles.[4][13]
Energy Consumption HigherLowerFewer reaction steps and simpler purification protocols reduce the overall energy demand of the process.[8][15]

Experimental Protocols & Methodologies

To fully appreciate the practical differences in cost and complexity, we outline the key steps for both processes. These protocols are representative of the established industrial syntheses.

Protocol 1: The Boots "Brown" Synthesis (6 Steps)

This route is characterized by classic organic transformations that, while effective, are inefficient in their use of atoms.

  • Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetic anhydride using a stoichiometric amount of aluminum trichloride (AlCl₃) catalyst to form 4'-isobutylacetophenone.[4] This step is the source of the significant aluminum-containing waste.

  • Darzens Reaction: The resulting ketone reacts with ethyl chloroacetate in the presence of a base to form an α,β-epoxy ester.[16][17]

  • Hydrolysis & Decarboxylation: The epoxy ester is hydrolyzed and then decarboxylated to yield an aldehyde intermediate.[4]

  • Oxime Formation: The aldehyde is treated with hydroxylamine to form an aldoxime.[4]

  • Dehydration: The aldoxime is dehydrated, typically using acetic anhydride, to form a nitrile intermediate.[4]

  • Hydrolysis: The final step involves the acid-catalyzed hydrolysis of the nitrile to the carboxylic acid, yielding ibuprofen.[4][16]

Protocol 2: The BHC "Green" Synthesis (3 Steps)

This elegant synthesis utilizes modern catalytic methods to dramatically improve efficiency.

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride, but in this process, anhydrous hydrogen fluoride (HF) serves as both the catalyst and the solvent.[4] The HF is highly effective and can be recovered and recycled. This step produces 4'-isobutylacetophenone and recoverable acetic acid.[13]

  • Catalytic Hydrogenation: The 4'-isobutylacetophenone is reduced to an alcohol using hydrogen gas in the presence of a Raney nickel or palladium on carbon (Pd/C) catalyst.[4][12] This step has a 100% atom economy.[8]

  • Carbonylation: In the final, key step, the alcohol is directly converted to ibuprofen via carbonylation with carbon monoxide (CO) gas, using a palladium catalyst.[12][16] This catalytic step directly forms the carboxylic acid moiety in a single, highly efficient transformation.

Visualization of Synthesis Pathways

To visually compare the complexity and efficiency of the two main industrial processes, the following diagrams illustrate the workflows.

G cluster_0 Boots Process (6 Steps) cluster_1 BHC Process (3 Steps) B_Start Isobutylbenzene B_Step1 1. Friedel-Crafts Acylation (AlCl₃) B_Start->B_Step1 B_Step2 2. Darzens Reaction B_Step1->B_Step2 B_Step3 3. Hydrolysis & Decarboxylation B_Step2->B_Step3 B_Step4 4. Oxime Formation B_Step3->B_Step4 B_Step5 5. Dehydration B_Step4->B_Step5 B_Step6 6. Hydrolysis B_Step5->B_Step6 B_End Ibuprofen B_Step6->B_End H_Start Isobutylbenzene H_Step1 1. Friedel-Crafts Acylation (HF Catalyst) H_Start->H_Step1 H_Step2 2. Catalytic Hydrogenation H_Step1->H_Step2 H_Step3 3. Carbonylation (Pd Catalyst) H_Step2->H_Step3 H_End Ibuprofen H_Step3->H_End

Caption: Comparative workflow of the 6-step Boots vs. the 3-step BHC process.

G cluster_0 Atom Economy Comparison boots Boots Process ~40% Atom Economy Reactants 40% Product 60% Waste bhc BHC Process ~77% Atom Economy* Reactants 77% Product 23% Recoverable Byproduct caption *Approaches 99% with byproduct recovery.

Caption: Atom economy contrast between Boots and BHC synthesis routes.

Future Trends: Beyond the BHC Process

While the BHC process is a benchmark for efficiency, research continues to push the boundaries of green chemistry for ibuprofen synthesis. Areas of active investigation include:

  • Enzymatic Synthesis: The use of enzymes like Candida Antarctica Lipase B to perform chiral separations or asymmetric synthesis, aiming to produce only the pharmacologically active S-enantiomer.[18]

  • Continuous Flow Chemistry: Flow reactors can reduce reaction times from hours to minutes, decrease solvent use, and improve safety and control over the process.[19]

  • Novel Catalysts: Development of new, more efficient, and less expensive catalysts, including iron-catalyzed coupling reactions and rhodium complexes for asymmetric hydrogenation, could further improve the cost-effectiveness and sustainability of production.[11]

Conclusion

The evolution from the Boots process to the BHC process for ibuprofen synthesis is a quintessential example of green chemistry principles creating significant economic and environmental benefits. The BHC process's streamlined, three-step catalytic route drastically improves atom economy, increases overall yield, and minimizes waste, making it the superior method for large-scale industrial production.[5][8] For researchers and drug development professionals, this comparison underscores the critical importance of integrating process efficiency and sustainability considerations early in the development lifecycle. As the pharmaceutical industry moves toward a more sustainable future, the lessons learned from the optimization of ibuprofen synthesis will continue to inform the development of next-generation manufacturing processes.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized chemical intermediates like Methyl 4-amino-2,3-difluoro-5-nitrobenzoate is fundamental to innovation. However, the unique properties that make these compounds valuable also demand a rigorous and informed approach to their handling and disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to ensure that operational safety and environmental stewardship are integral parts of the scientific workflow.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound is a substituted aromatic compound. Its hazard profile is dictated by the combination of its functional groups: a nitro group, difluoro substitutions, and an amino group on a benzoate structure. This specific combination necessitates a cautious approach to waste management.

  • Irritant Properties : The compound is a known skin, eye, and respiratory irritant[1]. Direct contact can cause inflammation and discomfort, making personal protective equipment non-negotiable.

  • Nitroaromatic Class : Nitroaromatic compounds are often toxic and can be persistent environmental pollutants[2]. Improper disposal can lead to long-term ecological harm. Discharge into sewer systems must be avoided[3].

  • Fluorinated Compound : The presence of fluorine atoms means that combustion can release highly toxic and corrosive hydrogen fluoride (HF) gas[4][5]. This is a critical consideration for the final disposal method, which must be equipped to handle such byproducts.

Rationale: A thorough understanding of these hazards is the foundation of a safe disposal plan. The primary goal is to prevent environmental release and ensure that the waste is handled by a facility capable of managing its specific chemical risks, particularly those associated with its nitro and fluoro components.

Property Data
Chemical Name This compound
CAS Number 284030-58-6[1][6][7][8]
Molecular Formula C₈H₆F₂N₂O₄[1][6][8]
Molecular Weight 232.14 g/mol [1][6][8]
GHS Hazard Statements H315: Causes skin irritation[1]H319: Causes serious eye irritation[1]H335: May cause respiratory irritation[1]

Pre-Disposal Handling & Personal Protective Equipment (PPE)

Before beginning any waste consolidation, it is imperative to establish a safe handling environment. All operations involving this compound, including weighing, transferring, and packaging for disposal, must be conducted within a certified chemical fume hood to minimize inhalation exposure[9].

Mandatory PPE Ensemble:

  • Eye Protection : Wear tightly fitting chemical safety goggles. If there is a significant risk of splashing, a face shield should be worn in addition to goggles[9][10].

  • Hand Protection : Use chemical-impermeable gloves, such as nitrile or neoprene[3]. Given the aromatic nature of the compound, double-gloving is a recommended best practice to prevent absorption[9]. Gloves must be inspected for integrity before each use[3].

  • Body Protection : A flame-resistant lab coat is required. For larger quantities or in the event of a spill, impervious clothing should be worn[3].

Rationale: The multi-faceted irritant nature of this compound requires a comprehensive barrier approach. The fume hood contains dust and potential vapors, while the PPE ensemble protects against direct contact and absorption routes.

Segregation and Collection of Waste: A Step-by-Step Protocol

Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process. This compound's waste should be collected as a dedicated hazardous waste stream.

Protocol for Waste Collection:

  • Designate a Waste Container : Select a sturdy, leak-proof container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or drum). The container must have a tightly sealing lid[11].

  • Label the Container : Before adding any waste, affix a "Hazardous Waste" label. Fill in all required information:

    • Full Chemical Name: "this compound"

    • CAS Number: "284030-58-6"

    • Associated Hazards: "Irritant," "Skin/Eye/Respiratory Irritant"

    • Accumulation Start Date

  • Collect Solid Waste :

    • Carefully transfer any unreacted solid compound, contaminated weighing papers, or disposable labware (e.g., pipette tips, stir bars) into the designated waste container.

    • Avoid creating dust during transfer. If cleaning residual powder, gently wipe surfaces with a damp paper towel (wetted with water or an appropriate solvent like isopropanol) and place the towel into the solid waste container.

  • Manage Contaminated Solvents (Liquid Waste) :

    • If the compound is in solution, collect it in a separate, clearly labeled hazardous liquid waste container.

    • Crucially, do not mix this waste stream with other solvent wastes unless compatibility has been confirmed . Specifically, avoid mixing with strong oxidizing acids[12].

  • Seal the Container : Keep the waste container tightly closed at all times, except when actively adding waste[11].

  • Store Appropriately : Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials. The storage area should have secondary containment[11].

DisposalWorkflow cluster_0 cluster_1 Waste Characterization cluster_2 Containment & Labeling cluster_3 start Identify Waste Containing This compound solid Solid Waste (Unused reagent, contaminated labware) start->solid Categorize liquid Liquid Waste (Contaminated solvents) start->liquid Categorize sharps Contaminated Sharps (Needles, glass) start->sharps Categorize packaging Empty Containers start->packaging Categorize collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid collect_sharps Collect in Puncture-Proof Sharps Container sharps->collect_sharps rinse_container Triple-Rinse Container (Collect rinsate as liquid waste) packaging->rinse_container pickup Arrange Pickup by Licensed Waste Disposal Service collect_solid->pickup Store for Disposal collect_liquid->pickup Store for Disposal collect_sharps->pickup Store for Disposal rinse_container->collect_liquid Dispose of Rinsate

Caption: Waste Segregation and Disposal Workflow.

Final Disposal Pathway and Logistics

This chemical is not suitable for in-lab neutralization or drain disposal. The only acceptable method is through a licensed and approved hazardous waste management company.

  • Primary Disposal Method : The recommended disposal route is controlled incineration in a facility equipped with flue gas scrubbers[3][10]. This high-temperature process destroys the organic molecule while the scrubbers neutralize hazardous combustion byproducts like NOx and HF.

  • Scheduling Pickup : Do not allow hazardous waste to accumulate. Schedule regular pickups with your institution's Environmental Health & Safety (EHS) office or contracted waste vendor[11]. Ensure all containers are properly sealed and labeled before the scheduled pickup time.

Emergency Procedures for Spills and Exposures

In the event of an accidental release, prompt and correct action is crucial to mitigate exposure and environmental contamination.

Small-Scale Spill Response:

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If necessary, evacuate the immediate area. Ensure proper ventilation[3].

  • Don PPE : Before attempting cleanup, don the full PPE ensemble described in Section 2.

  • Containment : Prevent the spread of the spill. For solid spills, avoid creating dust[3].

  • Cleanup : Gently sweep up the solid material and place it into the designated hazardous waste container. Use non-sparking tools[3].

  • Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.

  • Report : Report the incident to your laboratory supervisor and EHS office.

First-Aid Measures:

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention[3].

  • Skin Contact : Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical advice[3].

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3][6].

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[3].

By adhering to these stringent protocols, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your professional responsibility to protect our shared environment.

References

Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-amino-2,3-difluoro-5-nitrobenzoate is a key building block in the synthesis of advanced pharmaceutical compounds. Its unique structure, featuring a trifunctionalized aromatic ring, offers a versatile scaffold for medicinal chemistry. However, the presence of nitro, amino, and fluoro groups necessitates a robust understanding of its reactivity and potential hazards. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) selection to operational protocols and disposal plans, ensuring both the integrity of your research and the safety of your laboratory personnel.

Hazard Identification and Risk Assessment: Understanding the Molecule

This compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. The combination of an aromatic amine and a nitro group suggests that careful handling is paramount to avoid potential long-term health effects associated with these classes of compounds. The fluorine substituents can enhance the chemical's reactivity and may pose additional hazards upon decomposition.

Chemical and Physical Properties

PropertyValueSource
CAS Number 284030-58-6[1][2][3]
Molecular Formula C₈H₆F₂N₂O₄[1][3]
Molecular Weight 232.14 g/mol [1][3]
Appearance Solid (powder)Assumed from handling recommendations
Melting Point Not readily available

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following recommendations are based on the known hazards of the compound and general best practices for handling aromatic nitro compounds and halogenated substances.

Hand Protection: A Critical Barrier

Standard nitrile gloves may not provide sufficient protection against this compound due to the presence of aromatic and halogenated functionalities. Nitrile has shown poor resistance to aromatic hydrocarbons and halogenated compounds.[4]

  • Primary Recommendation: Butyl rubber gloves are recommended for handling nitro-compounds.[5] They offer good resistance to a wide variety of chemicals, including esters and nitro compounds.

  • Alternative: Viton® gloves also provide excellent resistance to aromatic hydrocarbons.

  • Double Gloving: For extended operations or when handling larger quantities, double gloving with a lighter-weight disposable glove (e.g., nitrile) underneath a more robust glove (e.g., butyl rubber) can provide an additional layer of safety and allow for easier decontamination of the outer glove.

  • Inspection is Key: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use.

Glove Selection Logic

Caption: Glove selection based on chemical compatibility.

Eye and Face Protection: Shielding from Splashes and Dust
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Enhanced Protection: A full-face shield worn over safety glasses is required when there is a risk of splashing or when handling larger quantities of the solid.

Respiratory Protection: Preventing Inhalation

Given that the compound is a powder and can cause respiratory irritation, appropriate respiratory protection is mandatory.

  • For Weighing and Small-Scale Handling in a Ventilated Enclosure: A NIOSH-approved N95, R95, or P95 filtering facepiece respirator (dust mask) may be sufficient if handled within a certified chemical fume hood.

  • For Operations Outside of a Fume Hood or with Potential for Aerosolization: A half-mask or full-facepiece air-purifying respirator (APR) equipped with combination organic vapor and particulate (P100) cartridges is required.

  • Emergency Situations (e.g., large spills): A self-contained breathing apparatus (SCBA) is necessary.

Protective Clothing: Minimizing Skin Contact
  • A flame-resistant lab coat should be worn at all times.

  • For larger-scale work, a chemical-resistant apron over the lab coat is recommended.

  • Full-length pants and closed-toe shoes are mandatory.

Operational Plan: Safe Handling from Receipt to Reaction

A systematic workflow is essential to minimize exposure and prevent contamination.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Keep the container tightly closed.

  • A dedicated, clearly labeled storage area for potent compounds is recommended. Aromatic amines should be stored segregated from incompatible substances.[6]

Weighing and Dispensing
  • All weighing and dispensing of the solid compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Use anti-static tools and weigh boats to prevent dispersal of the powder.

  • Handle the powder gently to avoid creating dust.

In the Laboratory: Step-by-Step Handling Protocol
  • Preparation: Before starting any work, ensure that all necessary PPE is correctly donned and that an emergency eyewash station and safety shower are readily accessible.

  • Work Area: Conduct all manipulations of the compound within a certified chemical fume hood. The work surface should be covered with a disposable absorbent liner.

  • Dissolution: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

  • Reaction Monitoring: If taking samples for reaction monitoring, use a syringe or cannula and ensure the reaction vessel is under an inert atmosphere if necessary.

  • Post-Reaction Workup: Be aware that the hazards of the compound may persist in reaction mixtures and crude products. Maintain the same level of PPE throughout the workup and purification process.

  • Decontamination: At the end of the procedure, decontaminate all surfaces, glassware, and equipment. A solution of mild detergent and water is generally effective for initial cleaning, followed by appropriate solvent rinses. For aromatic amines, specialized decontamination solutions are available.[7]

Safe Handling Workflow

HandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup DonPPE Don Appropriate PPE Weigh Weigh and Dispense DonPPE->Weigh CheckSafety Verify Eyewash/Shower Access CheckSafety->Weigh Dissolve Prepare Solution Weigh->Dissolve React Perform Reaction Dissolve->React Workup Post-Reaction Workup React->Workup Decontaminate Decontaminate Surfaces & Glassware Workup->Decontaminate DisposeWaste Segregate and Dispose of Waste Decontaminate->DisposeWaste DoffPPE Doff PPE Correctly DisposeWaste->DoffPPE

Caption: Step-by-step workflow for safely handling the compound.

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to an emergency is critical.

Spill Cleanup
  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

    • Avoid raising dust.

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.

  • Major Spill (outside a fume hood or a large quantity):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Provide the emergency responders with the Safety Data Sheet (SDS) for the compound.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Disposal Plan: Responsible Waste Management

Proper segregation and disposal of chemical waste are crucial for environmental protection and regulatory compliance.

  • Solid Waste: All solid waste contaminated with this compound (e.g., used weigh boats, contaminated absorbent materials, disposable PPE) must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • This compound is a halogenated organic compound. Therefore, all liquid waste containing this substance must be collected in a designated "Halogenated Organic Waste" container.

    • Do NOT mix halogenated waste with non-halogenated organic waste.

    • Ensure the waste container is properly labeled with the chemical name and approximate concentration.

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated organic waste. After rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.

Waste Segregation Logic

WasteSegregation Waste Waste Containing This compound SolidWaste Contaminated Solids (PPE, Absorbents) Waste->SolidWaste LiquidWaste Contaminated Liquids (Solvents, Rinsate) Waste->LiquidWaste SolidWasteContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidWasteContainer HalogenatedContainer Labeled Halogenated Waste Container LiquidWaste->HalogenatedContainer Correct NonHalogenatedContainer Non-Halogenated Waste Container LiquidWaste->NonHalogenatedContainer Incorrect

Caption: Correct segregation of waste streams.

By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their pursuit of novel therapeutics and scientific advancements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.